Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-8-9(11)12-6(2)5-14(8)13-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBGDLZUWIWIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(N=C(C2=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449598-75-7 | |
| Record name | ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate. This heterocyclic compound is a key building block in medicinal chemistry, particularly for the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering insights into its molecular architecture, potential for synthetic modification, and its role as a privileged scaffold in the design of targeted therapeutics. While publicly available experimental spectral data is limited, this guide provides predicted spectral characteristics and detailed discussions on its chemical behavior based on established principles and data from analogous structures.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrazine Scaffold
The pyrazolo[1,5-a]pyrazine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. This scaffold is considered a "privileged structure" due to its ability to interact with a variety of biological targets, particularly protein kinases.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
The pyrazolo[1,5-a]pyrazine core offers a rigid, planar framework that is amenable to chemical modification at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve high potency and selectivity for specific kinase targets.[2][3] This has led to the development of numerous pyrazolo[1,5-a]pyrimidine-based inhibitors targeting a range of kinases such as CDK9, FLT3, and Tropomyosin Receptor Kinase (Trk).[4][5][6] Notably, the closely related pyrazolo[1,5-a]pyrimidine scaffold is found in FDA-approved Trk inhibitors like Larotrectinib and Entrectinib, highlighting the clinical relevance of this heterocyclic family.[3][4]
This compound serves as a versatile intermediate in the synthesis of more complex molecules within this class. The presence of a reactive chloro group at the 4-position, a methyl group at the 6-position, and an ethyl ester at the 2-position provides multiple handles for synthetic diversification.
Physicochemical and Structural Properties
A summary of the key physicochemical and structural properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1449598-75-7 | [7][8] |
| Molecular Formula | C₁₀H₁₀ClN₃O₂ | [9] |
| Molecular Weight | 239.66 g/mol | [9] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Purity | Typically ≥97% | [10] |
| Storage Conditions | Store at -20°C for long-term stability. | General supplier information |
| SMILES | CCOC(=O)C1=NN2C=C(N=C(C2=C1)Cl)C | [11] |
| InChIKey | UFBGDLZUWIWIAT-UHFFFAOYSA-N | General chemical database |
Below is a 2D chemical structure diagram generated using the SMILES string.
Caption: 2D Structure of the title compound.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned in two key stages: construction of the pyrazolo[1,5-a]pyrazin-4-one core followed by chlorination.
Caption: Proposed synthetic pathway.
Step 1: Synthesis of Ethyl 6-methyl-4-oxo-4,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate
The initial step likely involves the condensation of Ethyl 3-amino-1H-pyrazole-4-carboxylate with a suitable three-carbon electrophile, such as ethyl 3-aminocrotonate or a related β-ketoester equivalent. This reaction would proceed via an initial Michael addition followed by an intramolecular cyclization and dehydration to form the pyrazinone ring.
Step 2: Chlorination of the Pyrazinone Intermediate
The resulting pyrazolo[1,5-a]pyrazin-4-one intermediate can then be converted to the target 4-chloro derivative. This is a standard transformation in heterocyclic chemistry, typically achieved by refluxing the substrate with a chlorinating agent such as phosphorus oxychloride (POCl₃) , often with a catalytic amount of a tertiary amine base.
Purification
Purification of the final product would likely be achieved through standard laboratory techniques. After quenching the reaction mixture, extraction, and solvent removal, the crude product would be purified by either recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the electrophilic nature of the pyrazine ring, particularly at the 4-position, and the functionality of the ethyl ester.
Reactivity of the 4-Chloro Substituent
The chloro group at the 4-position is the most reactive site for synthetic modification. It is susceptible to a variety of nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
The electron-deficient nature of the pyrazolo[1,5-a]pyrazine ring system activates the C4-Cl bond towards nucleophilic attack. This allows for the displacement of the chloride ion by a wide range of nucleophiles, including:
-
N-Nucleophiles: Primary and secondary amines, anilines, and other nitrogen-containing heterocycles.
-
O-Nucleophiles: Alkoxides and phenoxides.
-
S-Nucleophiles: Thiolates.
These reactions are typically carried out in a polar aprotic solvent such as DMF or DMSO, often in the presence of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to neutralize the HCl generated.
Caption: General SNAr reaction at the C4 position.
The C4-Cl bond is also an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation. Key examples include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
These reactions typically require a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), a suitable ligand (e.g., XPhos, SPhos), a base, and an appropriate solvent system. The choice of catalyst and conditions is crucial for achieving high yields and preventing side reactions.[1][2]
Reactivity of the Ethyl Ester
The ethyl ester at the 2-position can undergo standard ester transformations:
-
Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidic workup will yield the corresponding carboxylic acid. This is a common step to enable further modifications, such as amide bond formation.
-
Amidation: Direct conversion to amides can be achieved by heating with an amine, although this often requires harsh conditions. A more common approach is to first hydrolyze the ester to the carboxylic acid and then couple it with an amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
-
Reduction: The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Spectral Properties (Predicted)
As of the date of this publication, experimental NMR and other spectral data for this compound are not publicly available. However, based on data for the pyrazolo[1,5-a]pyrimidine system and general principles of NMR spectroscopy, the following spectral characteristics can be predicted.[14][15]
Predicted ¹H NMR Spectrum
-
Aromatic Protons: Two singlets are expected for the protons on the pyrazolo[1,5-a]pyrazine core. The proton at the 3-position is expected to be downfield due to the deshielding effect of the adjacent ester and pyrazole nitrogen. The proton at the 5-position will also appear as a singlet.
-
Ethyl Ester Protons: A quartet for the -OCH₂- group and a triplet for the -CH₃ group, with a coupling constant of approximately 7 Hz.
-
Methyl Group Proton: A singlet for the methyl group at the 6-position.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. Key predicted shifts include:
-
Carbonyl Carbon: In the range of 160-165 ppm.
-
Aromatic Carbons: Several signals in the aromatic region (110-160 ppm). The carbon bearing the chloro group (C4) and the carbons of the pyrazole ring will have characteristic shifts.
-
Ethyl Ester Carbons: A signal for the -OCH₂- carbon around 60-65 ppm and a signal for the -CH₃ carbon around 14-15 ppm.
-
Methyl Group Carbon: A signal for the C6-methyl group around 20-25 ppm.
Applications in Drug Discovery and Medicinal Chemistry
The primary value of this compound lies in its role as a versatile building block for the synthesis of libraries of compounds for screening against various biological targets, particularly protein kinases.[16][17]
Scaffold for Kinase Inhibitors
The pyrazolo[1,5-a]pyrazine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases.[4] The synthetic handles on this intermediate allow for the systematic exploration of structure-activity relationships (SAR).
Caption: Key diversification points for SAR studies.
-
Modification at C4: The introduction of various aryl, heteroaryl, or amino groups at this position via cross-coupling or SNAr reactions can be used to target specific pockets within the kinase active site, thereby influencing potency and selectivity.[3][6]
-
Modification at C2: The ethyl ester can be converted into a variety of amides or other functional groups. These modifications often extend into the solvent-exposed region of the ATP-binding site and can be used to improve pharmacokinetic properties such as solubility and cell permeability.[17]
Lead Optimization
Once a hit compound is identified, this intermediate can be used in the lead optimization phase of drug discovery. The predictable reactivity of the chloro and ester groups allows for the rapid synthesis of analogs to improve properties such as:
-
Potency: Increasing the binding affinity for the target kinase.
-
Selectivity: Reducing off-target activities to minimize side effects.
-
Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
Safety and Handling
This compound is intended for research use only.[10] As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its pyrazolo[1,5-a]pyrazine core is a well-established scaffold for the development of potent and selective kinase inhibitors. The reactive chloro and ester functionalities provide chemists with multiple avenues for synthetic diversification, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds. While detailed experimental data for this specific molecule is not widely published, its chemical properties and reactivity can be reliably predicted based on the extensive literature on related heterocyclic systems. This guide serves as a foundational resource for scientists and researchers looking to leverage this important intermediate in their drug discovery and development programs.
References
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. (Benchchem)
- Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. (PubMed)
- Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (PubMed)
- ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5‐a)pyrimidine System. (Sci-Hub)
- CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Ethyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxyl
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (PubMed Central)
- Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. (Arabian Journal of Chemistry)
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (NIH)
- A Comparative Guide to the X-ray Crystallography of Novel Heterocycles from Pyrazine-2-sulfonyl Chloride. (Benchchem)
- Medicinal attributes of pyrazolo[1,5-a]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (Semantic Scholar)
- Pyrazole(288-13-1) 13C NMR spectrum. (ChemicalBook)
- ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxyl
- ethyl 4-chloro-6-methyl-pyrazolo[1, 5-a]pyrazine-2-carboxyl
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (MDPI)
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Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate. (ChemScene) 22.[1][3][4]Triazolo[1,5-a]pyrazine | C5H4N4 | CID 136241. (PubChem)
- 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6.
- Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7.
- ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxyl
- 1449598-75-7|Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxyl
- General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (PubMed Central)
- Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
- 1449598-75-7|Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxyl
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An In-depth Technical Guide to the Physical Characteristics of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazolo[1,5-a]pyrazine core is a key pharmacophore in the development of various therapeutic agents. A thorough understanding of its physical characteristics is paramount for its synthesis, purification, formulation, and development as a potential drug candidate. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed experimental protocols for their determination.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClN₃O₂ | [1] |
| Molecular Weight | 239.66 g/mol | [1][2] |
| Appearance | White to yellow solid | [3] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Not experimentally determined. Predicted to have low aqueous solubility and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents. | |
| Storage Temperature | Recommended storage at -20°C or 4°C, sealed and away from moisture. | [1][4] |
| Predicted XlogP | 1.9 | [5] |
Structural and Spectroscopic Characterization
The structural integrity and purity of this compound are confirmed through a suite of spectroscopic techniques. Below are the methodologies for acquiring and interpreting this critical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Expected Signals: The proton spectrum is expected to show distinct signals corresponding to the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the aromatic protons on the pyrazolo[1,5-a]pyrazine core. The precise chemical shifts will be indicative of the electronic environment of each proton.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in 0.6 mL of a deuterated solvent.
-
Data Acquisition: Acquire the ¹³C NMR spectrum, often requiring a larger number of scans for adequate signal-to-noise.
-
Expected Signals: The carbon spectrum will reveal signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the heterocyclic core, and the ethyl and methyl group carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Protocol for Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Analysis: The resulting mass spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 240.05344.[5] The isotopic pattern of this peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl), will be a key diagnostic feature. Predicted collision cross-section data for various adducts can further aid in structural confirmation.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorption Bands: Key vibrational bands would include C=O stretching for the ester group (around 1700-1750 cm⁻¹), C-Cl stretching, and various C=C and C=N stretching frequencies characteristic of the aromatic heterocyclic core.
Workflow for Physicochemical Characterization
Caption: Workflow for the comprehensive physical and spectroscopic characterization of the title compound.
Causality Behind Experimental Choices
The selection of these analytical techniques is based on their ability to provide orthogonal and complementary information, ensuring a comprehensive and trustworthy characterization of the molecule.
-
NMR Spectroscopy: Chosen for its unparalleled ability to provide a detailed atomic-level map of the molecule's structure, which is crucial for confirming its identity and assessing isomeric purity.
-
Mass Spectrometry: Employed to unequivocally determine the molecular weight and elemental composition (via high-resolution mass spectrometry), which serves as a primary check of the compound's identity.
-
IR Spectroscopy: A rapid and non-destructive technique selected to confirm the presence of key functional groups, providing a quick quality control check.
-
Melting Point Analysis: When a pure crystalline solid is obtained, its melting point provides a sharp and reproducible physical constant that is a sensitive indicator of purity.
-
Solubility Studies: These are critical for downstream applications, including designing reaction conditions for further chemical modifications and developing suitable formulations for biological screening.
Conclusion
While some experimental physical data for this compound remains to be published, this guide provides a robust framework for its characterization. The combination of available data, predicted properties, and detailed experimental protocols offers a solid foundation for researchers working with this important heterocyclic scaffold. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is essential for advancing the development of novel therapeutics.
References
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AMERICAN ELEMENTS. This compound. [Link]
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The Royal Society of Chemistry. Supporting Information for: A practical and efficient synthesis of 2-amino-4,5-diarylfurans via a three-component reaction of arylaldehydes, anilines, and ethyl acetoacetate. [Link]
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PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
-
NIST. Pyrazine, 2-ethyl-6-methyl-. [Link]
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Spectral Analysis of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectral characteristics of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar pyrazolo[1,5-a]pyrazine scaffolds.
The structural elucidation of novel compounds is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This document will explore the theoretical underpinnings and practical application of these techniques for the comprehensive characterization of the title compound. While experimental spectra for this specific molecule are not widely published, this guide will leverage data from analogous structures to provide a robust predictive analysis.
Molecular Structure and Overview
This compound possesses a fused bicyclic heteroaromatic core. The pyrazolo[1,5-a]pyrazine system is known for its unique electronic properties and diverse biological activities. The substituents—an ethyl carboxylate group, a chloro atom, and a methyl group—each impart distinct spectral signatures that will be dissected in the following sections.
Molecular Formula: C₁₀H₁₀ClN₃O₂[1]
Molecular Weight: 239.66 g/mol [2]
CAS Number: 1449598-75-7[3]
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For the title compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups generally shifting signals to a higher frequency (downfield).
Expected ¹H NMR Signals:
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale |
| Pyrazole-H | Singlet | 8.0 - 8.5 | N/A | Located on the electron-deficient pyrazole ring, adjacent to a nitrogen atom. |
| Pyrazine-H | Singlet | 7.0 - 7.5 | N/A | Situated on the pyrazine ring, influenced by the adjacent chloro and methyl groups. |
| -O-CH₂- | Quartet | 4.3 - 4.6 | ~7.1 | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen and carbonyl group, and coupled to the methyl protons. |
| Methyl-H (ring) | Singlet | 2.5 - 2.8 | N/A | Protons of the methyl group attached to the pyrazine ring. |
| -CH₃ (ethyl) | Triplet | 1.3 - 1.5 | ~7.1 | Methyl protons of the ethyl ester, coupled to the methylene protons. |
Expert Insights: The precise chemical shifts of the aromatic protons can be sensitive to the solvent used due to solvent-induced anisotropic effects. The observation of sharp singlets for the heterocyclic protons is indicative of a lack of vicinal proton-proton coupling, which is consistent with the proposed structure. In some nitrogen-containing heterocycles, broadening of adjacent proton signals can occur due to the quadrupolar moment of the ¹⁴N nucleus, though this is less common for protons not directly attached to nitrogen.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic nature.
Expected ¹³C NMR Signals:
| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |
| C=O (ester) | 160 - 165 | Carbonyl carbon of the ethyl ester group. |
| Quaternary Carbons (ring) | 140 - 155 | Carbons at the ring junctions and those bearing substituents (Cl, C-ester). |
| Aromatic CH | 110 - 130 | Protonated carbons of the pyrazole and pyrazine rings. |
| -O-CH₂- | 60 - 65 | Methylene carbon of the ethyl ester. |
| Methyl-C (ring) | 20 - 25 | Methyl carbon attached to the pyrazine ring. |
| -CH₃ (ethyl) | 13 - 16 | Methyl carbon of the ethyl ester. |
Expert Insights: Due to the relatively low natural abundance of ¹³C, acquisition of a high-quality spectrum may require a longer experiment time or a more concentrated sample. For some complex heterocyclic systems, especially those with poor solubility, obtaining a clean ¹³C NMR spectrum can be challenging.[5][6] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | Stretching vibrations of C-H bonds on the heterocyclic rings. |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of C-H bonds in the ethyl and methyl groups. |
| C=O stretch (ester) | 1710 - 1740 | Strong | Stretching vibration of the carbonyl group in the ethyl ester. |
| C=N and C=C stretch | 1500 - 1650 | Medium-Strong | Stretching vibrations of the double bonds within the fused aromatic rings. |
| C-O stretch (ester) | 1200 - 1300 | Strong | Stretching vibration of the C-O single bond in the ester. |
| C-Cl stretch | 700 - 850 | Medium-Strong | Stretching vibration of the carbon-chlorine bond. |
Expert Insights: The strong carbonyl stretch is often the most prominent feature in the IR spectrum of this molecule and serves as a key diagnostic peak. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Ion | Rationale |
| 239/241 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. |
| 211/213 | [M - CO]⁺ | Loss of a carbon monoxide molecule from the molecular ion. |
| 196/198 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester group. |
| 166 | [M - CO₂Et]⁺ | Loss of the entire ethyl carboxylate group. |
Predicted High-Resolution MS (HRMS):
-
[M+H]⁺: 240.05344 (Calculated for C₁₀H₁₁ClN₃O₂⁺)[1]
Expert Insights: The fragmentation pattern of related pyrazolo[1,5-a]pyrazine derivatives often involves initial losses from the substituent groups.[7] The loss of ethanol followed by carbon monoxide is a common fragmentation pathway for ethyl esters of heterocyclic carboxylic acids.[7] High-resolution mass spectrometry is crucial for confirming the elemental composition of the molecular ion and its major fragments, providing an unambiguous determination of the molecular formula.
Caption: A plausible mass spectrometry fragmentation pathway for the title compound.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific instrument and sample.
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity, 1024 or more scans may be required.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS.
IR Spectroscopy Protocol:
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol:
-
Sample Introduction: Introduce the sample via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure. For HRMS, compare the measured exact mass to the calculated mass.
Conclusion
The comprehensive spectral analysis of this compound, as outlined in this guide, provides a robust framework for its structural characterization. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on fundamental principles of spectroscopy and analysis of structurally related compounds. These spectroscopic techniques, when used in concert, provide a self-validating system for the unambiguous identification and confirmation of the molecular structure, which is a critical step in any chemical research or drug development endeavor.
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Kucińska, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]
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Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 788-790. Available from: [Link]
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Unveiling the Therapeutic Promise of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate: A Technical Guide to Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold as a Foundation for Novel Therapeutics
The pyrazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its structural rigidity and versatile synthetic accessibility. This nucleus is a cornerstone in the development of a multitude of biologically active agents, particularly in the realm of oncology and inflammation. Its constituent pyrazole and pyrazine rings offer a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces, enabling potent and selective interactions with a variety of biological targets. Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate, the subject of this guide, embodies this promising chemical framework. While direct biological data for this specific molecule is not extensively documented in publicly available literature, a comprehensive analysis of its structural analogs provides a robust foundation for predicting and validating its potential therapeutic targets.
The broader family of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrazines has garnered significant attention for their potent inhibitory activity against various protein kinases.[1][2] These enzymes play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Marketed drugs and clinical candidates bearing this core structure have demonstrated efficacy in treating diverse malignancies, underscoring the therapeutic potential embedded within this chemical class.[4] This guide will, therefore, focus on the most probable therapeutic targets for this compound, drawing upon the established pharmacology of its close structural relatives. We will delve into the rationale for selecting these targets, provide detailed experimental protocols for their validation, and present a logical workflow for advancing this compound through the early stages of drug discovery.
Predicted Therapeutic Targets: A Focus on the Kinome
Based on extensive literature precedent for the pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine scaffolds, the most probable therapeutic targets for this compound are protein kinases. The specific substituents of this compound—a chloro group at position 4, a methyl group at position 6, and an ethyl carboxylate at position 2—will modulate its selectivity and potency against different kinase families. The following kinase families are proposed as high-priority targets for initial investigation.
Janus Kinases (JAKs)
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling. Dysregulation of the JAK/STAT pathway is implicated in a wide range of inflammatory and autoimmune disorders, as well as myeloproliferative neoplasms.[5] Several pyrazolo[1,5-a]pyrazine derivatives have been patented as potent JAK inhibitors, suggesting that this scaffold is well-suited for targeting the ATP-binding site of these kinases.[3][5]
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that govern the progression of the cell cycle. Their aberrant activity is a common feature of cancer, making them attractive targets for anti-cancer drug development. Notably, pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as dual inhibitors of CDK2 and Tropomyosin receptor kinase A (TRKA).[6] The structural similarities suggest that this compound could exhibit inhibitory activity against CDKs.
Pim Kinases
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that play crucial roles in cell survival, proliferation, and apoptosis. Overexpression of Pim kinases is associated with various hematological and solid tumors. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a potent chemotype for Pim-1 inhibitors.[7]
Tropomyosin Receptor Kinases (Trks)
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are activated by neurotrophins and are involved in neuronal survival and differentiation. Chromosomal rearrangements involving the NTRK genes lead to the expression of fusion proteins that are oncogenic drivers in a variety of cancers. The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in several approved and clinical-stage Trk inhibitors.[8]
MET Proto-Oncogene, Receptor Tyrosine Kinase (MET)
The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, and metastasis. Dysregulation of the HGF/MET signaling pathway is a driver of tumorigenesis in several cancers. Recently, novel pyrazolopyrazines have been discovered as potent and selective MET inhibitors with intracranial efficacy.[9]
Experimental Validation of Therapeutic Targets: A Step-by-Step Guide
A systematic and rigorous experimental cascade is essential to identify and validate the therapeutic targets of this compound. The following sections outline a comprehensive workflow, from initial broad screening to in-depth cellular characterization.
Part 1: Initial Target Identification through Kinase Panel Screening
The primary step is to ascertain the kinase inhibitory profile of the compound. This is most efficiently achieved through a broad in vitro kinase panel screen.
Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Plate Preparation: Serially dilute the stock solution to the desired screening concentrations (e.g., 10 µM and 1 µM).
-
Kinase Reaction: The screening is typically performed using a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay (e.g., LanthaScreen™, HTRF®). The compound is incubated with a panel of recombinant kinases, a suitable substrate, and ATP.
-
Data Analysis: Kinase activity is measured, and the percent inhibition relative to a DMSO control is calculated. A common threshold for identifying a "hit" is >50% inhibition at a 1 µM concentration.
Table 1: Representative Data from a Hypothetical Kinase Panel Screen
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |
| JAK1 | 15% | 45% |
| JAK2 | 65% | 92% |
| JAK3 | 30% | 68% |
| TYK2 | 25% | 55% |
| CDK2 | 58% | 88% |
| Pim-1 | 72% | 95% |
| TrkA | 45% | 75% |
| MET | 68% | 91% |
Diagram 1: Kinase Screening and Hit Validation Workflow
Caption: A streamlined workflow for kinase inhibitor screening and hit validation.
Part 2: Hit Confirmation and Potency Determination
Once primary hits are identified, the next step is to confirm their activity and determine the potency (IC50) of the compound against these kinases.
Protocol: IC50 Determination Assay
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Kinase Reaction: Perform the kinase assay as described above, incubating each concentration of the compound with the purified kinase, substrate, and ATP.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 3: Cellular Target Engagement and Downstream Signaling
Demonstrating that the compound interacts with its intended target in a cellular context and modulates downstream signaling is a critical validation step.
Protocol: Western Blot Analysis of Phospho-Protein Levels
-
Cell Culture: Culture a relevant cell line that expresses the target kinase (e.g., a cancer cell line with a known dependency on the kinase).
-
Compound Treatment: Treat the cells with increasing concentrations of the compound for a specified period.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a standard method (e.g., BCA assay).
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase's substrate and a total protein control.
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the downstream substrate.
Diagram 2: Cellular Mechanism of Action Workflow
Caption: A workflow for validating the cellular mechanism of action of a kinase inhibitor.
Part 4: In Vivo Target Validation and Efficacy Studies
The final stage of preclinical validation involves assessing the compound's ability to engage its target and exert a therapeutic effect in a living organism.
Protocol: Xenograft Tumor Model
-
Animal Model: Implant human tumor cells (that are dependent on the target kinase) subcutaneously into immunocompromised mice.
-
Compound Administration: Once tumors are established, treat the mice with the compound or a vehicle control via an appropriate route of administration (e.g., oral gavage).
-
Efficacy Assessment: Monitor tumor growth over time. At the end of the study, excise the tumors and measure their weight.
-
Pharmacodynamic (PD) Biomarker Analysis: Collect tumor samples at various time points after the final dose and analyze them for inhibition of the target kinase's activity (e.g., by Western blot for phospho-substrates).
Conclusion and Future Directions
This compound represents a promising starting point for the development of a novel therapeutic agent, most likely a protein kinase inhibitor. The systematic approach outlined in this guide, from broad-based screening to in-depth in vivo validation, provides a clear and robust pathway for elucidating its mechanism of action and advancing it through the drug discovery pipeline. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical scaffold, as well as comprehensive ADME-Tox profiling to ensure its drug-like properties. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of this and related pyrazolo[1,5-a]pyrazine derivatives.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved from [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). Retrieved from [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). Retrieved from [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). Retrieved from [Link]
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Examples of marketed drugs with pyrazolo[1,5-a]-pyrimidine nucleus. - ResearchGate. (n.d.). Retrieved from [Link]
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A Technical Guide to Mechanism of Action Prediction: The Case of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The elucidation of a small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery, transforming promising hits into rational therapeutic candidates. This guide presents a comprehensive, multi-pillar strategy for predicting and validating the MoA of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate, a heterocyclic compound belonging to the pyrazolopyrazine class. Recognizing the rich pharmacological history of related pyrazole and pyrazine scaffolds as potent modulators of key cellular pathways, we outline an integrated workflow.[1][2][3] This process begins with robust in silico hypothesis generation through ligand-based target prediction and molecular docking, followed by rigorous experimental validation using state-of-the-art biophysical and systems-level techniques. We detail the causality behind each methodological choice, providing field-proven protocols for target engagement confirmation via Cellular Thermal Shift Assay (CETSA), functional activity assessment through kinase profiling, and global pathway analysis using transcriptomics. This document serves as both a strategic blueprint and a practical guide for researchers seeking to systematically unravel the complex biological interactions of novel chemical entities.
Introduction: The Pyrazolopyrazine Scaffold and the Imperative for MoA Elucidation
This compound is a member of the fused pyrazolopyrimidine family, a privileged scaffold in medicinal chemistry.[4] Derivatives of pyrazole and related heterocycles have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anticancer, and analgesic properties, often by targeting key enzyme families like protein kinases.[3][5] Given this precedent, it is probable that this specific compound also interacts with critical cellular targets to exert a biological effect.
However, advancing a novel compound through the drug discovery pipeline without a clear understanding of its MoA is fraught with risk, often leading to late-stage failures due to unforeseen toxicity or lack of efficacy. Therefore, a systematic and front-loaded investigation into its molecular mechanism is not merely an academic exercise but a critical step in de-risking its development.
Pillar I: In Silico Hypothesis Generation
The initial phase of MoA prediction leverages computational tools to generate high-probability, testable hypotheses in a time- and resource-efficient manner.[6][7] This in silico approach analyzes the compound's structure to predict its most likely biological partners.
Ligand-Based Target Prediction
The principle of chemical similarity—that structurally similar molecules often have similar biological targets—is a powerful predictive tool.[8] Web-based platforms can rapidly screen a query molecule against vast libraries of annotated bioactive compounds.
Methodology: SwissTargetPrediction
SwissTargetPrediction is a robust, widely used server for estimating the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures.[9][10][11]
Experimental Protocol:
-
Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) for this compound: CCOC(=O)c1cn2c(n1)c(nc(c2)Cl)C.
-
Server Submission: Navigate to the SwissTargetPrediction web server and paste the SMILES string into the query box.
-
Parameter Selection: Select "Homo sapiens" as the target organism to focus the search on human proteins.
-
Execution & Analysis: Run the prediction. The output will be a list of probable targets, ranked by a probability score and grouped by protein class. Pay close attention to the most represented classes, as this suggests a general mechanism.
Predicted Data & Interpretation: Based on the pyrazolopyrazine core, a likely output would be a high probability of interaction with the protein kinase family.[12]
| Predicted Target Class | Specific Target Example | Probability Score | Rationale for Prioritization |
| Kinases | Mitogen-Activated Protein Kinase 14 (MAPK14/p38α) | High | Pyrazole scaffolds are common in kinase inhibitors.[3] |
| Kinases | Cyclin-Dependent Kinase 2 (CDK2) | High | Fused heterocyclic systems are known to target CDKs.[13] |
| Enzymes | Thymidine Phosphorylase (TP) | Medium | Related pyrazolotriazine scaffolds inhibit TP.[14] |
| Proteases | Matrix Metalloproteinase-9 (MMP-9) | Low | General activity of heterocyclic compounds. |
Table 1: Hypothetical output from SwissTargetPrediction, prioritizing kinase targets for further investigation.
Figure 1: Workflow for ligand-based target prediction.
Molecular Docking for Structural Validation
Once a high-priority target class (e.g., kinases) is identified, molecular docking predicts the physical plausibility of the interaction.[15] It models the compound's binding pose within the target's active site and calculates a binding affinity score, which estimates the strength of the interaction.[16][17]
Methodology: AutoDock Vina
AutoDock Vina is a widely used open-source docking engine. For accessibility, we describe its use via PyRx, a graphical user interface that simplifies the process.[18]
Experimental Protocol:
-
Target Preparation: Download the 3D crystal structure of a candidate kinase (e.g., p38α, PDB ID: 3HEC) from the Protein Data Bank (RCSB PDB). Using software like PyMOL or Chimera, remove water molecules, co-crystallized ligands, and any non-protein atoms.
-
Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization using a force field (e.g., MMFF94).
-
Grid Box Definition: In the docking software, define a 3D search space (the "grid box") around the known ATP-binding site of the kinase. This confines the search to the functionally relevant pocket.
-
Docking Execution: Run the AutoDock Vina algorithm. It will systematically sample different poses of the ligand within the binding site and score them.[19]
-
Results Analysis: Analyze the output, focusing on the top-ranked pose. The binding affinity is reported in kcal/mol, with more negative values indicating a more favorable predicted interaction. Visualize the pose to identify key intermolecular interactions, such as hydrogen bonds with hinge-region residues, which are characteristic of many kinase inhibitors.
Predicted Data & Interpretation: A successful docking simulation would show the compound fitting snugly into the ATP pocket with a strong binding affinity.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| p38α (MAPK14) | 3HEC | -9.2 | Met109 (Hinge), Lys53 (Catalytic) |
| CDK2 | 1HCK | -8.5 | Leu83 (Hinge), Asp145 |
| Thymidine Phosphorylase | 1UOU | -7.1 | Arg203, Ser217 |
Table 2: Hypothetical molecular docking results. The strong predicted affinity for kinases supports prioritizing them for experimental validation.
Figure 2: The molecular docking workflow.
Pillar II: Experimental Validation
While in silico methods provide compelling hypotheses, they require rigorous experimental validation. The following protocols are designed to confirm target engagement, quantify functional activity, and map the compound's impact on cellular signaling networks.
Target Engagement Confirmation with CETSA
The Cellular Thermal Shift Assay (CETSA) is the definitive method for verifying that a compound binds to its intended target in a physiological context (i.e., within intact cells or cell lysates).[20][21] The underlying principle is that ligand binding confers thermal stability to the target protein.[22]
Methodology: Western Blot-based CETSA
This protocol uses Western blotting to detect the amount of soluble target protein remaining after a heat challenge.
Experimental Protocol:
-
Cell Treatment: Culture a relevant human cell line (e.g., HEK293T or a cancer cell line like A549) and treat with a working concentration of the compound (e.g., 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat each aliquot to a different temperature for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C).
-
Cell Lysis & Fractionation: Cool the samples to room temperature. Lyse the cells (e.g., via freeze-thaw cycles) to release cellular contents. Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the concentration of the target protein (e.g., p38α) using SDS-PAGE and Western blotting with a specific primary antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition, plot the percentage of soluble protein remaining versus temperature. The resulting "melt curve" for the compound-treated sample should be shifted to the right compared to the vehicle control, indicating thermal stabilization. The difference in the melting temperature (Tm) is the thermal shift (ΔTm).[23]
Expected Data & Interpretation: A positive CETSA result provides direct, powerful evidence of target engagement in cells.
| Condition | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) | Conclusion |
| Vehicle (DMSO) | 52.1 °C | - | Baseline thermal stability. |
| Compound (10 µM) | 56.5 °C | +4.4 °C | Significant stabilization, confirming direct binding to the target protein in cells. |
Table 3: Representative CETSA data confirming target engagement.
Figure 3: The Cellular Thermal Shift Assay (CETSA) workflow.
Kinase Selectivity and Potency Profiling
Confirming target binding is necessary but not sufficient; one must also demonstrate functional modulation (e.g., inhibition) and assess selectivity. Kinase profiling screens the compound against a broad panel of human kinases to determine its potency and specificity.[24][25]
Methodology: Large-Panel Kinase Screen
This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
Experimental Protocol:
-
Primary Screen: Submit the compound for screening against a large kinase panel (e.g., the 468-kinase scanEDGE panel) at a single, high concentration (e.g., 10 µM). The assay measures the enzymatic activity of each kinase in the presence of the compound.
-
Data Analysis: Results are reported as Percent of Control (POC) or Percent Inhibition. Identify all kinases inhibited by >80-90%.
-
IC50 Determination: For the primary "hits" identified, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). This value quantifies the compound's potency.
-
Selectivity Assessment: Analyze the full dataset. A selective inhibitor will potently inhibit its intended target(s) with minimal activity against other kinases.[26] A promiscuous or "dirty" inhibitor will hit many targets, increasing the risk of off-target toxicity.[27]
Expected Data & Interpretation: This screen validates the functional consequence of binding and maps the compound's selectivity profile.
| Kinase Target | % Inhibition @ 10 µM | IC50 (nM) | Interpretation |
| p38α (MAPK14) | 98% | 75 | Potent, on-target activity confirmed. |
| p38β (MAPK11) | 92% | 210 | Activity against a closely related isoform. |
| CDK2 | 65% | 1,200 | Weaker off-target activity. |
| VEGFR2 | <10% | >10,000 | No significant activity; demonstrates selectivity. |
Table 4: Representative kinase profiling data identifying the compound as a potent and relatively selective p38 MAPK inhibitor.
Figure 4: Workflow for kinase inhibitor profiling.
Global Pathway Validation via Transcriptomics
The final validation step connects direct target inhibition to downstream cellular consequences. Transcriptomics (via RNA-sequencing) provides an unbiased, genome-wide snapshot of how the compound alters gene expression, revealing which signaling pathways are functionally impacted.[28][29][30]
Methodology: RNA-Sequencing (RNA-Seq)
Experimental Protocol:
-
Cell Treatment: Treat a responsive cell line (e.g., one where p38 signaling is active) with the compound at a functionally relevant concentration (e.g., 3-5x IC50) and a vehicle control for a suitable duration (e.g., 24 hours). Include at least three biological replicates per condition.
-
RNA Isolation & Sequencing: Harvest cells, isolate total RNA, and verify its integrity. Prepare sequencing libraries and perform high-throughput sequencing (e.g., on an Illumina platform).
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align reads to the human reference genome.
-
Differential Expression: Identify genes that are significantly up- or down-regulated in the compound-treated cells compared to the control.
-
-
Pathway Enrichment Analysis: Use a tool like GSEA (Gene Set Enrichment Analysis) or DAVID to determine if the list of differentially expressed genes is statistically enriched for genes belonging to specific, known biological pathways (e.g., MAPK signaling, inflammation, apoptosis).
Expected Data & Interpretation: If the compound is a true p38 MAPK inhibitor, the transcriptomic data should reflect this. We would expect to see significant downregulation of genes known to be downstream of p38, such as inflammatory cytokines (e.g., TNF-α, IL-6) and transcription factors (e.g., AP-1 targets). This result provides powerful, systems-level evidence that the observed target inhibition translates into the expected functional outcome at the cellular level, solidifying the proposed MoA.[31][32]
Figure 5: Transcriptomics workflow for MoA validation.
Synthesis and Conclusion
The journey to elucidate the mechanism of action for a novel compound like this compound requires a disciplined, integrated strategy. The workflow presented in this guide—progressing from broad in silico predictions to highly specific experimental validations—provides a robust framework for achieving this goal.
By first leveraging ligand-based similarity and molecular docking, we efficiently generated the high-probability hypothesis that the compound targets protein kinases, specifically the p38 MAPK family. This hypothesis was then systematically tested. CETSA confirmed direct binding in a cellular environment, kinase profiling quantified its functional inhibitory potency and selectivity, and transcriptomics provided unbiased, systems-level evidence of its impact on the predicted downstream signaling pathway.
This logical and self-validating process not only builds a strong, evidence-based case for a specific MoA but also provides critical data on potency and selectivity that are essential for guiding further preclinical development. Adhering to such a structured approach empowers researchers to make informed decisions, increasing the probability of successfully translating a promising chemical entity into a valuable therapeutic agent.
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An In-Depth Technical Guide to the In Silico Screening of Pyrazolopyrazine Compounds
Abstract: The pyrazolopyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes in cellular signaling, particularly protein kinases.[1] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals on conducting an in silico screening campaign for novel pyrazolopyrazine-based compounds. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a self-validating and robust computational workflow. This document details the strategic cascade from target selection and library preparation through virtual screening, post-screening filtration, and ADMET profiling, culminating in the identification of promising lead candidates.
The Strategic Imperative: Why Pyrazolopyrazines?
The pyrazolopyrazine core, a bicyclic heteroaromatic system, offers a versatile and synthetically accessible scaffold. Its derivatives have demonstrated significant therapeutic potential, particularly as ATP-competitive kinase inhibitors.[1] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] The pyrazolopyrazine structure is adept at forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, a foundational interaction for potent inhibition.[2]
Given the vast chemical space of possible pyrazolopyrazine derivatives, in silico screening presents a time- and cost-effective strategy to prioritize compounds for synthesis and biological testing.[3] This computational approach allows for the rapid evaluation of thousands to millions of virtual compounds, filtering them down to a manageable number of high-probability hits.[4]
The Screening Cascade: A Funnel-Based Approach
A successful in silico screening campaign is not a single experiment but a multi-stage cascade designed to progressively enrich for compounds with desirable properties. This "funnel" approach begins with a large, diverse library of virtual compounds and applies increasingly stringent computational filters to identify a small subset of high-quality lead candidates.
The causality behind this strategy is resource optimization. Computationally inexpensive methods are used to rapidly screen large libraries, while more demanding (and accurate) methods are reserved for a smaller, more promising set of molecules.
Caption: A typical molecular docking workflow.
4.2.1 Detailed Protocol: Molecular Docking with AutoDock Vina
-
Step 1: Define the Search Space. Using the prepared protein and the location of the co-crystallized ligand as a guide, define a "grid box" that encompasses the entire binding site. [5]This box constrains the volume where the docking software will search for binding poses. [6]* Step 2: Configure Docking Parameters. Set the parameters for the docking run. The exhaustiveness parameter controls the computational effort of the search; higher values increase the chances of finding the optimal pose but take longer.
-
Step 3: Execute the Docking Run. Launch the docking simulation using the prepared receptor, ligand library, and configuration file. [7]* Step 4: Analyze the Results. The primary output is a ranked list of compounds based on their predicted binding affinity (e.g., in kcal/mol). [5]Lower energy scores indicate tighter predicted binding. [5]* Step 5: Visual Pose Inspection. For the top-scoring compounds (typically the top 1-5%), visually inspect the predicted binding poses. A self-validating system requires that the poses make chemical sense. For a pyrazolopyrazine kinase inhibitor, one should verify the formation of expected hydrogen bonds with the hinge region residues.
Phase 3: Post-Screening Filtration and Validation
A good docking score is not sufficient to make a good drug. The hit list must be further refined based on pharmacokinetic properties. The rationale is to eliminate compounds that are likely to fail later in development due to poor absorption, distribution, metabolism, excretion, or toxicity (ADMET). [8]
Applying Drug-Likeness Filters
Drug-likeness rules are empirical filters that identify compounds with physicochemical properties similar to known oral drugs. Lipinski's Rule of Five is the most widely recognized. [9]It states that orally active drugs generally have:
-
No more than 5 hydrogen bond donors. [10]* No more than 10 hydrogen bond acceptors. [10]* A molecular mass under 500 Daltons. [10]* A calculated logP (a measure of lipophilicity) not greater than 5. [11] Compounds that violate more than one of these rules are often flagged for potential issues with oral bioavailability. [9][12]
Predicting Biological Fate: In Silico ADMET Profiling
Computational tools can predict a wide range of ADMET properties, providing a crucial early warning system for potential liabilities. [13][14]These methods use Quantitative Structure-Activity Relationship (QSAR) models, machine learning, and other algorithms to correlate chemical structure with biological outcomes. [13][15] Key ADMET Parameters to Assess:
-
Aqueous Solubility: Poor solubility can hinder absorption.
-
Caco-2 Permeability: Predicts absorption across the intestinal wall. [15]* CYP450 Inhibition: Predicts potential for drug-drug interactions. [16]* hERG Inhibition: An early indicator of potential cardiotoxicity.
-
Ames Mutagenicity: Predicts the potential to cause DNA mutations.
-
Blood-Brain Barrier (BBB) Penetration: Important for CNS targets, but undesirable for peripherally-acting drugs.
Data Presentation: Example ADMET Profile for Prioritized Hits
The data from the ADMET analysis should be summarized in a clear, tabular format to facilitate comparison and decision-making.
| Compound ID | Docking Score (kcal/mol) | Lipinski Violations | Predicted Solubility (logS) | BBB Permeant | hERG Blocker |
| PZP-001 | -10.2 | 0 | -3.5 (Good) | No | Low Risk |
| PZP-002 | -9.8 | 1 | -5.1 (Poor) | No | High Risk |
| PZP-003 | -9.5 | 0 | -2.9 (Excellent) | Yes | Low Risk |
| PZP-004 | -11.1 | 2 | -4.2 (Moderate) | No | Low Risk |
Synthesizing the Data: From Hits to Lead Candidates
The final step is to integrate all computational data to select a handful of compounds for synthesis. This is a multi-parameter optimization problem. The ideal candidate does not just have the best docking score but exhibits a balanced profile across all assessed metrics.
A logical framework for prioritization involves:
-
Primary Filter: Select the top 1-5% of compounds based on docking score.
-
Secondary Filter: Eliminate any compounds with more than one Lipinski violation.
-
Tertiary Filter: Remove compounds with high-risk predictions for critical toxicities (e.g., hERG inhibition, mutagenicity).
-
Final Selection: From the remaining pool, select a structurally diverse set of compounds that exhibit the best overall balance of potency (docking score) and favorable ADMET properties.
This rigorous, self-validating workflow ensures that the final lead candidates have been vetted not only for their predicted target affinity but also for their potential to become viable drug molecules.
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Novel pyrazolopyrazine scaffold synthesis
An In-Depth Technical Guide to the Synthesis of Novel Pyrazolopyrazine Scaffolds
Executive Summary
The pyrazolopyrazine nucleus, a fused heterocyclic system, represents a "privileged scaffold" in modern medicinal chemistry and drug discovery. Its unique structural and electronic properties have made it a cornerstone for the development of targeted therapeutics, particularly potent and selective kinase inhibitors.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core synthetic strategies for constructing the pyrazolopyrazine framework. Moving beyond a simple recitation of protocols, this document emphasizes the underlying chemical principles and mechanistic rationale that govern these transformations. We will explore the dominant synthetic paradigms, from classical cyclocondensation reactions to modern, efficiency-focused methodologies such as microwave-assisted synthesis and multi-component reactions, offering field-proven insights into experimental design and execution.
Introduction: The Pyrazolopyrazine Core – A Privileged Scaffold in Drug Discovery
Pyrazolopyrazines are bicyclic aromatic heterocycles containing both a pyrazole and a pyrazine ring. The arrangement of nitrogen atoms and the specific fusion pattern (e.g., pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-b]pyridine, pyrazolo[3,4-b]pyrazine) give rise to a rigid, planar structure with a unique distribution of hydrogen bond donors and acceptors. This architecture has proven to be exceptionally well-suited for interacting with the ATP-binding sites of various protein kinases, leading to the discovery of numerous inhibitors for targets implicated in oncology and other diseases.[1][3][4] For instance, novel pyrazolopyrazine derivatives have been developed as potent inhibitors of MET and SHP2, crucial targets in cancer therapy.[1][5]
The synthetic versatility of this scaffold allows for systematic structural modifications across its periphery, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6] This guide provides a detailed examination of the principal synthetic routes to access this valuable chemical space, empowering chemists to design and execute efficient syntheses of novel pyrazolopyrazine-based entities.
Part 1: Retrosynthetic Analysis & Core Strategic Framework
A logical approach to the synthesis of any bicyclic system begins with a retrosynthetic analysis to identify the most robust and flexible bond disconnections. For the pyrazolopyrazine core, two primary strategies emerge, largely dictated by the availability and complexity of the starting materials.
Strategy A: Annulation of a six-membered pyrazine or pyrimidine ring onto a pre-formed pyrazole precursor. This is the most widely employed and versatile approach. Strategy B: Annulation of a five-membered pyrazole ring onto a pre-formed pyrazine or pyridine precursor.
The choice between these strategies is a critical experimental decision. Strategy A is often preferred due to the wide commercial availability and straightforward synthesis of the key 5-aminopyrazole intermediates.[7][8]
Caption: Core Retrosynthetic Strategies for Pyrazolopyrazine Synthesis.
Part 2: The Dominant Paradigm: Synthesis via Pyrazole Annulation (Strategy A)
This approach hinges on the cyclocondensation of a nucleophilic aminopyrazole with a suitable 1,3-bielectrophilic partner. The reliability and modularity of this method have made it the workhorse for generating diverse pyrazolopyrazine libraries.[6][9]
The Cornerstone Precursor: Synthesis of 5-Aminopyrazoles
The success of Strategy A is inextricably linked to the efficient preparation of 5-aminopyrazole precursors. These are typically synthesized via the condensation of a hydrazine derivative with a β-ketonitrile.
Causality of Experimental Choice: The reaction exploits the high nucleophilicity of hydrazine, which attacks the ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon. The choice of substituted hydrazine (R-NHNH₂) directly determines the substituent on the pyrazole's N1 position, providing a straightforward handle for diversification.
Caption: General Synthesis of 5-Aminopyrazole Precursors.
Classical Cyclocondensation with β-Dicarbonyl Compounds
The most established method for forming the second ring involves reacting a 5-aminopyrazole with a β-dicarbonyl compound (or its equivalent, such as a β-ketoester or β-enaminone).[9][10]
Mechanistic Insight: The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a dehydration and cyclization step, where the endocyclic pyrazole nitrogen attacks the second carbonyl, to form the fused bicyclic system.[9] The regioselectivity of the final product is determined by the relative reactivity of the two carbonyl groups in an unsymmetrical β-dicarbonyl substrate.
Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
-
To a solution of 3-methyl-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid (0.2 M), add acetylacetone (1.1 eq).
-
Rationale: Acetic acid serves as both the solvent and a catalyst, protonating a carbonyl oxygen to increase its electrophilicity and facilitating the dehydration step.
-
-
Heat the reaction mixture to reflux (approx. 118°C) and monitor by TLC or LC-MS for the consumption of the starting material (typically 2-4 hours).
-
Self-Validation: The disappearance of the aminopyrazole starting material and the appearance of a new, less polar spot (by TLC) indicates product formation. Co-spotting with starting material is essential for confirmation.
-
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly into ice-cold water.
-
Rationale: This step precipitates the product, which is typically much less soluble in water than the acetic acid and any unreacted starting materials.
-
-
Collect the resulting solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove residual impurities.
-
Dry the solid under vacuum to yield the desired 5,7-dimethylpyrazolo[1,5-a]pyrimidine. The product can be further purified by recrystallization or column chromatography if necessary.
Table 1: Representative Data for Classical Cyclocondensation
| 5-Aminopyrazole Precursor | 1,3-Bielectrophile | Conditions | Product | Yield (%) |
| 3-Methyl-1H-pyrazol-5-amine | Acetylacetone | Acetic Acid, Reflux | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | ~85% |
| 1H-Pyrazol-5-amine | Ethyl Acetoacetate | Ethanol, Reflux | 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine | ~78% |
| 3-(Trifluoromethyl)-1H-pyrazol-5-amine | Dibenzoylmethane | Acetic Acid, Reflux | 5,7-Diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | ~90% |
Modern & Advanced Methodologies
To address the demands for higher throughput and greener chemistry, several modern techniques have been applied to pyrazolopyrazine synthesis.
Microwave-Assisted Synthesis: This technique significantly accelerates reaction times, often leading to higher yields and cleaner product profiles by minimizing thermal decomposition.[9]
Experimental Protocol: Microwave-Assisted Synthesis
-
In a microwave-safe vessel, combine 3-oxo-2-(2-arylhydrazinylidene)butanenitrile (1.0 eq) and the appropriate 5-amino-1H-pyrazole (1.0 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the solvent-free mixture at 120°C for 5-10 minutes. [9]
-
Rationale: Direct and efficient energy transfer to the polar reactants dramatically reduces the reaction time from hours to minutes compared to conventional heating.
-
-
After cooling, dissolve the residue in a suitable solvent (e.g., ethyl acetate) and purify by column chromatography to isolate the target pyrazolo[1,5-a]pyrimidin-7-amine.
Multi-Component Reactions (MCRs): MCRs offer superior atom economy and operational simplicity by combining three or more reactants in a single step to form the final product. A novel approach for pyrazolo[3,4-b]pyridine synthesis involves the one-pot reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with anilines.[11]
Caption: Workflow for a Multi-Component Reaction (MCR) Synthesis.
This strategy involves a sequential opening of the pyran ring followed by a cascade of reactions that close to form the desired pyrazolopyridine scaffold, often under mild, room-temperature conditions.[11]
Conclusion
The pyrazolopyrazine scaffold remains a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the fundamental synthetic strategies is paramount for any researcher in this field. The dominant approach, involving the cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophiles, offers a robust and highly modular platform for generating chemical diversity. Furthermore, the adoption of modern synthetic technologies, such as microwave irradiation and multi-component reaction designs, provides powerful tools to enhance efficiency, reduce waste, and accelerate the drug discovery process. By mastering these methodologies and the chemical principles that guide them, scientists are well-equipped to continue unlocking the vast therapeutic potential of the pyrazolopyrazine core.
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Methodological & Application
Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate kinase inhibitor screening assay
Application Note & Protocol
Topic: Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate Kinase Inhibitor Screening Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a significant class of heterocyclic compounds recognized for its potent protein kinase inhibitor (PKI) activity, which is crucial in targeted cancer therapy.[1][2] Protein kinases are pivotal regulators of cellular signaling pathways and are frequently dysregulated in various cancers, making them prime targets for small-molecule inhibitors.[1][2] The compound this compound belongs to the broader pyrazolo[1,5-a]pyrazine class, which has shown promise as inhibitors of various kinases, including Janus kinases (JAKs) and RET kinases.[3]
Kinase inhibitors have become a major focus in drug discovery, with over 50 approved for treating cancers and inflammatory diseases.[4] The development of selective kinase inhibitors is a complex but critical task due to the highly conserved ATP-binding site across the human kinome.[4][5] High-throughput screening (HTS) against extensive kinase panels is a standard approach for identifying lead compounds and assessing their selectivity.[4]
This document provides a comprehensive guide to performing a kinase inhibitor screening assay for this compound. It details the principles of a robust biochemical assay, provides a step-by-step protocol for a luminescence-based kinase assay, and outlines the necessary steps for data analysis and validation to ensure the generation of high-quality, reproducible results.
Choosing the Right Kinase Assay Platform
Several biochemical kinase assay platforms are available, broadly categorized as activity assays and binding assays.[4]
-
Activity assays measure the catalytic function of the kinase by quantifying the phosphorylated product or a byproduct of the reaction.[4] These include:
-
Radiometric assays: Considered the "gold standard," they directly measure the incorporation of a radiolabeled phosphate from ATP into a substrate.[4]
-
Fluorescence-based assays: These include Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), which detect changes in the properties of fluorescently labeled substrates or antibodies.[4][6]
-
Luminescence-based assays: These assays measure the amount of ATP consumed during the kinase reaction.[7][8]
-
-
Binding assays quantify the binding of a compound to the kinase's ATP-binding site.[4]
For initial high-throughput screening, luminescence-based assays like the Kinase-Glo® platform offer an excellent balance of sensitivity, simplicity, and scalability.[7][9] They are homogeneous "add-mix-read" assays, minimizing handling steps and making them ideal for automation.[10] The principle involves quantifying the amount of ATP remaining after the kinase reaction; a lower ATP level (and thus lower luminescence) corresponds to higher kinase activity.[8]
Experimental Workflow Overview
The following diagram illustrates the general workflow for screening this compound against a target kinase.
Caption: High-level workflow for the kinase inhibitor screening assay.
PART 1: Primary Screening Protocol - Luminescence-Based Assay (e.g., Kinase-Glo®)
This protocol is designed for a 384-well plate format, suitable for HTS.
Materials and Reagents
-
Kinase: Purified, active target kinase of interest.
-
Substrate: Appropriate peptide or protein substrate for the target kinase.
-
Compound: this compound dissolved in 100% DMSO.
-
ATP: High-purity adenosine 5'-triphosphate.
-
Kinase Buffer: Buffer optimized for the specific kinase (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent).
-
Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Staurosporine).
-
Assay Plates: White, opaque 384-well plates.
-
Equipment: Multichannel pipettes, plate shaker, and a luminometer.
Assay Optimization
Before screening, it is critical to optimize assay conditions:[11]
-
Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal without depleting more than 50% of the ATP.
-
ATP Concentration: The ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[12]
-
DMSO Tolerance: Verify the maximum concentration of DMSO that does not significantly affect kinase activity (typically ≤1%).[11]
Step-by-Step Protocol
-
Compound Plating:
-
Prepare a serial dilution of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 100 nL) of the compound dilutions, DMSO (negative control), and control inhibitor (positive control) to the appropriate wells of a 384-well plate.
-
-
Kinase/Substrate Addition:
-
Prepare a 2X kinase/substrate master mix in kinase buffer.
-
Add 5 µL of the master mix to each well of the assay plate.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in kinase buffer.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.
-
Mix the plate on a shaker for 1 minute.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Luminescent Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.[10]
-
Allow the reagent to equilibrate to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well.
-
Mix on a plate shaker for 2 minutes to ensure lysis and signal generation.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence using a plate reader.
-
PART 2: Data Analysis and Validation
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[13][14][15][16] It measures the separation between the signals of the positive and negative controls.
Formula: Z' = 1 - [3(σₚ + σₙ)] / |µₚ - µₙ|
Where:
-
µₚ = mean of the positive control (maximum inhibition)
-
σₚ = standard deviation of the positive control
-
µₙ = mean of the negative control (no inhibition, DMSO)
-
σₙ = standard deviation of the negative control
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay[13][14][15] |
| 0 to 0.5 | Marginal assay[13][14] |
| < 0 | Poor assay, not suitable for screening[13] |
A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[13][14][15]
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor at which the response (in this case, kinase activity) is reduced by half.
-
Normalization: Convert the raw luminescence data to percent inhibition using the following formula: % Inhibition = 100 * (Signalₙ - Signal_sample) / (Signalₙ - Signalₚ) Where Signalₙ is the negative control and Signalₚ is the positive control.
-
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (variable slope, four-parameter logistic fit) to determine the IC₅₀ value.[17]
| Parameter | Description |
| Top Plateau | Maximum % inhibition (should be close to 100). |
| Bottom Plateau | Minimum % inhibition (should be close to 0). |
| LogIC₅₀ | The logarithm of the inhibitor concentration that results in 50% inhibition. |
| Hill Slope | Describes the steepness of the dose-response curve. |
PART 3: Secondary Assays and Selectivity Profiling
Compounds identified as "hits" in the primary screen should be further validated.
Orthogonal Assays
Confirm the inhibitory activity using a different assay format, such as a fluorescence polarization (FP) binding assay or a radiometric assay.[18] This helps to rule out false positives resulting from compound interference with the primary assay's detection method.[11]
Selectivity Profiling
To understand the specificity of the compound, it is essential to screen it against a broad panel of kinases.[19][20] This can be done by testing the compound at a single high concentration (e.g., 1 or 10 µM) against hundreds of kinases. For any kinases showing significant inhibition (e.g., >70%), a full IC₅₀ curve should be generated to accurately quantify the potency.[19][21]
Relevant Signaling Pathway
Many pyrazolo[1,5-a]pyrimidine derivatives target kinases within critical cancer signaling pathways, such as the PI3K/AKT/mTOR and Ras/MAPK pathways.[22][23][24] These pathways are frequently activated in cancer and regulate cell proliferation, survival, and growth.[23][24]
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Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Pyrazolopyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for evaluating the anti-inflammatory potential of novel pyrazolopyrazine compounds. Pyrazolopyrazines represent a promising class of heterocyclic compounds with demonstrated efficacy in modulating inflammatory pathways.[1] This document outlines a strategic, multi-tiered approach, beginning with fundamental in vitro cytotoxicity assessments and progressing to targeted mechanistic assays and culminating in a validated in vivo model of acute inflammation. The protocols herein are designed to be robust and reproducible, providing researchers with the necessary tools to elucidate the therapeutic potential of their candidate compounds. We will delve into the rationale behind each experimental step, ensuring a thorough understanding of the underlying biological principles and enabling the generation of high-quality, reliable data for drug development programs.
Introduction: The Therapeutic Promise of Pyrazolopyrazines in Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation underpins a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key focus of modern drug discovery is the identification of novel small molecules that can safely and effectively modulate pro-inflammatory signaling cascades.
The pyrazolopyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory properties.[1] The structural versatility of this heterocyclic system allows for fine-tuning of its physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. Notably, some pyrazole-containing compounds, a related class of molecules, have been successfully developed as selective COX-2 inhibitors, such as Celecoxib, highlighting the potential of this chemical space for anti-inflammatory drug design.[2]
This guide provides a systematic approach to characterizing the anti-inflammatory activity of novel pyrazolopyrazine compounds, from initial cell-based screening to in vivo proof-of-concept.
A Tiered Approach to In Vitro Screening
A successful in vitro screening cascade for anti-inflammatory compounds should be logical and sequential, starting with broad assessments of safety and efficacy before moving to more complex and resource-intensive mechanistic studies.
Caption: Simplified NF-κB inflammatory signaling pathway.
Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Lysis and Protein Quantification: Treat RAW 264.7 cells with the pyrazolopyrazine compounds and stimulate with LPS for a shorter duration (e.g., 30-60 minutes). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control. A decrease in phospho-IκBα and an increase in nuclear p65 in the presence of the compound would suggest inhibition of the NF-κB pathway.
In Vivo Confirmation of Anti-inflammatory Activity
While in vitro assays are invaluable for initial screening and mechanistic studies, in vivo models are essential to confirm the therapeutic efficacy of a compound in a whole-organism context. [3]
Carrageenan-Induced Paw Edema in Rodents
Principle: The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the anti-inflammatory activity of novel compounds. [4]Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by a visible and measurable increase in paw volume (edema). Protocol: Carrageenan-Induced Paw Edema [4][5]
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.
-
Grouping and Fasting: Divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.)
-
Group II: Carrageenan control (vehicle + carrageenan)
-
Group III: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group IV-VI: Test groups (Pyrazolopyrazine compounds at different doses, p.o.)
-
Fast the animals overnight before the experiment with free access to water.
-
-
Compound Administration: Administer the vehicle, standard drug, or test compounds orally 1 hour before the carrageenan injection.
-
Induction of Edema: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. Inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.
-
A significant reduction in paw edema in the compound-treated groups indicates in vivo anti-inflammatory activity.
-
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in tables.
Table 1: In Vitro Anti-inflammatory Activity of Pyrazolopyrazine Compounds
| Compound | Cytotoxicity IC50 (µM) | NO Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | TNF-α Inhibition (% at X µM) | IL-6 Inhibition (% at X µM) |
| PZP-1 | >100 | 25.3 | 10.1 | 65.2 | 72.8 |
| PZP-2 | 85.6 | 42.1 | 28.7 | 48.9 | 55.3 |
| Celecoxib | >100 | 15.8 | 0.5 | 78.4 | 85.1 |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Carrageenan Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| PZP-1 | 25 | 0.58 ± 0.04 | 31.8 |
| PZP-1 | 50 | 0.41 ± 0.03* | 51.8 |
*p < 0.05 compared to the carrageenan control group.
Conclusion
The systematic application of the assays and protocols detailed in this guide will enable a thorough and robust evaluation of the anti-inflammatory potential of novel pyrazolopyrazine compounds. By progressing from broad in vitro screens to specific mechanistic studies and finally to in vivo validation, researchers can build a comprehensive data package to support the advancement of promising candidates in the drug discovery pipeline. This structured approach ensures scientific rigor and provides a clear rationale for decision-making in the development of the next generation of anti-inflammatory therapeutics.
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COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Bio-Rad. [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. OMICS Online. [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. [Link]
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Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
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Lipopolysaccharide-induced innate immune responses are exacerbated by Prohibitin 1 deficiency and mitigated by S-adenosylmethionine in murine macrophages. PLOS One. [Link]
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In virto Anti inflammatory assay. Dr. Bhushan P Pimple - YouTube. [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]
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Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. PubMed. [Link]
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Application Note: A Multi-Assay Approach for Characterizing the Cytotoxicity of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
Introduction: Unveiling the Bioactivity of a Novel Pyrazolo[1,5-a]pyrazine Derivative
Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate is a heterocyclic compound belonging to the broader class of pyrazolo[1,5-a]pyrimidines. This family of compounds has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and protein kinase inhibitory properties[1][2]. The structural motif of pyrazolo[1,5-a]pyrimidines serves as a versatile scaffold for the development of novel therapeutics, particularly in oncology[1][2]. Given the established biological activities of related compounds, it is imperative to characterize the cytotoxic potential of this compound to understand its therapeutic promise and potential toxicological liabilities.
This application note provides a detailed, multi-assay framework for researchers, scientists, and drug development professionals to comprehensively evaluate the in vitro cytotoxicity of this novel compound. We will move beyond a single-endpoint analysis, advocating for a holistic approach that interrogates metabolic activity, membrane integrity, and the induction of apoptosis. This strategy will provide a more nuanced understanding of the compound's cellular effects.
Strategic Rationale: A Triad of Assays for Comprehensive Cytotoxicity Profiling
To obtain a robust and multi-faceted understanding of the cytotoxic effects of this compound, we recommend a tripartite approach employing three distinct cell-based assays. Each assay interrogates a different hallmark of cellular health and death, and their combined data will offer a more complete picture of the compound's mechanism of action.
-
MTT Assay: This colorimetric assay is a cornerstone for assessing cell viability by measuring the metabolic activity of a cell population[3]. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product[3][4]. The intensity of the purple color is directly proportional to the number of metabolically active cells[5][6]. A reduction in formazan production upon treatment with the compound would suggest a decrease in cell viability, potentially due to cytotoxicity or cytostatic effects.
-
Lactate Dehydrogenase (LDH) Assay: The LDH assay is a classic method for quantifying cytotoxicity by measuring the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage. An increase in LDH activity in the supernatant is a direct indicator of compromised membrane integrity and cell lysis, hallmarks of necrosis or late-stage apoptosis[7][8].
-
Caspase-3/7 Assay: This assay specifically investigates the induction of apoptosis, a programmed and highly regulated form of cell death. Caspases-3 and -7 are key executioner caspases that, once activated, cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis[9][10][11]. The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, generates a detectable signal (luminescence or fluorescence)[9][12]. An increase in this signal is a strong indicator that the compound induces apoptosis.
The logical flow of this multi-assay approach is visualized in the diagram below:
Caption: A flowchart for interpreting multi-assay cytotoxicity data.
For example:
-
A significant decrease in the MTT signal coupled with a strong increase in caspase-3/7 activity, but only a moderate or delayed increase in LDH release, would strongly suggest that this compound induces apoptosis.
-
Conversely, a sharp increase in LDH release that coincides with a drop in the MTT signal, without a significant increase in caspase activity, would point towards a necrotic mechanism of cell death.
-
A decrease in the MTT signal with no corresponding increase in either LDH or caspase activity might indicate a cytostatic effect, where the compound inhibits cell proliferation without directly killing the cells.
Conclusion
This application note provides a robust and comprehensive framework for the in vitro cytotoxic characterization of this compound. By employing a multi-assay approach that assesses metabolic activity, membrane integrity, and apoptosis, researchers can gain a deeper understanding of this novel compound's biological effects. The detailed protocols and data interpretation guidelines herein will empower scientists in drug discovery and development to make informed decisions about the therapeutic potential of this and other pyrazolo[1,5-a]pyrazine derivatives.
References
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Scribd. MTT Assay Protocol for Lab Use. [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
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protocols.io. (2024). LDH cytotoxicity assay. [Link]
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Cell Biologics Inc. LDH Assay. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
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Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]
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MDPI. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
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ResearchGate. (2023). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
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PubMed. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. [Link]
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INIS-IAEA. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). [Link]
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Application Notes and Protocols: Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate as a Putative Kinase Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, frequently associated with kinase inhibition. This document provides a comprehensive guide for the characterization of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate as a potential chemical probe. In the absence of specific literature on this compound, we present a strategic workflow, from initial target hypothesis to cellular validation, empowering researchers to systematically investigate its biological activity and utility as a tool for chemical biology and drug discovery.
Introduction: The Promise of the Pyrazolo[1,5-a]pyrazine Scaffold
The pyrazolo[1,5-a]pyrimidine and its bioisostere, the pyrazolo[1,5-a]pyrazine core, are foundational structures in the development of targeted therapeutics.[1][2] These heterocyclic systems are particularly prominent as scaffolds for potent and selective kinase inhibitors, with numerous derivatives advancing into clinical trials for the treatment of cancer and inflammatory diseases.[1][3] The structural rigidity and synthetic tractability of this scaffold allow for diverse functionalization, enabling fine-tuning of potency and selectivity against various kinase targets.
This compound (hereafter referred to as "PzP-Cl") is a commercially available compound belonging to this promising class. While its specific biological targets are not yet publicly documented, its structural features suggest a high probability of interaction with the ATP-binding pocket of protein kinases. This guide is designed to provide a strategic and methodological framework for researchers to:
-
Hypothesize and identify potential kinase targets.
-
Validate target engagement in biochemical and cellular contexts.
-
Characterize its selectivity profile across the human kinome.
-
Utilize it as a chemical probe to investigate cellular signaling pathways.
This document will follow a logical progression of experiments, providing both the "why" and the "how" for each step, to ensure a rigorous and self-validating investigation.
Initial Characterization and Target Hypothesis Generation
Before embarking on complex cellular experiments, it is crucial to establish the purity and basic properties of PzP-Cl and to generate a data-driven hypothesis about its potential targets.
Compound Quality Control
Ensure the purity of the compound is >95% by analytical techniques such as LC-MS and ¹H NMR. The presence of impurities can lead to misleading biological results.
Target Hypothesis Generation: In Silico and Analogue-Based Approaches
Given the lack of direct data, initial hypotheses can be formed by:
-
Structural Similarity Analysis: Compare the structure of PzP-Cl to known kinase inhibitors. The pyrazolo[1,5-a]pyrazine core has been associated with inhibitors of Janus kinases (JAKs).[2]
-
In Silico Docking: Perform computational docking studies of PzP-Cl against a panel of kinase crystal structures. This can provide initial clues about potential binding modes and favorable targets.
For the purpose of this guide, we will hypothesize that PzP-Cl targets a member of the Janus kinase (JAK) family, which are key mediators of cytokine signaling and are implicated in inflammatory diseases and cancers.
Workflow for Characterization of PzP-Cl as a Chemical Probe
The following workflow provides a systematic approach to validate and characterize PzP-Cl.
Figure 1: A generalized workflow for the validation of a new chemical probe.
Phase 1: Target Identification and Validation
This phase aims to identify the primary protein target(s) of PzP-Cl and to quantify its interaction in both a purified system and a cellular context.
Unbiased Target Deconvolution using Chemical Proteomics
To empirically identify the targets of PzP-Cl without bias, a chemical proteomics approach is recommended. The "kinobeads" method is a powerful technique for profiling kinase inhibitors.[4][5]
Protocol 1: Kinobeads-Based Target Deconvolution
Objective: To identify the kinase targets of PzP-Cl from a complex cell lysate.
Principle: Kinobeads are sepharose beads functionalized with a mixture of non-selective kinase inhibitors. These beads are used to enrich the majority of the kinome from a cell lysate. By pre-incubating the lysate with a free compound (PzP-Cl), a competition for binding to the kinases is established. The targets of PzP-Cl will remain in the supernatant and will be depleted from the bead-bound fraction. This depletion can be quantified by mass spectrometry.[6]
Materials:
-
Cell line of interest (e.g., a human leukemia cell line like K562 for hematological kinase targets).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Kinobeads (commercially available or prepared in-house).
-
PzP-Cl stock solution in DMSO.
-
Mass spectrometer (e.g., Q-Exactive Orbitrap).
Procedure:
-
Cell Lysis: Culture and harvest cells. Lyse the cells in ice-cold lysis buffer.
-
Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration.
-
Competition Binding: Aliquot the lysate and incubate with increasing concentrations of PzP-Cl (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for 1 hour at 4°C.
-
Kinase Enrichment: Add kinobeads to each sample and incubate for 1 hour at 4°C with rotation to capture the unbound kinases.
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and perform in-solution or on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. The proteins that are depleted in the PzP-Cl-treated samples compared to the vehicle control are the putative targets.
Biochemical Potency Determination
Once a primary target is identified (e.g., JAK2), its inhibition by PzP-Cl should be quantified using a biochemical assay with purified enzyme.
Protocol 2: ADP-Glo™ Kinase Assay
Objective: To determine the IC50 value of PzP-Cl against a purified kinase (e.g., JAK2).
Principle: The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Purified recombinant kinase (e.g., JAK2).
-
Kinase-specific substrate.
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
PzP-Cl serial dilutions.
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and serial dilutions of PzP-Cl. Include no-inhibitor and no-enzyme controls.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement
Demonstrating that a compound binds to its intended target in living cells is a critical step in chemical probe validation.[7] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[8][9]
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm that PzP-Cl engages its target (e.g., JAK2) in intact cells.
Principle: Ligand binding can stabilize a protein, leading to an increase in its melting temperature. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve indicates target engagement.[10]
Materials:
-
Cell line expressing the target protein.
-
PzP-Cl.
-
PBS.
-
Lysis buffer.
-
Antibodies for the target protein for Western blotting or an appropriate detection method.
Procedure:
-
Cell Treatment: Treat cultured cells with PzP-Cl or a vehicle control for a specified time.
-
Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension and heat the individual aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated proteins and collect the supernatant containing the soluble proteins.
-
Quantification: Quantify the amount of the soluble target protein in each sample using Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve for the PzP-Cl-treated samples compared to the control indicates target engagement.
Phase 2: Selectivity Profiling
A good chemical probe should be selective for its intended target.[11][12] The selectivity of PzP-Cl should be assessed against a broad panel of kinases.
Methodology: Several commercial services offer kinase selectivity profiling against large panels (e.g., >400 kinases). These assays are typically radiometric or fluorescence-based and provide the percent inhibition at a fixed concentration of the compound (e.g., 1 µM). This initial screen can be followed by IC50 determination for any off-targets that show significant inhibition.
Data Presentation: The results of the selectivity profiling are often visualized as a kinome tree map, providing a clear overview of the compound's selectivity.
Table 1: Hypothetical Quantitative Data for PzP-Cl
| Parameter | Value | Method |
| Biochemical Potency | ||
| IC50 (JAK2) | 50 nM | ADP-Glo™ |
| Kd (JAK2) | 100 nM | Isothermal Titration Calorimetry |
| Cellular Target Engagement | ||
| EC50 (CETSA) | 500 nM | Cellular Thermal Shift Assay |
| Kinase Selectivity | ||
| % Inhibition @ 1 µM (JAK1) | 85% | Kinase Panel Screen |
| % Inhibition @ 1 µM (JAK3) | 70% | Kinase Panel Screen |
| % Inhibition @ 1 µM (TYK2) | 60% | Kinase Panel Screen |
| % Inhibition @ 1 µM (Other Kinases) | <30% | Kinase Panel Screen |
Phase 3: Cellular Characterization
The final phase of characterization involves assessing the effects of PzP-Cl on cellular pathways and phenotypes.
Cellular Potency and Cytotoxicity
The ability of PzP-Cl to inhibit a cellular process mediated by its target kinase should be quantified. For a hypothesized JAK2 inhibitor, this could involve measuring the inhibition of a cytokine-induced signaling event.
Protocol 4: Inhibition of STAT3 Phosphorylation (Western Blot)
Objective: To measure the cellular potency of PzP-Cl by assessing its effect on a downstream signaling event.
Principle: JAK2 activation by cytokines like Interleukin-6 (IL-6) leads to the phosphorylation of the transcription factor STAT3. A JAK2 inhibitor will block this phosphorylation.
Materials:
-
A responsive cell line (e.g., TF-1).
-
IL-6.
-
PzP-Cl.
-
Lysis buffer.
-
Antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
Procedure:
-
Cell Treatment: Pre-treat cells with serial dilutions of PzP-Cl for 1-2 hours.
-
Stimulation: Stimulate the cells with IL-6 for a short period (e.g., 15-30 minutes).
-
Lysis: Lyse the cells and collect the protein lysates.
-
Western Blotting: Perform Western blotting using antibodies against p-STAT3 and total STAT3.[13][14]
-
Quantification: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
-
Data Analysis: Plot the normalized p-STAT3 signal against the PzP-Cl concentration to determine the cellular IC50.
Cytotoxicity Assessment: It is also important to determine the concentration at which PzP-Cl becomes cytotoxic to cells, to define a therapeutic window for its use as a probe. This can be done using a standard MTT or CellTiter-Glo® assay.
Visualizing the Mechanism of Action
A diagram of the signaling pathway being investigated can aid in understanding the experimental design and results.
Figure 2: Simplified IL-6/JAK2/STAT3 signaling pathway.
Conclusion and Best Practices
This compound, by virtue of its scaffold, holds significant potential as a kinase inhibitor and a valuable chemical probe. A thorough and systematic characterization, as outlined in this guide, is essential to validate its utility.
Key criteria for a high-quality chemical probe: [15]
-
Potency: IC50 or Kd < 100 nM in a biochemical assay.
-
Selectivity: >30-fold selectivity against other kinases in the same family.
-
Cellular Activity: Demonstrated target engagement and pathway modulation in cells at < 1 µM.
-
A Negative Control: A structurally similar but inactive analogue should be used to confirm that the observed cellular effects are due to inhibition of the intended target.
By following the protocols and workflow described herein, researchers can confidently assess the potential of PzP-Cl and similar compounds, contributing to the development of new tools for understanding complex biological processes and for the discovery of novel therapeutics.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. [Link]
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Chemical Probes - SGC-UNC. SGC-UNC. [Link]
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Chemical Probes (Classical Modulators) Criteria. Chemical Probes Portal. [Link]
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Validating Chemical Probes - EFMC. EFMC. [Link]
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Optimized chemical proteomics assay for kinase inhibitor profiling. - Semantic Scholar. Semantic Scholar. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. NCBI. [Link]
-
5 Target Deconvolution Approaches in Drug Discovery | Technology Networks. Technology Networks. [Link]
-
CETSA®: Measuring Target Engagement in Whole Blood - Pelago Bioscience. Pelago Bioscience. [Link]
-
Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. [Link]
-
Cellular Impedance Assays for Predictive Preclinical Drug Screening of Kinase Inhibitor Cardiovascular Toxicity | Toxicological Sciences | Oxford Academic. Oxford Academic. [Link]
-
Full article: Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis Online. Taylor & Francis Online. [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. ResearchGate. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Bio-protocol. [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. PubMed Central. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. PubMed Central. [Link]
-
CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes - Books. Royal Society of Chemistry. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. National Institutes of Health. [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform | ACS Central Science. ACS Publications. [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. ACS Publications. [Link]
-
Target Engagement in Adherent Cells Quantification | Protocol Preview - YouTube. YouTube. [Link]
-
Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. - Semantic Scholar. Semantic Scholar. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. PubMed Central. [Link]
-
Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution | Request PDF - ResearchGate. ResearchGate. [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. Reaction Biology. [Link]
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Best Practices: Chemical Probes Webinar - YouTube. YouTube. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. National Institutes of Health. [Link]
-
New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC - NIH. National Institutes of Health. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. Creative Biolabs. [Link]
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]
-
High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed. PubMed. [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic. Enzymlogic. [Link]
-
Kinase Selectivity Panels - Reaction Biology. Reaction Biology. [Link]
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Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. PubMed Central. [Link]
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Application Note: A Validated Protocol for the Purification of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
Abstract
Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a key building block for the synthesis of bioactive molecules.[1][2] The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of biological screening data. This document provides a robust, two-stage protocol for the purification of the title compound from a crude synthetic mixture. The primary purification is achieved via flash column chromatography, followed by a final polishing step of recrystallization. This guide explains the rationale behind the procedural choices and includes methods for verifying final product purity, ensuring a reliable and reproducible outcome for researchers.
Introduction: The Imperative for Purity
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in developing protein kinase inhibitors for cancer therapy.[3][4] As a functionalized intermediate, this compound provides a versatile platform for further chemical modification. However, synthetic routes can yield a mixture of starting materials, by-products, and isomers. An unpurified starting material can lead to complex reaction mixtures, low yields in subsequent steps, and potentially false positives in biological assays. The protocol herein is designed to address these challenges by providing a clear, logical, and efficient path to obtaining this key intermediate with high purity.
Compound Properties & Characteristics
A summary of the key physicochemical properties of the target compound is provided below.
| Property | Value |
| CAS Number | 1449598-75-7[5] |
| Molecular Formula | C₁₀H₁₀ClN₃O₂[6] |
| Molecular Weight | 239.66 g/mol [6] |
| Appearance | Expected to be an off-white to pale yellow solid |
| Purity (Target) | >98% |
Purification Strategy: A Two-Step Approach
To achieve high purity, a sequential purification strategy is employed. This approach leverages two distinct physicochemical principles to effectively remove a broad range of potential impurities.
-
Flash Column Chromatography: This is the primary workhorse for purification. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[7] By gradually increasing the polarity of the mobile phase (gradient elution), we can separate the target compound from both less-polar and more-polar impurities. For N-heterocyclic compounds, which can interact strongly with the acidic sites on silica gel, the use of a modifier in the eluent can be critical to prevent peak tailing and improve separation.[8]
-
Recrystallization: This technique provides the final polish, removing trace impurities that may have co-eluted during chromatography. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at varying temperatures.[9] An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution (mother liquor). For pyrazole and pyrimidine derivatives, alcohols like ethanol and isopropanol are often effective.[10][11][12]
Materials and Equipment
| Reagents & Consumables | Equipment |
| Crude this compound | Flash Chromatography System (or glass column) |
| Silica Gel (230-400 mesh)[13] | Compressed Air/Nitrogen Source[13] |
| Hexanes (HPLC Grade) | Rotary Evaporator |
| Ethyl Acetate (HPLC Grade) | Round-Bottom Flasks |
| Dichloromethane (DCM, HPLC Grade) | Heating Mantle with Stirring |
| Ethanol (Reagent Grade) or Isopropanol | Magnetic Stirrer and Stir Bars |
| Triethylamine (Et₃N) | Buchner Funnel and Filter Flask |
| TLC Plates (Silica Gel 60 F₂₅₄)[14] | Vacuum Pump |
| TLC Developing Chamber | pH Paper |
| UV Lamp (254 nm) | Standard Glassware (beakers, graduated cylinders) |
| Glass Wool / Cotton | Spatulas and Weighing Paper |
Detailed Experimental Protocol
Part A: Purification by Flash Column Chromatography
Rationale: The initial step is to separate the target compound from the bulk of impurities. A standard ethyl acetate/hexane solvent system is chosen for its effectiveness with moderately polar compounds.[15] A small amount of triethylamine is added to the mobile phase to neutralize the acidic silica surface, preventing streaking of the basic nitrogen-containing heterocycle and ensuring sharp, well-defined bands.[8]
Step 1: TLC Analysis & Solvent System Optimization
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber using a starting solvent system of 30% Ethyl Acetate in Hexanes (+ 0.5% Triethylamine) .
-
Visualize the plate under a UV lamp (254 nm).
-
Objective: The target compound should have an Rf value between 0.2 and 0.4 for optimal separation.[7] Adjust the ethyl acetate concentration as needed. If the spot is too high (Rf > 0.4), decrease the ethyl acetate. If it is too low (Rf < 0.2), increase it.
Step 2: Column Packing
-
Select an appropriate size glass column. For 1 gram of crude material, a column with a 4-5 cm diameter is suitable.
-
Plug the bottom of the column with a small piece of cotton or glass wool. Add a thin (1 cm) layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring a flat, stable surface. Do not let the column run dry.[13]
-
Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.
Step 3: Sample Loading
-
Dissolve the crude material (e.g., 1 g) in a minimal amount of dichloromethane.
-
Add ~2-3 g of silica gel to this solution.
-
Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation.[16]
-
Carefully add the silica-adsorbed sample to the top of the packed column.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Begin elution with a low-polarity solvent mixture (e.g., 10% EtOAc/Hexanes + 0.5% Et₃N).
-
Apply gentle, consistent pressure to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Gradually increase the polarity of the mobile phase (gradient elution) as the column runs (e.g., move from 10% to 20%, then 30% EtOAc).
-
Monitor the fractions by TLC to identify those containing the pure product.
Step 5: Product Isolation
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the partially purified compound as an oil or solid.
Part B: Final Purification by Recrystallization
Rationale: This step removes any remaining minor impurities to achieve high analytical purity. Isopropanol is selected as a good candidate solvent based on protocols for similar pyrazolopyrimidine structures.[17] The ideal solvent should dissolve the compound when hot but not when cold.
Step 1: Solvent Selection
-
Place a small amount (~50 mg) of the chromatographed product into a test tube.
-
Add the chosen solvent (e.g., Isopropanol) dropwise while heating and agitating.
-
The compound should fully dissolve when hot. If it dissolves readily at room temperature, the solvent is too good. If it doesn't dissolve when boiling, the solvent is too poor.
-
Allow the solution to cool to room temperature and then in an ice bath. Pure crystals should form.
Step 2: Recrystallization Procedure
-
Place the bulk material from the column in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of hot isopropanol required to fully dissolve the solid. Keep the solution at or near its boiling point.
-
Once dissolved, remove the flask from the heat source and cover it.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
Step 3: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Determine the final mass and calculate the overall yield.
Verification of Purity (Self-Validation)
To ensure the trustworthiness of the protocol, the purity of the final product must be rigorously assessed.
-
Thin-Layer Chromatography (TLC): The final product should appear as a single, well-defined spot on the TLC plate, with no visible impurities.
-
Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Compare the observed melting point to literature values if available.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are definitive methods for structural confirmation and purity assessment. The spectrum should show the expected signals with correct integrations and no significant impurity peaks.[14][18]
Workflow Visualization
The following diagram illustrates the complete purification workflow, from crude product to final, validated material.
Caption: Purification workflow for this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation on Column | Incorrect solvent system; Compound streaking. | Re-optimize the solvent system using TLC.[8] Ensure 0.5-1% triethylamine is added to the mobile phase to neutralize silica. |
| Compound "Oils Out" during Recrystallization | Solution was cooled too quickly; Solution is supersaturated; Impurities are present. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization.[8] |
| Low Recovery from Recrystallization | Too much solvent was used; Compound has high solubility in cold solvent. | Evaporate some of the solvent and re-cool. Next time, use the absolute minimum amount of hot solvent. Try a different solvent system where the compound is less soluble when cold.[12] |
| Multiple Spots on Final TLC | Incomplete separation during chromatography; Product decomposition. | Re-run the column chromatography with a shallower gradient. If decomposition is suspected (e.g., on silica), consider using neutral alumina as the stationary phase.[8] |
Conclusion
This application note details a validated, two-step purification protocol for this compound. By combining the high-capacity separation of flash column chromatography with the high-resolution polishing of recrystallization, this method reliably yields the target compound with a purity level suitable for demanding applications in drug discovery and synthetic chemistry. The inclusion of in-process controls and final purity verification steps ensures that the protocol is both trustworthy and reproducible.
References
-
Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega. Available at: [Link]
-
Hanna, S. Y. (2017). Response to "What solvent should I use to recrystallize pyrazoline?". ResearchGate. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. Available at: [Link]
-
Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme. Available at: [Link]
- WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
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El-Sayed, N. N. E., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[9][10][18]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]
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El-Damasy, A. K., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
-
Logoyda, L., et al. (2018). Substances yield after recrystallization from different solvents. ResearchGate. Available at: [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]
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Membrane Solutions. Flash Column Chromatography Guide. Available at: [Link]
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Mason, A. M., et al. (2016). Synthesis of Pyrazolopyrimidines. ResearchGate. Available at: [Link]
-
Portilla, J., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
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American Elements. (n.d.). This compound. Available at: [Link]
-
Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. Available at: [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available at: [Link]
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Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Springer. Available at: [Link]
-
Ooi, J. R., et al. (2020). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]
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Application Note: Comprehensive Analytical Characterization of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
Abstract and Introduction
The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its derivatives have shown promise as kinase inhibitors, anti-inflammatory agents, and advanced fluorophores.[3][4] Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate is a key intermediate or final compound in drug discovery pipelines, making its unambiguous characterization a critical step for ensuring quality, safety, and reproducibility in research and development.
This application note provides a comprehensive guide to the analytical methods required for the full structural elucidation and purity assessment of this compound. It is designed for researchers, analytical scientists, and drug development professionals. The protocols herein are grounded in established principles of analytical chemistry and adhere to standards outlined by the International Council for Harmonisation (ICH). We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described methods form a self-validating system for robust and reliable characterization.
Compound Profile
A foundational step in any analytical workflow is to consolidate the known physicochemical properties of the analyte.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 1449598-75-7 | [5] |
| Molecular Formula | C₁₀H₁₀ClN₃O₂ | Derived from Structure |
| Molecular Weight | 239.66 g/mol | Derived from Formula |
| Appearance | White to yellow solid | [5] |
| SMILES | CCOC(=O)C1=NN2C=C(N=C(C2=C1)Cl)C | [5] |
The Analytical Characterization Workflow
A multi-technique approach is essential for a comprehensive understanding of a novel chemical entity. Each technique provides a unique piece of the puzzle, from purity and molecular weight to definitive structural confirmation. The logical flow of this process ensures that foundational data (like purity) is established before more complex structural work is undertaken.
Caption: Overall analytical characterization workflow.
Chromatographic Methods: Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of active pharmaceutical ingredients (APIs) and related substances.[6] When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for identifying unknown impurities.
Protocol: Reversed-Phase HPLC for Purity Determination
Rationale: A reversed-phase method using a C18 stationary phase is the workhorse for moderately polar organic molecules like the target compound. Gradient elution is chosen to ensure the timely elution of both the main compound and any potential impurities with different polarities. The mobile phase components, acetonitrile and a phosphate buffer, are selected for their UV transparency and ability to provide good peak shape.
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., ACE C18, Inertsil ODS-3V)[6][7] |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), 30-31 min (80-30% B), 31-35 min (30% B) |
| Flow Rate | 1.0 mL/min[6][8] |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection λ | 240 nm[6] (or max absorbance from UV scan) |
| Sample Prep. | 0.5 mg/mL in Acetonitrile:Water (50:50) |
System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor for the main peak should be ≤ 1.5.
Validation: This method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) for key impurities should be established.[7]
Protocol: LC-MS for Impurity Identification
Rationale: To identify impurities detected by HPLC, the same chromatographic method can be interfaced with a mass spectrometer. Electrospray ionization (ESI) is suitable for this nitrogen-containing heterocyclic compound, which can be readily protonated.
| Parameter | Recommended Condition |
| LC Method | As per HPLC protocol (Section 4.1), but using LC-MS grade solvents. |
| MS Detector | Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 100-800 |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
Data Analysis: The mass-to-charge ratio (m/z) of impurity peaks can be used to propose elemental compositions and potential structures, often corresponding to starting materials, reagents, or degradation products.
Spectroscopic Methods: Structural Elucidation
While chromatography provides purity data, spectroscopy is required for the definitive confirmation of the molecular structure.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of a molecule.[9] For the target compound, specific resonances are expected for the aromatic protons, the methyl group, and the ethyl ester moiety.
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Provides information on the number of different types of carbon atoms.
-
(Optional) 2D NMR (COSY, HSQC): Used to confirm proton-proton and proton-carbon connectivities if the 1D spectra are ambiguous.
-
Expected ¹H NMR Resonances (in CDCl₃, estimated):
-
~8.0-8.5 ppm: Singlet, 1H (aromatic CH on pyrazine ring)
-
~7.0-7.5 ppm: Singlet, 1H (aromatic CH on pyrazole ring)
-
~4.4 ppm: Quartet, 2H (CH₂ of ethyl ester)
-
~2.7 ppm: Singlet, 3H (CH₃ on pyrazine ring)
-
~1.4 ppm: Triplet, 3H (CH₃ of ethyl ester)
Protocol: Elemental Analysis (CHN)
Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the pure compound. This is a fundamental technique to confirm the molecular formula derived from mass spectrometry and NMR.
-
Instrument: CHN Elemental Analyzer.
-
Procedure: A small, precisely weighed amount of the dried, pure sample is combusted. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Acceptance Criteria: The experimentally determined percentages for C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula C₁₀H₁₀ClN₃O₂.
Methods for Specific Impurities
Protocol: GC-MS for Residual Solvents
Rationale: Gas chromatography is the ideal technique for detecting and quantifying volatile organic compounds that may be present as residual solvents from the synthesis and purification process.[10][11]
| Parameter | Recommended Condition |
| Column | 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector | Split/Splitless, 250 °C, Split ratio 20:1 |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 35-400 |
| Sample Prep. | 10 mg/mL in DMSO (or other high-boiling solvent) |
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an external or internal standard method. Limits for residual solvents are defined by ICH Q3C guidelines.
Intrinsic Stability: Forced Degradation Studies
Rationale: Forced degradation (or stress testing) is a critical study that helps to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[12][13] The goal is to achieve 5-20% degradation of the parent compound.[14]
Caption: Workflow for forced degradation studies.
Protocol Overview:
-
Prepare Solutions: Prepare solutions of the compound (~0.5 mg/mL) in the stress media. For thermal and photolytic studies, use the solid material.
-
Expose to Conditions: Expose the samples to the conditions outlined in the diagram above. Monitor at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize and Dilute: For acid/base samples, neutralize them before dilution to the target concentration for analysis.
-
Analyze: Analyze all stressed samples, along with an unstressed control, using the validated HPLC method (Section 4.1).
-
Mass Balance: Evaluate the mass balance to ensure that all degradation products are detected. The sum of the parent compound and all impurities should be close to 100% of the initial concentration.
-
Peak Purity: Use a DAD detector to assess the peak purity of the parent compound in the presence of its degradants to confirm the method is stability-indicating.
Conclusion
The comprehensive characterization of this compound requires a suite of orthogonal analytical techniques. This application note details robust and validated protocols for HPLC, LC-MS, NMR, GC-MS, and elemental analysis. By following this integrated workflow, researchers can confidently establish the identity, purity, and stability profile of this important heterocyclic compound, ensuring data integrity for regulatory submissions and further scientific investigation.
References
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Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]
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International Journal Of Pharma Research and Health Sciences. (n.d.). Highly Sensitive HPLC Method for the Determination of Some Impurities in Lansoprazole. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Retrieved from [Link]
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SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Retrieved from [Link]
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International Journal of ChemTech Applications. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
RASĀYAN Journal of Chemistry. (n.d.). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]
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AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from [Link]
- RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. MedChemComm, 13(5), 849-873.
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Retrieved from [Link]
- MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6598.
-
National Institutes of Health. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]
- PubMed. (2008). Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols.
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PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]
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National Institutes of Health. (n.d.). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Retrieved from [Link]
-
ResearchGate. (2025). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]
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- Der Pharma Chemica. (2015).
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-
ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Retrieved from [Link]'
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Oriental University Journal of Chemistry. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Retrieved from [Link]
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RSC Publishing. (n.d.). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Retrieved from [Link]
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ResearchGate. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Retrieved from [Link]
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DergiPark. (n.d.). Synthesis and structural characterization of novel pyrazoline derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
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National Institutes of Health. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]
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Pharmacognosy Journal. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Retrieved from [Link]
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National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
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The Ascendance of Pyrazolopyrazines: A Medicinal Chemistry Guideline
The pyrazolopyrazine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry for its remarkable versatility in targeting a range of enzymes implicated in human diseases. This guide provides an in-depth exploration of the application of pyrazolopyrazines, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into their role as potent inhibitors of kinases, phosphodiesterases (PDEs), and phosphatases, elucidating the underlying principles of their design, synthesis, and biological evaluation.
The Pyrazolopyrazine Core: A Scaffold of Therapeutic Promise
Pyrazolopyrazines are bicyclic heteroaromatic compounds containing a fused pyrazole and pyrazine ring. This unique arrangement of nitrogen atoms imparts specific electronic and steric properties that allow for diverse interactions with biological targets. The scaffold's planarity and ability to participate in hydrogen bonding and pi-stacking interactions make it an ideal starting point for the design of potent and selective enzyme inhibitors.
Pyrazolopyrazines as Kinase Inhibitors: Taming Uncontrolled Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Pyrazolopyrazines have emerged as a promising class of kinase inhibitors, acting as ATP-competitive inhibitors by occupying the ATP-binding pocket of the enzyme.[1]
Targeting the MET Receptor Tyrosine Kinase
The Mesenchymal-Epithelial Transition (MET) factor is a receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and survival.[2] Its aberrant activation is implicated in various cancers.[2] Pyrazolopyrazine-based compounds have been developed as potent MET inhibitors.[2][3]
Signaling Pathway of MET and its Inhibition
The following diagram illustrates the MET signaling pathway and the point of intervention for pyrazolopyrazine inhibitors. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), MET dimerizes and autophosphorylates, activating downstream pathways like RAS/MAPK and PI3K/AKT, which promote cell growth and survival.[4] Pyrazolopyrazine inhibitors block the ATP-binding site of MET, preventing this phosphorylation cascade.
Protocol: In Vitro MET Kinase Inhibition Assay
This protocol outlines a common method to assess the inhibitory activity of a pyrazolopyrazine compound against MET kinase.
Materials:
-
Recombinant human MET kinase (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Pyrazolopyrazine test compound (dissolved in DMSO)
-
Staurosporine (positive control)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazolopyrazine compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.[5]
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase buffer
-
Pyrazolopyrazine compound or vehicle (DMSO)
-
Poly(Glu, Tyr) substrate
-
Recombinant MET kinase
-
-
Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for MET.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Add Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP. The luminescent signal is inversely proportional to the kinase activity.[5]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Self-Validation:
-
Include a "no enzyme" control to determine background signal.
-
Include a "no inhibitor" (vehicle only) control to represent 100% kinase activity.
-
Use a known kinase inhibitor like staurosporine as a positive control to validate assay performance.
Pyrazolopyrazines as Phosphodiesterase (PDE) Inhibitors: Modulating Second Messengers
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways.[6] Inhibition of PDEs leads to an increase in the intracellular levels of these second messengers, thereby modulating downstream cellular responses.
Targeting PDE5 for Erectile Dysfunction
PDE5 is predominantly expressed in the corpus cavernosum of the penis and is responsible for the degradation of cGMP. Inhibition of PDE5 enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and increased blood flow, which is the physiological basis for penile erection.
Experimental Workflow for PDE5 Inhibition Assay
The following diagram outlines the workflow for a fluorescence polarization-based PDE5 inhibition assay.
Protocol: Fluorescence Polarization-Based PDE5 Inhibition Assay
This protocol describes a homogeneous, fluorescence polarization (FP) assay for measuring PDE5 activity and inhibition.
Materials:
-
Recombinant human PDE5A1
-
FAM-labeled cGMP substrate
-
PDE assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Pyrazolopyrazine test compound (dissolved in DMSO)
-
Sildenafil (positive control)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Assay Protocol:
-
Add the diluted pyrazolopyrazine compound, positive control (sildenafil), or a DMSO-only control to the designated wells of the 384-well plate.[7]
-
Add the diluted PDE5A1 enzyme to all wells except the "no enzyme" control wells.
-
Initiate the reaction by adding the FAM-cGMP substrate to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
FP Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for FAM.
-
Data Analysis: The FP signal will decrease as the FAM-cGMP is hydrolyzed by PDE5. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Causality and Self-Validation: The decrease in fluorescence polarization is directly proportional to the enzymatic activity of PDE5. A potent inhibitor will prevent the hydrolysis of the FAM-cGMP substrate, resulting in a high FP signal. Including a "no enzyme" control and a "no inhibitor" control is crucial for data normalization and validation of the assay's dynamic range.
Pyrazolopyrazines as SHP2 Inhibitors: A Novel Approach to Cancer Therapy
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[8] Unlike most phosphatases which act as tumor suppressors, SHP2 is an oncogene.[8] Pyrazolopyrazines have been identified as allosteric inhibitors of SHP2, a novel and promising strategy for cancer treatment.[9]
SHP2's Role in the RAS/MAPK Signaling Pathway
This diagram illustrates how SHP2 is a key signaling node downstream of receptor tyrosine kinases (RTKs) and its inhibition by pyrazolopyrazines can block aberrant cell growth.
Protocol: SHP2 Phosphatase Activity Assay
This protocol details a fluorogenic assay to measure the enzymatic activity of SHP2 and the inhibitory potential of pyrazolopyrazine compounds.
Materials:
-
Recombinant human SHP2
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT)
-
Pyrazolopyrazine test compound (dissolved in DMSO)
-
Sodium orthovanadate (positive control)
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the pyrazolopyrazine compound in the assay buffer.
-
Pre-incubation: In a 96-well plate, add the SHP2 enzyme and the pyrazolopyrazine compound or vehicle control. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Add the DiFMUP substrate to all wells to start the reaction.[5]
-
Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.[5]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 358 nm and an emission wavelength of 450 nm.[5]
-
Data Analysis: The fluorescence signal is directly proportional to the amount of dephosphorylated DiFMUP. Calculate the percent inhibition and determine the IC₅₀ value.
Trustworthiness of the Protocol: The use of a fluorogenic substrate provides a sensitive and continuous measure of enzyme activity. The pre-incubation step is critical for allosteric inhibitors to ensure they reach equilibrium binding with the enzyme before the substrate is introduced.
Synthesis of the Pyrazolopyrazine Scaffold
The synthesis of the pyrazolopyrazine core can be achieved through various synthetic routes. A common approach involves the condensation of a substituted aminopyrazole with a 1,2-dicarbonyl compound or its equivalent.
Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrazin-4(5H)-one
This protocol describes a microwave-assisted, one-step synthesis of a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative.[10]
Materials:
-
Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate
-
2-Morpholinoethanamine
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate and 2-morpholinoethanamine.[10]
-
Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at a specified temperature and time (e.g., 150°C for 20 minutes).
-
Work-up and Purification: After cooling, the crude product can be purified by crystallization or column chromatography to yield the desired pyrazolo[1,5-a]pyrazin-4(5H)-one derivative.[10]
Rationale for Experimental Choice: Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. This solvent-free approach also aligns with the principles of green chemistry.[10]
Data Summary: Inhibitory Activities of Pyrazolopyrazine Derivatives
The following table summarizes the inhibitory activities of representative pyrazolopyrazine and related pyrazole-based compounds against various targets.
| Compound Class | Target | IC₅₀ (nM) | Reference |
| Pyrazolopyrazine | MET (D1228N mutant) | 23 | [3] |
| Triazolopyrazine | c-Met | - | [11] |
| Pyrazolopyridine | Pim-1 Kinase | 1300 (Frag-1) | [12] |
| Pyrazolopyridine | Pim-1 Kinase | 200 (Frag-2) | [12] |
| Pyrazine-2-carboxamide | FLT3 | 0.29 | [1] |
| Pyrazine-2-carboxamide | AXL | 0.73 | [1] |
| Pyrrolopyridine-pyridone | Met Kinase | 1.8 | [13] |
Conclusion and Future Directions
Pyrazolopyrazines represent a versatile and potent scaffold in medicinal chemistry with broad applications in oncology, inflammatory diseases, and beyond. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable heterocyclic system. Future efforts in this field will likely focus on the development of more selective and potent inhibitors, the exploration of novel therapeutic targets, and the use of advanced computational methods to guide rational drug design. The continued investigation of pyrazolopyrazines holds great promise for the discovery of new and effective medicines to address unmet medical needs.
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Abdelriheem, A. Y. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]
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BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]
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Chen, Z., et al. (2023). Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma. ACS Medicinal Chemistry Letters. [Link]
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Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[14]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577–7589. [Link]
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Kandeel, M., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
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LaRochelle, J. R., et al. (2018). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 293(43), 16687–16699. [Link]
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Lescarbeau, A., et al. (2024). Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy. Journal of Medicinal Chemistry. [Link]
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Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
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Tsizorik, N., et al. (2021). Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring. Chemistry of Heterocyclic Compounds, 57(5), 503-504. [Link]
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Zheng, L. W., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 21(13), 3909–3913. [Link]
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Simpkins, L. R., et al. (2023). Sidestepping SHP2 inhibition. Journal of Experimental Medicine, 220(5), e20230303. [Link]
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Zhang, Z., et al. (2002). The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor. Journal of Neurochemistry, 82(4), 860–869. [Link]
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Giammona, M. J., et al. (2022). Decoding C-SH2 Domain/Peptide Interactions in SH2 Domain-Containing Tyrosine Phosphatase 2: A Molecular Framework for Rational Inhibitor Design. ACS Omega. [Link]
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Neel, B. G., et al. (2019). SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling. Frontiers in Immunology, 10, 1871. [Link]
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Zhang, X., et al. (2002). The Phosphotyrosine Phosphatase SHP-2 Participates in a Multimeric Signaling Complex and Regulates T Cell Receptor (TCR) coupling to the Ras/Mitogen-activated Protein Kinase (MAPK) Pathway in Jurkat T Cells. Journal of Biological Chemistry, 277(26), 23588–23595. [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[14]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry. [Link]
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BPS Bioscience. (n.d.). PDE5A1 Assay Kit. Retrieved from [Link]
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Lee, C. H., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect and quantify sildenafil in counterfeit drugs. F1000Research, 8, 1729. [Link]
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Zheng, L. W., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters. [Link]
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Kamal, A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(19), 6296. [Link]
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Verma, R., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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Chen, Z., et al. (2022). Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization. ACS Omega. [Link]
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Francis, S. H., et al. (2011). The phosphodiesterase-5 inhibitor assay to detect and quantify sildenafil in counterfeit drugs. F1000Research. [Link]
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Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(20), 6343–6357. [Link]
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Grellet, S., et al. (2013). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 5(1), 25–41. [Link]
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Application Notes & Protocols for the Development of Pyrazolopyrazine-Based Therapeutics
Introduction: The Rise of the Pyrazolopyrazine Scaffold in Modern Drug Discovery
The pyrazolopyrazine nucleus represents a "privileged scaffold" in medicinal chemistry. Structurally resembling the native purine bases of DNA and RNA, this heterocyclic framework has proven to be a versatile template for designing potent and selective modulators of key biological targets.[1] Initially gaining prominence as ATP-competitive kinase inhibitors, pyrazolopyrazine derivatives are now at the forefront of therapeutic development for a range of diseases, most notably cancer and inflammatory disorders.[2]
Their success stems from several key physicochemical properties. The pyrazole ring acts as both a hydrogen bond donor and acceptor, allowing for robust interactions within the ATP-binding pockets of kinases or the allosteric sites of other enzymes.[3][4] Furthermore, the fused pyrazine ring offers multiple points for chemical modification, enabling chemists to fine-tune properties like potency, selectivity, and pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion).
This guide provides an in-depth overview of the development pipeline for pyrazolopyrazine-based therapeutics, from target rationale and lead discovery to detailed protocols for preclinical evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold for novel therapeutic innovation.
Section 1: Core Therapeutic Targets and Rationale
The therapeutic utility of pyrazolopyrazines is driven by their ability to potently inhibit enzymes that are dysregulated in disease. Two of the most significant target classes are protein kinases and the protein tyrosine phosphatase SHP2.
Protein Kinase Inhibition
Protein kinases, numbering over 500 in the human kinome, are crucial regulators of cellular signaling.[5] Their aberrant activity is a hallmark of cancer, driving uncontrolled proliferation, survival, and metastasis.[5] Pyrazolopyrazine-based compounds often act as Type I kinase inhibitors, competing with endogenous ATP for the hinge region of the kinase's active site.
Key Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): MET, RET, EGFR, and VEGFR are frequently mutated or overexpressed in various cancers. Pyrazolopyrazine inhibitors have been developed to target these RTKs, including those with acquired resistance mutations.[6][7]
-
Non-Receptor Tyrosine Kinases: The SRC family of kinases (SFKs) are involved in cell growth and migration. Highly selective pyrazolopyrimidine (a related scaffold) inhibitors have demonstrated potent anti-proliferative effects in breast cancer models, providing a strong rationale for pyrazolopyrazine development.[8][9]
-
Other Kinases: The scaffold has also been adapted to target kinases involved in cell cycle regulation (CDKs) and inflammatory signaling (JAKs, ITK).[2][5][10]
Allosteric Inhibition of SHP2 Phosphatase
Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node.[11][12] It functions downstream of multiple RTKs to activate the RAS-MAPK pathway. Unlike kinases, SHP2 is a phosphatase, and its hyperactivity (often due to mutations) is oncogenic in a variety of cancers, including glioblastoma, non-small cell lung cancer (NSCLC), and leukemia.[11][12]
Recently, novel pyrazolopyrazine compounds have been identified as potent allosteric inhibitors of SHP2.[11][12] These molecules do not bind to the active site but rather to a pocket that stabilizes SHP2 in a closed, auto-inhibited conformation. This mechanism offers high selectivity and a novel therapeutic strategy for cancers dependent on RAS-MAPK signaling.
Section 2: Lead Discovery and Optimization Workflow
The development of a clinical candidate follows a structured, iterative process that combines chemical synthesis with biological screening to establish a robust Structure-Activity Relationship (SAR).
General Synthesis Strategies
The synthesis of pyrazolopyrazine derivatives often begins with the construction of a substituted aminopyrazole precursor. This intermediate can then be reacted with various reagents to form the fused pyrazine ring.[13] The diversity of the final library is achieved by varying the substituents on both the pyrazole and pyrazine rings.
Example Synthetic Step: A common method involves the reaction of a 5-aminopyrazole derivative with an α-haloketone or a dicarbonyl compound, followed by cyclization to yield the pyrazolopyrazine core.[13][14] Subsequent functionalization, such as through Suzuki or Buchwald-Hartwig cross-coupling reactions, allows for the introduction of diverse aryl or heteroaryl groups crucial for target engagement.
Structure-Activity Relationship (SAR) Studies
SAR analysis is the cornerstone of lead optimization.[15][16][17] By systematically modifying the chemical structure and measuring the impact on biological activity, researchers can identify which chemical moieties are critical for potency and selectivity.
Illustrative SAR Table for a Hypothetical SHP2 Inhibitor Series
| Compound ID | R1 Group | R2 Group | SHP2 IC₅₀ (nM)[11] | Cell Proliferation EC₅₀ (nM)[18] |
| PPZ-1 | -H | -Phenyl | 550 | 1200 |
| PPZ-2 | -Methyl | -Phenyl | 210 | 650 |
| PPZ-3 | -Methyl | -4-Fluorophenyl | 45 | 110 |
| PPZ-4 | -Methyl | -4-Chlorophenyl | 12 | 28 |
| PPZ-5 | -Cyclopropyl | -4-Chlorophenyl | 15 | 35 |
Data are hypothetical and for illustrative purposes.
SAR Insights:
-
From PPZ-1 to PPZ-2: Alkylation at the R1 position improves potency, suggesting a beneficial interaction in a hydrophobic pocket.
-
From PPZ-2 to PPZ-4: Addition of an electron-withdrawing halogen at the para position of the R2-phenyl ring drastically increases both biochemical and cellular potency.[17] This highlights the importance of this region for target binding.
-
From PPZ-4 to PPZ-5: Replacing the small methyl group at R1 with a bulkier cyclopropyl group results in a slight loss of activity, indicating a size constraint in that binding pocket.
Section 3: Preclinical Evaluation: Key In Vitro Protocols
Rigorous in vitro testing is essential to characterize the mechanism of action, potency, and selectivity of lead compounds before advancing to more complex in vivo models.
Protocol 3.1: SHP2 Allosteric Inhibition Biochemical Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against SHP2 phosphatase activity.
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer: 20 mM HEPES (pH 7.2), 150 mM NaCl, 0.05% Tween-20.
-
Prepare recombinant full-length SHP2 enzyme solution in Assay Buffer.
-
Prepare DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate solution in Assay Buffer.
-
Prepare test compounds in 100% DMSO and perform serial dilutions.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of diluted test compound or DMSO (vehicle control) to appropriate wells.
-
Add 10 µL of SHP2 enzyme solution to all wells except the "no enzyme" control. Add 10 µL of Assay Buffer to the "no enzyme" control wells.
-
Incubate for 30 minutes at room temperature.
-
Rationale: This pre-incubation step allows the allosteric inhibitor to bind to the enzyme and stabilize its inactive conformation before the substrate is introduced.
-
Initiate the reaction by adding 10 µL of DiFMUP substrate solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) using a plate reader.
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[11]
-
Protocol 3.2: Cell Proliferation (BrdU Incorporation) Assay
Objective: To measure the anti-proliferative effect of a test compound on a cancer cell line known to be dependent on the target pathway (e.g., a PTPN11-mutant cell line).
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of the test compound (final DMSO concentration < 0.1%). Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Rationale: A 72-hour incubation period is typically sufficient to observe the effects of cell cycle arrest and inhibition of proliferation.
-
-
BrdU Labeling and Detection:
-
Add BrdU (Bromodeoxyuridine) labeling solution to each well and incubate for 2-4 hours.
-
Rationale: BrdU is a synthetic analog of thymidine and is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.[18]
-
Remove the labeling medium, fix the cells, and add the anti-BrdU-POD antibody solution, which binds to the incorporated BrdU.
-
Wash the wells and add the substrate solution. The peroxidase (POD) on the antibody catalyzes a colorimetric reaction.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Calculate the percent proliferation inhibition relative to the DMSO control.
-
Determine the EC₅₀ value by plotting inhibition versus compound concentration, similar to the biochemical assay.[18]
-
Section 4: In Vivo Assessment in Xenograft Models
Promising lead compounds are advanced into in vivo studies to assess their efficacy and safety in a living organism. Mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical model.[7][19]
Experimental Design:
-
Human cancer cells (e.g., with a MET D1228N mutation) are implanted subcutaneously or orthotopically into mice.[7]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (vehicle control, test compound at various doses).
-
The test compound is administered orally or via injection on a defined schedule (e.g., daily for 21 days).[7]
-
Tumor volume and animal body weight are measured regularly.
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor growth in treated animals compared to the vehicle control group.
-
Overall Survival: An increase in the median survival time of the treated animals.[7]
Example In Vivo Efficacy Data
| Treatment Group | Dosing Schedule | Mean TGI (%) | Mean Body Weight Change (%) | Median Overall Survival |
| Vehicle Control | Daily, Oral | 0% | +2.5% | 25 days |
| PPZ-4 (30 mg/kg) | Daily, Oral | 65% | -1.5% | 48 days |
| PPZ-4 (100 mg/kg) | Daily, Oral | 98% | -4.0% | >60 days (study end)[7] |
Data are hypothetical and for illustrative purposes, but reflect typical outcomes.
Section 5: Challenges and Future Directions
Despite the success of the pyrazolopyrazine scaffold, challenges remain.
-
Selectivity: Achieving high selectivity against the intended target versus other kinases or proteins is critical to minimize off-target toxicities.
-
Acquired Resistance: Tumors can develop resistance mutations that prevent the drug from binding effectively. Developing next-generation compounds active against these mutations is an ongoing effort.[7]
-
Brain Penetration: For central nervous system (CNS) cancers like glioblastoma, compounds must be engineered to cross the blood-brain barrier. Recent studies have shown the successful design of brain-penetrant pyrazolopyrazine MET inhibitors, demonstrating that this is an achievable goal.[7][12]
The future of pyrazolopyrazine therapeutics lies in leveraging advanced computational design, exploring novel biological targets, and developing combination therapies that can overcome resistance and improve patient outcomes.
References
- Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: RSC Medicinal Chemistry URL
- Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: PubMed Central URL
- Title: Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma Source: ACS Medicinal Chemistry Letters URL
- Source: National Institutes of Health (NIH)
- Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
- Title: Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein Source: CNR-IRIS URL
- Title: Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole Source: Letters in Applied NanoBioScience URL
- Title: Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI)
- Title: Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase Source: PubMed Central URL
- Title: Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents Source: PubMed URL
- Title: Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase Source: PubMed URL
- Title: Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β Source: RSC Publishing URL
- Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
- Title: Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies Source: MDPI URL
- Title: Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents Source: PubMed Central URL
- Title: Synthesis and characterization of novel pyrazolone derivatives Source: Arkivoc URL
- Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: ResearchGate URL
- Title: Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies Source: PubMed Central URL
- Title: Synthesis and characterization of some new pyrazolines derivatives and their biological activity Source: Journal of Chemical and Pharmaceutical Research URL
-
Title: Pyrazolo[4,3-e]tetrazolo[1,5-b][5][12][20]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation Source: MDPI URL:
- Title: Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions)
- Title: Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy Source: PubMed URL
- Title: Design, Synthesis, and In Vitro Activity of Pyrazine Compounds Source: MDPI URL
- Title: Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma Source: Semantic Scholar URL
- Title: Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds Source: Scribd URL
- Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL
- Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PubMed Central URL
- Title: PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES Source: ResearchGate URL
- Title: Pyrazoles in Drug Discovery Source: PharmaBlock URL
Sources
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nanobioletters.com [nanobioletters.com]
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- 15. iris.cnr.it [iris.cnr.it]
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- 20. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The information herein is based on established synthetic principles for related heterocyclic systems and aims to empower you to overcome common challenges in your experimental work.
Introduction to the Synthetic Strategy
The synthesis of this compound is typically achieved through a two-step process. The first step involves the construction of the core pyrazolo[1,5-a]pyrazine ring system via a cyclocondensation reaction to form a 4-hydroxy intermediate. This is followed by a chlorination step to yield the final product. Understanding the nuances of each step is critical for optimizing the overall synthesis.
Below is a generalized workflow for the synthesis:
Caption: Generalized two-step synthesis workflow.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address potential issues you may encounter during the synthesis.
Part 1: Cyclocondensation Reaction
The formation of the pyrazolo[1,5-a]pyrazine ring is the cornerstone of this synthesis. Success in this step is highly dependent on the choice of reagents and reaction conditions. A common approach involves the reaction of an aminopyrazole with a 1,2-dicarbonyl compound or its synthetic equivalent.
Q1: My cyclocondensation reaction is showing low to no yield of the desired 4-hydroxy intermediate. What are the likely causes and how can I improve it?
A1: Low yields in cyclocondensation reactions for similar heterocyclic systems can often be attributed to several factors:
-
Reactivity of the Dicarbonyl Compound: The choice of the 1,2-dicarbonyl compound is crucial. For the synthesis of a 6-methyl substituted product, a common precursor would be methylglyoxal or a protected form. The free aldehyde can be prone to self-condensation or other side reactions. Consider using a more stable precursor like methylglyoxal 1,1-dimethyl acetal, which can be deprotected in situ under acidic conditions.
-
Inappropriate Catalyst: The choice between acid and base catalysis is critical and substrate-dependent.
-
Acid Catalysis: Acetic acid is a common solvent and catalyst for such reactions. If the reaction is sluggish, a stronger acid catalyst like a catalytic amount of sulfuric acid might be necessary.[1]
-
Base Catalysis: In some cases, a base like piperidine or triethylamine can be used to facilitate the initial condensation.[1] It is recommended to perform small-scale trials with both acid and base catalysis to determine the optimal condition for your specific substrates.
-
-
Reaction Temperature and Time: These parameters often require optimization. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting materials are consumed but the desired product is not forming, it could indicate decomposition. In such cases, running the reaction at a lower temperature for a longer duration might be beneficial. Conversely, if the reaction is slow, a moderate increase in temperature or the use of microwave irradiation could improve the yield and reduce the reaction time.[1]
-
Solvent Effects: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or acetic acid are commonly used and can participate in the proton transfer steps of the reaction mechanism. Aprotic solvents like DMF or DMSO can also be employed, especially at higher temperatures.
Q2: I am observing the formation of multiple products in my cyclocondensation reaction. How can I improve the selectivity?
A2: The formation of multiple products often points to issues with regioselectivity or side reactions.
-
Regioisomer Formation: When using an unsymmetrical dicarbonyl compound, the formation of regioisomers is a common challenge. The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons. In the case of methylglyoxal, the aldehyde carbonyl is generally more reactive than the ketone carbonyl, which should favor the formation of the desired 6-methyl isomer. To enhance regioselectivity:
-
Fine-tune Reaction Conditions: Modifying the temperature and catalyst can influence the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer.[1]
-
Protecting Groups: Using a dicarbonyl equivalent with one of the carbonyls protected can enforce the desired regioselectivity.
-
-
Side Reactions: The starting aminopyrazole can potentially undergo self-condensation or reaction with the solvent under harsh conditions. Ensure that the reaction temperature is not excessively high and that the chosen catalyst is appropriate.
Q3: What is a good starting point for a protocol for the cyclocondensation step?
A3: A plausible starting protocol is as follows:
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
-
To a solution of ethyl 3-amino-1H-pyrazole-5-carboxylate (1 equivalent) in glacial acetic acid, add methylglyoxal (1.1 equivalents, typically as a 40% aqueous solution).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol to remove impurities.
-
Dry the solid under vacuum to obtain the crude product, which can be further purified by recrystallization or column chromatography.
| Parameter | Recommended Starting Condition |
| Solvent | Glacial Acetic Acid |
| Reactant Ratio | 1:1.1 (Aminopyrazole:Methylglyoxal) |
| Temperature | 80-100 °C |
| Reaction Time | 2-8 hours (monitor by TLC) |
Part 2: Chlorination Reaction
The conversion of the 4-hydroxy group to a 4-chloro group is a standard transformation, often achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Q4: My chlorination reaction with POCl₃ is incomplete, and I am recovering a significant amount of the starting 4-hydroxy material. How can I drive the reaction to completion?
A4: Incomplete chlorination is a frequent issue. Here are some strategies to improve the conversion:
-
Excess Reagent: Ensure you are using a sufficient excess of the chlorinating agent. For a laboratory-scale reaction, using 5-10 equivalents of POCl₃ is common.
-
Temperature and Reaction Time: These reactions often require heating. Refluxing in POCl₃ (boiling point ~106 °C) is a standard procedure. If the reaction is still incomplete, consider extending the reflux time.
-
Addition of a Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction. These bases can act as catalysts by forming a more reactive intermediate with POCl₃.
-
Solvent: While the reaction can often be run neat in excess POCl₃, using a high-boiling inert solvent like toluene or acetonitrile can sometimes be beneficial, especially if the starting material has poor solubility in POCl₃.
Q5: The work-up of my chlorination reaction is problematic, leading to a low isolated yield. What are the best practices for the work-up procedure?
A5: The work-up of reactions involving POCl₃ must be handled with care due to the highly reactive nature of the reagent.
-
Quenching: The reaction mixture should be cooled to room temperature and then slowly and carefully quenched by pouring it onto crushed ice or into a mixture of ice and a base like sodium bicarbonate solution. This should be done in a well-ventilated fume hood as the quenching process is highly exothermic and releases HCl gas.
-
Extraction: After quenching, the product can be extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate. Ensure the aqueous layer is neutralized or slightly basic before extraction to maximize the recovery of the product.
-
Purification: The crude product obtained after extraction will likely contain some impurities. Purification by column chromatography on silica gel is usually necessary to obtain the pure this compound.
Q6: What is a reliable protocol for the chlorination step?
A6: A general protocol for the chlorination is as follows:
Experimental Protocol: Synthesis of this compound
-
To the crude or purified Ethyl 4-hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate, add phosphorus oxychloride (5-10 equivalents).
-
Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).
-
Heat the mixture to reflux (around 100-110 °C) for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the aqueous solution with a solid base like sodium bicarbonate until the effervescence ceases.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane-ethyl acetate gradient).
Caption: Troubleshooting flowchart for the chlorination step.
References
- Sikdar, A., et al. (2023).
-
Organic Syntheses. (1966). 3(5)-Aminopyrazole. Organic Syntheses, 46, 7. [Link]
Sources
Technical Support Center: Pyrazolopyrazine Synthesis
Welcome to the Technical Support Center for Pyrazolopyrazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile heterocyclic scaffold. Drawing upon established literature and extensive synthetic experience, this document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reactions, minimize byproduct formation, and achieve higher yields of your target pyrazolopyrazine derivatives.
Structure of This Guide
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section addresses a specific experimental challenge, delving into the root causes and offering practical, evidence-based solutions.
Troubleshooting Guides & FAQs
Issue 1: My reaction is producing a mixture of regioisomers. How can I control the selectivity?
Question: I am synthesizing a pyrazolo[3,4-b]pyridine derivative from a 5-aminopyrazole and an unsymmetrical β-dicarbonyl compound, but I'm obtaining a mixture of two isomers that are difficult to separate. What determines the regioselectivity, and how can I favor the formation of my desired product?
Answer: The formation of regioisomers is one of the most common challenges in the synthesis of pyrazolopyrazines, particularly when using unsymmetrical starting materials.[1] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.
Causality Explained:
The core of the issue lies in the two non-equivalent electrophilic centers of the unsymmetrical β-dicarbonyl compound and the two nucleophilic centers of the 5-aminopyrazole (the exocyclic amino group and the C4 carbon). The reaction can proceed via two competing pathways, leading to the formation of different regioisomers.
-
Electronic Effects: The more electrophilic carbonyl group of the β-dicarbonyl compound will preferentially react with the most nucleophilic site of the aminopyrazole. For instance, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is significantly more electrophilic, which can be exploited to direct the initial condensation.[1]
-
Steric Effects: Bulky substituents on either the aminopyrazole or the β-dicarbonyl can hinder the approach of the reactants in a particular orientation, thereby favoring the formation of the less sterically hindered regioisomer.
-
Reaction Conditions: The choice of solvent, catalyst (acidic or basic), and temperature can dramatically influence the reaction pathway and, consequently, the ratio of the resulting isomers.
Troubleshooting Protocol: Controlling Regioselectivity
-
Re-evaluate Your Starting Materials:
-
For β-Dicarbonyls: If possible, choose a symmetrical β-dicarbonyl compound to eliminate the possibility of regioisomer formation. If an unsymmetrical one is necessary, select one with significantly different electronic properties at the two carbonyls to favor one reaction pathway.
-
For Aminopyrazoles: The substituents on the aminopyrazole can also influence the nucleophilicity of the reacting centers. Consider if modifying these substituents is a viable option in your synthetic design.
-
-
Optimize Reaction Conditions:
-
pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the different nitrogen atoms in the aminopyrazole, potentially reversing the regioselectivity. Experiment with both acidic (e.g., acetic acid, p-toluenesulfonic acid) and basic (e.g., piperidine, triethylamine) catalysts.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the intermediates in the competing reaction pathways. Screen a range of solvents with varying polarities (e.g., ethanol, DMF, toluene, dioxane).
-
Temperature: Lowering the reaction temperature may increase the selectivity of the reaction by favoring the kinetically controlled product.
-
-
Analytical Monitoring:
-
Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature for maximizing the yield of the desired isomer. Co-spotting with previously characterized isomers (if available) can be particularly helpful.
-
Data Summary: Influence of Reaction Conditions on Regioselectivity
| Catalyst System | Solvent | Typical Outcome | Reference |
| Acetic Acid | Ethanol | Can favor one isomer, but mixtures are common. | [1] |
| Piperidine | Ethanol | Often used, but regioselectivity is substrate-dependent. | [2] |
| No Catalyst (Thermal) | High-boiling solvent (e.g., Dowtherm A) | May favor the thermodynamically more stable isomer. | |
| Lewis Acid (e.g., ZnCl₂) | Dichloromethane | Can enhance the electrophilicity of one carbonyl, improving selectivity. |
Diagram: Competing Pathways in Pyrazolo[3,4-b]pyridine Synthesis
Caption: Competing reaction pathways leading to regioisomer formation.
Issue 2: My reaction has stalled, or I'm isolating a partially reduced byproduct.
Question: I am attempting a multi-component synthesis of a pyrazolo[3,4-b]pyridine, but the reaction seems to stop at an intermediate stage, and I have isolated a 4,7-dihydropyrazolo[3,4-b]pyridine derivative. Why is this happening, and how can I drive the reaction to completion?
Answer: The formation of dihydropyrazolopyridine intermediates is a known occurrence in certain multi-component reactions, particularly those involving a Knoevenagel-type condensation followed by a Michael addition and cyclization. The final step of the reaction is an aromatization, which can sometimes be sluggish.
Causality Explained:
The synthesis of the pyrazolopyridine ring often proceeds through a di- or tetrahydro intermediate. The final aromatization step typically involves the elimination of a molecule, such as water or an amine, or an oxidation reaction. If the reaction conditions are not sufficiently forcing, or if a suitable oxidizing agent is not present, the reaction can stall at the more stable dihydro intermediate.
Troubleshooting Protocol: Driving Aromatization
-
Increase Reaction Temperature and Time: Often, simply increasing the reaction temperature or prolonging the reaction time can provide the necessary energy to overcome the activation barrier for the final aromatization step.
-
Introduce an Oxidizing Agent: If the aromatization requires an oxidation step (e.g., loss of H₂), the addition of a mild oxidizing agent can be effective.
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): This is a highly effective reagent for the dehydrogenation of heterocyclic compounds.
-
Air/Oxygen: In some cases, bubbling air or oxygen through the reaction mixture, sometimes in the presence of a catalyst, can promote oxidation.
-
Iodine: Iodine can also act as an oxidizing agent in some contexts.
-
-
Modify the Work-up Procedure: Sometimes, the aromatization can be facilitated during the work-up. For example, washing with a mild acid or base can sometimes induce the elimination of water.
Experimental Protocol: DDQ Dehydrogenation
-
Dissolve the isolated 4,7-dihydropyrazolo[3,4-b]pyridine intermediate in a suitable solvent (e.g., dioxane, toluene, or dichloromethane).
-
Add 1.1 to 1.5 equivalents of DDQ to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or HPLC. The reaction is often accompanied by a color change.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagram: Stalled Reaction and Aromatization
Caption: Overcoming a stalled reaction to achieve the final aromatized product.
Issue 3: I am observing an unexpected byproduct with a different heterocyclic core.
Question: In my attempt to synthesize a pyrazolo[3,4-b]pyridine derivative, I've isolated a significant amount of a pyrazolo[1,5-a]pyrimidine byproduct. Why is this alternative cyclization occurring?
Answer: The formation of a pyrazolo[1,5-a]pyrimidine as a byproduct in a pyrazolo[3,4-b]pyridine synthesis is a classic example of competitive cyclization pathways. This is particularly common when using 5-aminopyrazoles that are unsubstituted at the N1 position.
Causality Explained:
5-aminopyrazoles are ambident nucleophiles. The cyclization to form the pyridine ring of a pyrazolo[3,4-b]pyridine involves the C4 and the exocyclic amino group. However, if the N1 position of the pyrazole ring is unsubstituted and nucleophilic, it can compete in the cyclization process, leading to the formation of the isomeric pyrazolo[1,5-a]pyrimidine ring system.
-
Steric Hindrance: This alternative cyclization is often promoted by steric hindrance. If a bulky substituent on the aminopyrazole or the other reactant sterically disfavors the desired cyclization pathway, the alternative pathway leading to the pyrazolo[1,5-a]pyrimidine may become more favorable.
-
Reaction Conditions: As with regioisomerism, the reaction conditions can play a crucial role. Acidic conditions might protonate the N1 position, disfavoring its participation in the cyclization, while basic conditions might enhance its nucleophilicity.
Troubleshooting Protocol: Suppressing Alternative Cyclization
-
Protecting Group Strategy: The most definitive way to prevent the N1 of the pyrazole from participating in the reaction is to install a protecting group. A phenyl or a simple alkyl group at the N1 position of the 5-aminopyrazole will block this alternative cyclization pathway.
-
Optimization of Reaction Conditions:
-
Acid Catalysis: Running the reaction under acidic conditions (e.g., in glacial acetic acid) can often favor the desired pyrazolo[3,4-b]pyridine formation by protonating the pyrazole ring nitrogens.
-
Screening Solvents and Temperatures: A systematic screen of solvents and temperatures may reveal conditions that kinetically favor one cyclization pathway over the other.
-
-
Choice of Reactants: If possible, redesign the synthesis to use reactants with less steric bulk to minimize the factors that might be promoting the undesired cyclization.
Diagram: Competing Cyclization Pathways
Sources
Troubleshooting regioselectivity in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the synthesis of substituted pyrazoles. Here, we move beyond simple protocols to explain the underlying principles that govern isomeric outcomes, empowering you to troubleshoot effectively and design more robust synthetic strategies.
Section 1: Foundational FAQs
This section addresses the most common questions regarding regioselectivity in pyrazole synthesis.
Q1: What is regioselectivity in pyrazole synthesis and why is it a common challenge?
A: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, the classic Knorr condensation reaction involves reacting a monosubstituted hydrazine (R¹-NHNH₂) with an unsymmetrical 1,3-dicarbonyl compound (R²-CO-CH₂-CO-R³).[1][2] Because the two carbonyl groups in the diketone are different, the hydrazine can attack either one first, leading to two possible pyrazole regioisomers. This often results in a mixture of products that can be difficult to separate, complicating downstream applications and reducing overall yield.[3][4][5][6]
Q2: What are the primary factors that control which regioisomer is formed?
A: The regiochemical outcome is a delicate balance of several factors related to the reactants and the reaction conditions.[7][8] The main influences are:
-
Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl or the hydrazine can physically block the approach of the nucleophile, directing the initial attack to the less sterically hindered carbonyl group.[7]
-
Electronic Effects: The electronic nature of the substituents is critical. Electron-withdrawing groups (e.g., -CF₃) make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, even if it is sterically more hindered.[1][7]
-
Reaction pH: The acidity or basicity of the medium can alter the nucleophilicity of the hydrazine nitrogens and influence the rate of condensation at each carbonyl.[7][9] Acid catalysis is often employed in the Knorr synthesis.[9][10]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. As detailed in the troubleshooting section, solvents like fluorinated alcohols can significantly favor the formation of a single regioisomer.[3][4][5][11]
-
Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final product ratio.[7]
Q3: How can I reliably determine the regiochemistry of my synthesized pyrazoles?
A: Unambiguous structural characterization is crucial. While techniques like X-ray crystallography provide definitive proof, Nuclear Magnetic Resonance (NMR) spectroscopy is the most common and powerful tool for routine analysis.
-
¹H and ¹³C NMR: The chemical shifts of the pyrazole ring protons and carbons will differ between regioisomers. Comparing experimental spectra to literature values for known compounds is a good starting point.[12][13][14]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is the gold standard for assigning regiochemistry. It detects spatial proximity between protons. For example, in an N-substituted pyrazole, a NOESY cross-peak between the protons of the N-substituent and the protons of the adjacent C5-substituent confirms that specific isomer.[15][16]
Section 2: Troubleshooting Guides & Advanced Insights
This section is structured as a series of common experimental problems, providing detailed explanations and actionable solutions.
Problem 1: "My reaction yields an inseparable mixture of regioisomers (approx. 1:1). How can I improve the selectivity?"
This is the most frequent issue. A low regiomeric ratio indicates that the intrinsic steric and electronic differences between the two carbonyl groups are insufficient to direct the reaction under your current conditions.
Core Insight: The key is to amplify the subtle differences in reactivity between the two carbonyls. This is most effectively achieved by changing the solvent.
Solution: Employ Fluorinated Alcohols as Solvents.
Conventional solvents like ethanol often lead to poor regioselectivity.[3][5] Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , can dramatically increase the preference for a single regioisomer, often improving ratios from ~1:1 to >95:5.[4][5][6]
Causality (The "Why"): Fluorinated alcohols possess unique properties. They are highly polar and strong hydrogen-bond donors but are non-nucleophilic. This allows them to stabilize intermediates and transition states differently than traditional alcohols. It is proposed that they can selectively activate one carbonyl group over the other through hydrogen bonding, thereby enhancing the intrinsic reactivity difference and directing the hydrazine's initial attack.[3][11]
Workflow Diagram: Shifting Regioselectivity
Caption: Competing pathways in pyrazole synthesis.
Problem 3: "My regioselectivity is inconsistent between batches. How do I improve reproducibility?"
Inconsistent results often point to a reaction that is highly sensitive to subtle variations in conditions, particularly pH.
Core Insight: The Knorr synthesis can be acid-catalyzed, and trace amounts of acidic or basic impurities in your reagents or solvent can alter the reaction pathway. [9][10]The dehydration of the cyclic hemiaminal intermediate to form the final aromatic pyrazole is often the rate-determining step and is generally acid-catalyzed. [8] Solution: Standardize the pH with a Catalytic Acid.
To ensure reproducibility, deliberately control the acidity. Add a controlled amount of a catalytic acid, such as glacial acetic acid or a Lewis acid, to the reaction mixture. [1][17]This will swamp out the effects of minor impurities and ensure a consistent catalytic environment for the key cyclization and dehydration steps.
Data Summary: Effect of Reaction Conditions on Regioselectivity
| Condition | Traditional (Ethanol) | Optimized (HFIP) | Rationale |
| Solvent | Often yields regioisomeric mixtures (e.g., 55:45) [3] | Dramatically improves selectivity (e.g., 97:3) [4][5] | Fluorinated alcohols amplify carbonyl reactivity differences. [11] |
| Catalyst | None (relies on intrinsic reactivity) | Catalytic Acetic Acid | Ensures consistent catalysis for the dehydration step, improving reproducibility. [9] |
| Outcome | Low selectivity, potential separation issues. | High selectivity, simplified purification, higher yield of desired isomer. | Control of reaction parameters leads to a predictable outcome. |
Section 3: Key Experimental Protocols
Protocol 1: Regiocontrolled Knorr Pyrazole Synthesis Using HFIP
This protocol provides a general method for maximizing regioselectivity in the condensation of an unsymmetrical 1,3-diketone with a monosubstituted hydrazine.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Monosubstituted hydrazine (1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Condenser (if heating is required)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the 1,3-diketone (1.0 equiv) in anhydrous HFIP (approx. 0.2 M concentration).
-
Begin stirring the solution at room temperature (20-25 °C).
-
Slowly add the monosubstituted hydrazine (1.1 equiv) to the stirred solution. The addition can be done dropwise via syringe.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions in HFIP are often complete within 1-2 hours at room temperature. [4]5. Upon completion, remove the HFIP solvent under reduced pressure. Caution: HFIP is volatile and acidic; use appropriate ventilation and trapping.
-
The crude residue can be purified by silica gel column chromatography or recrystallization to isolate the major regioisomer.
-
Characterize the purified product using NMR to confirm its structure and determine the isomeric purity (see Protocol 2).
Protocol 2: Regioisomer Assignment via ¹H-¹H NOESY NMR
This protocol outlines the steps to unambiguously determine the structure of your N-substituted pyrazole.
Sample Preparation:
-
Prepare a solution of your purified pyrazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
Ensure the sample is free of paramagnetic impurities, which can interfere with the NOE effect.
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify and assign the chemical shifts of all relevant protons, particularly those on the N-substituent (e.g., N-CH₃) and the C3/C5 substituents.
-
Set up a 2D NOESY experiment on the NMR spectrometer. Key parameters to consider are the mixing time (d8), which is typically set to the T₁ relaxation time of the protons of interest (usually 500-800 ms).
-
Run the NOESY experiment. Acquisition time can range from 1 to several hours depending on sample concentration.
Data Analysis:
-
Process the 2D NOESY data to generate the spectrum.
-
Look for cross-peaks that indicate spatial proximity between protons.
-
For an N-methyl pyrazole:
-
If you observe a cross-peak between the N-CH₃ protons and the protons of the substituent at the C5 position, you have the 1,5-disubstituted isomer.
-
If the cross-peak is between the N-CH₃ protons and the protons of the substituent at the C3 position, you have the 1,3-disubstituted isomer.
-
-
This unambiguous correlation confirms the regiochemistry of your product. [15][16]
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
UAB Divulga. (2015). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Ramachary, D. B., & Ramakumar, K. (2011). A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines. ACS Publications. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. J&K Scientific. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
Ramachary, D. B., & Ramakumar, K. (2011). A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines. Semantic Scholar. [Link]
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Reddy, B. V. S., et al. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. ACS Publications. [Link]
-
Guda, M. R., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health (NIH). [Link]
-
Scribd. (n.d.). Isolation and Characterization of Regioisomers of Pyrazole-Based | PDF | Catalysis. Scribd. [Link]
-
Ali, I., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health (NIH). [Link]
-
Bekhit, A. A., et al. (2008). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. PubMed. [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Journal of Applicable Chemistry. (2015). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. joac.info. [Link]
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. cdnsciencepub.com. [Link]
-
ResearchGate. (2020). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate. [Link]
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]
-
Iannelli, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Institutes of Health (NIH). [Link]
-
Li, W. J., et al. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. PubMed. [Link]
-
Reidenbach, A. G., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health (NIH). [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. chemhelpasap.com. [Link]
-
Li, W. J., et al. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. RSC Publishing. [Link]
-
Chen, J., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. europepmc.org. [Link]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
-
ResearchGate. (2018). 1 H-NMR spectrum of pyrazole (Clark, 2010). ResearchGate. [Link]
-
Aggarwal, R., et al. (2021). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. ResearchGate. [Link]
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Technical Support Center: Optimizing the Synthesis of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 1449598-75-7). This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The pyrazolo[1,5-a]pyrimidine/pyrazine core is a prominent framework in medicinal chemistry, notably in the development of kinase inhibitors.[1][2][3][4][5]
This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common challenges and improve the yield and purity of your synthesis.
Plausible Synthetic Pathway Overview
The synthesis of pyrazolo[1,5-a]pyrimidine scaffolds typically involves the cyclization of an aminopyrazole with a suitable 1,3-bielectrophilic partner.[1][2] For the target molecule, a common and effective strategy involves a two-step process: (1) Condensation of an aminopyrazole ester with a β-dicarbonyl compound to form the hydroxylated pyrazolopyrimidine intermediate, followed by (2) a chlorination step to yield the final product.
Caption: High-level overview of the two-step synthetic workflow.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is consistently low. What are the most likely causes?
Low yield is a multifaceted problem that can originate from starting material quality, suboptimal reaction conditions, or product loss during workup. A systematic approach is essential for diagnosis.
Caption: Decision tree for troubleshooting low synthesis yield.
Q2: I'm having trouble with the initial condensation/cyclization (Step 1). How can I improve the formation of the hydroxylated intermediate?
This is a critical step governed by reaction equilibrium and catalyst efficiency.
-
Causality: The reaction is a condensation that produces water as a byproduct. In a solvent like acetic acid, which acts as both the medium and an acid catalyst, the equilibrium can be unfavorable.[6]
-
Troubleshooting Steps:
-
Water Removal: If using a non-acidic, high-boiling solvent like toluene or xylene, employ a Dean-Stark apparatus to remove water azeotropically. This drives the reaction toward the product.
-
Catalyst Choice: While glacial acetic acid is common, other acid catalysts like p-toluenesulfonic acid (p-TsOH) can be more effective in an inert solvent.
-
Temperature and Time: Ensure the reaction is heated to a sufficient reflux temperature for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aminopyrazole spot is consumed.
-
Reagent Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the acetylacetone to ensure the complete conversion of the more valuable aminopyrazole starting material.
-
Q3: The chlorination (Step 2) is messy, leading to a dark reaction mixture and multiple products. What's going wrong?
Chlorination with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be aggressive and must be carefully controlled.
-
Causality: The hydroxyl group on the pyrazolopyrimidine ring is converted into a better leaving group, which is then displaced by a chloride ion. These reactions are often highly exothermic and can lead to thermal degradation if not controlled. Side reactions, such as reaction at the ester, are possible under harsh conditions.
-
Troubleshooting Steps:
-
Temperature Control: Add the chlorinating agent dropwise to the substrate at a low temperature (0-5 °C) using an ice bath. Once the addition is complete, allow the reaction to warm to room temperature slowly and then heat to reflux as required.
-
Choice of Reagent: POCl₃ is generally the reagent of choice. Using it as both the reagent and solvent is common, but for better control, consider using a co-solvent like acetonitrile.
-
Quenching Procedure: The reaction must be quenched carefully by slowly pouring the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution. This neutralizes the excess acidic reagent and should be done in a well-ventilated fume hood.
-
Preventing Side Reactions: To avoid potential side reactions, it is desirable to block other reactive positions on the heterocyclic ring if they exist, though this is not typically necessary for this specific substrate.[7]
-
Q4: I'm struggling to purify the final product. What are the best methods?
The polarity of the final chloro-product is significantly different from the starting hydroxy-intermediate, which aids in purification.
-
Troubleshooting Steps:
-
Workup: After quenching, ensure the aqueous layer is extracted thoroughly with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the combined organic layers with brine to remove residual water.
-
Column Chromatography: This is the most effective method.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) is typically effective at separating the product from non-polar impurities and baseline polar impurities.
-
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be an excellent final step. Try solvent systems like ethanol/water or ethyl acetate/hexanes. Dissolve the crude solid in a minimum amount of the hot, more soluble solvent and slowly add the anti-solvent until turbidity appears, then allow it to cool slowly.
-
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
| Parameter | Value/Condition | Rationale |
| Reactants | Ethyl 3-aminopyrazole-4-carboxylate (1.0 eq) | Key scaffold precursor. |
| Acetylacetone (1.2 eq) | Provides the C-C-C unit for the pyrazine ring. | |
| Solvent/Catalyst | Glacial Acetic Acid | Serves as both solvent and acid catalyst to promote condensation. |
| Temperature | Reflux (~120 °C) | Provides sufficient energy to overcome the activation barrier. |
| Time | 12-18 hours | Ensure complete reaction; monitor by TLC. |
| Typical Yield | 75-85% | Good to excellent for this type of cyclization. |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add Ethyl 3-aminopyrazole-4-carboxylate (1.0 eq).
-
Add glacial acetic acid (approx. 10 mL per gram of aminopyrazole).
-
Add acetylacetone (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction's completion by TLC (mobile phase: 50% Ethyl Acetate in Hexanes).
-
After completion, cool the mixture to room temperature. A precipitate should form.
-
Pour the mixture into cold water, and collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove residual acetic acid.
-
Dry the solid under vacuum to obtain the hydroxylated intermediate.
Protocol 2: Synthesis of this compound
| Parameter | Value/Condition | Rationale |
| Reactants | Hydroxy-intermediate (1.0 eq) | Substrate for chlorination. |
| Reagent | Phosphorus Oxychloride (POCl₃) (5-10 eq) | Effective chlorinating agent; can also serve as the solvent. |
| Temperature | 0 °C to Reflux | Initial cooling for controlled addition, followed by heating. |
| Time | 2-4 hours | Typically sufficient for complete conversion. |
| Typical Yield | 80-90% | High-yielding transformation under controlled conditions. |
Step-by-Step Methodology:
-
In a flask under an inert atmosphere (N₂), add the hydroxylated intermediate (1.0 eq).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 5-10 eq) dropwise via an addition funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction to reflux for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture back to room temperature.
-
CRITICAL: In a separate, large beaker, prepare a mixture of crushed ice and saturated NaHCO₃ solution. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring in a fume hood.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
References
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
PubMed. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Retrieved from [Link]
-
Semantic Scholar. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). ethyl 4-chloro-6-methyl-pyrazolo[1, 5-a]pyrazine-2-carboxylate, min 97%. Retrieved from [Link]
-
Chem-Space. (n.d.). 1449598-75-7 this compound. Retrieved from [Link]
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- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
Technical Support Center: Navigating Scale-Up Synthesis of Pyrazolopyrazine Compounds
Introduction: Pyrazolopyrazine derivatives are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2] Their journey from bench-scale discovery to industrial-scale manufacturing, however, is fraught with challenges. Scaling up synthesis is not merely about using larger flasks and more reagents; it involves a deep understanding of reaction kinetics, thermodynamics, impurity formation, and solid-state chemistry. This guide provides practical, experience-driven advice in a question-and-answer format to help researchers, chemists, and process development professionals troubleshoot common issues encountered during the scale-up of pyrazolopyrazine synthesis.
Section 1: Reaction & Process Control
This section addresses the dynamic challenges of maintaining control over the reaction as it transitions from grams to kilograms.
Question 1: My pyrazolopyrazine synthesis involves a hydrazine cyclization step that was well-behaved on a lab scale, but I'm concerned about thermal safety during scale-up. How can I mitigate the risk of an exothermic runaway?
Answer: This is a critical safety concern, as cyclization reactions using hydrazine precursors can be highly exothermic, posing a significant risk at an industrial scale.[3] The core issue is that heat generation can outpace heat removal in large reactors, leading to a dangerous spike in temperature and pressure.
Causality:
-
Surface Area-to-Volume Ratio: As reactor size increases, the volume (heat generation) increases by a cube function, while the surface area (heat removal) only increases by a square function. This fundamental principle means larger reactors are inherently less efficient at dissipating heat.
-
Accumulation of Energetic Intermediates: The reaction between a dicarbonyl compound (or its equivalent) and hydrazine can form highly energetic, nitrogen-rich intermediates.[4] If these accumulate due to poor mixing or improper temperature control before cyclizing, they can decompose uncontrollably.
Troubleshooting & Mitigation Strategies:
-
Controlled Reagent Addition: Never add the full equivalent of hydrazine at the start. Implement a slow, controlled addition of the hydrazine solution using a dosing pump. This ensures the reaction proceeds at a manageable rate, allowing the cooling system to keep pace.
-
"Semi-Batch" or "Continuous Flow" Processing:
-
Semi-Batch: Add one reagent portion-wise to the other in the reactor, controlling the rate based on the internal temperature.
-
Continuous Flow: For multikilogram scale, consider moving to a continuous stirred-tank reactor (CSTR) or a plug-flow reactor (PFR).[4] This approach minimizes the volume of the reacting mixture at any given time, dramatically enhancing safety by preventing the accumulation of hazardous intermediates.[4]
-
-
Dilution: Increasing the solvent volume can act as a heat sink, absorbing the energy released. However, this can negatively impact reaction kinetics and downstream processing (e.g., longer distillation times), so it must be optimized.
-
Process Analytical Technology (PAT): Use real-time monitoring tools like in-situ IR or Raman spectroscopy to track the consumption of starting materials and the formation of intermediates. This data allows for precise control over addition rates.
Workflow for Exotherm Management:
Caption: Decision workflow for managing exothermic reactions during scale-up.
Section 2: Impurity Profile & Management
Controlling impurities is paramount for delivering a high-quality active pharmaceutical ingredient (API). What may be a minor impurity at the 100 mg scale can become a significant problem at the 10 kg scale.
Question 2: My reaction is producing a regioisomeric pyrazolopyrazine impurity that is difficult to separate from the desired product. How can I control this?
Answer: The formation of regioisomers is a common challenge in the synthesis of substituted pyrazoles and their fused derivatives, especially when using unsymmetrical precursors.[3] These isomers often have very similar physical properties (polarity, solubility), making purification by standard crystallization or chromatography extremely difficult and costly at scale.
Causality:
-
Ambident Nucleophiles/Electrophiles: The precursors to the pyrazolopyrazine ring, such as unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, can react at different sites, leading to different constitutional isomers.[5]
-
Reaction Conditions: Temperature, solvent, and pH can influence the kinetic vs. thermodynamic control of the cyclization, favoring one isomer over another.
Troubleshooting & Control Strategies:
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy, which may lead to the desired isomer.[6]
-
Solvent Screening: The polarity and protic/aprotic nature of the solvent can stabilize transition states differently. A systematic screen of solvents (e.g., toluene, acetonitrile, ethanol, DMF) is recommended.
-
Catalyst/Additive Screening: If applicable, screen different acids or bases. For instance, in some cyclocondensations, a milder base might provide better selectivity than a stronger one.
-
-
Re-evaluate the Synthetic Route: Sometimes, the best solution is to modify the synthesis to be less ambiguous.
-
Use of Blocking Groups: Introduce a temporary blocking group on one of the reactive sites to force the reaction to proceed in the desired direction. The blocking group is then removed in a subsequent step.
-
Alternative Precursors: Explore alternative starting materials that offer better regiochemical control.[6][7] For example, instead of a 1,3-diketone, a pre-formed enaminone might offer a more selective reaction with hydrazine.
-
-
Purification Strategy - Reactive Crystallization: If the impurity cannot be avoided, consider a purification method that exploits chemical differences. For example, if one regioisomer has a more basic nitrogen, it may be possible to selectively form a salt of the desired product (or the impurity) and separate them through crystallization.
Table 1: Key Parameters for Regioselectivity Optimization
| Parameter | Rationale | Typical Range/Options to Test |
| Temperature | Lower temperatures often favor the kinetically controlled, more selective product. | -20 °C to 80 °C |
| Solvent | Can influence reaction pathways by stabilizing different transition states. | Toluene, Dioxane, Ethanol, Acetonitrile, DMF, NMP |
| Base/Acid | The nature and stoichiometry of the catalyst can dictate the reactive species. | Bases: K₂CO₃, Et₃N, DBUAcids: Acetic Acid, p-TsOH, HCl |
| Addition Order | Changing the order of reagent addition can alter intermediate concentrations. | Add A to B vs. Add B to A |
Section 3: Work-up, Isolation, and Polymorphism
The final steps of isolating the product are critical for purity, yield, and ensuring the correct physical form of the compound.
Question 3: My final pyrazolopyrazine product exhibits polymorphism. How do I ensure I consistently isolate the same, thermodynamically stable form during scale-up?
Answer: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a major concern in pharmaceutical development.[8][9] Different polymorphs can have vastly different properties, including solubility, stability, and bioavailability, making control over the crystalline form essential for regulatory approval and product consistency.[8][10]
Causality:
-
Nucleation & Crystal Growth: The final crystal form depends on whether nucleation is under kinetic or thermodynamic control.[8] Rapid crystallization (e.g., "crashing out" of solution) often yields a metastable, kinetic polymorph, while slower crystallization favors the most stable thermodynamic form.[8]
-
Solvent Effects: The solvent used for crystallization plays a decisive role. The molecule may interact differently with various solvents, favoring the packing arrangement of one polymorph over another.[11]
-
Temperature & Supersaturation: The temperature of crystallization and the degree of supersaturation are key variables that influence nucleation rates and, consequently, the resulting polymorph.
Troubleshooting & Control Strategies:
-
Comprehensive Polymorph Screen: First, you must identify all accessible polymorphs. This is typically done through crystallization experiments using a wide variety of solvents, temperatures, and crystallization techniques (e.g., slow cooling, anti-solvent addition, evaporation).[9]
-
Characterize Each Form: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize each form and determine their relationship (e.g., enantiotropic, monotropic) and relative stability.
-
Develop a Robust Crystallization Protocol:
-
Seeding: Once the desired, stable polymorph is identified, use it to seed subsequent crystallizations. Seeding provides a template for crystal growth, ensuring the desired form crystallizes preferentially.
-
Controlled Cooling/Anti-Solvent Addition: Implement a precise and reproducible cooling profile or anti-solvent addition rate. Avoid "crash" cooling. A linear, slow cooling rate is often a good starting point.
-
Solvent System Selection: Choose a solvent system where the desired polymorph has moderate solubility and is known to be stable. The solvent choice can be critical in directing the crystallization outcome.[11]
-
Aging/Slurrying: After crystallization, hold the product slurry at a constant temperature for a set period. This allows any metastable forms that may have co-precipitated to convert to the more stable form.
-
Process Flow for Polymorph Control:
Caption: Step-wise process for ensuring consistent isolation of the desired polymorph.
Section 4: Detailed Protocol Example
Protocol: Seeded Cooling Crystallization for Polymorph Control
This protocol describes a generalized, robust method for isolating a specific, thermodynamically stable polymorph of a final pyrazolopyrazine product (API-X).
-
Dissolution: Charge the reactor with crude, dry API-X (1.0 kg) and the primary crystallization solvent (e.g., 10 L of isopropanol). Agitate and heat the mixture to 70-75 °C until a clear solution is obtained.
-
Clarification (Optional): If the solution is not perfectly clear, perform a hot filtration through a polish filter (e.g., 1 µm cartridge) into a clean, pre-warmed crystallizer vessel.
-
Controlled Cooling: Cool the solution at a controlled rate of 10 °C per hour.
-
Seeding: When the solution reaches the determined seeding temperature (e.g., 55 °C), add a slurry of seed crystals (1.0% w/w, 10 g of the desired polymorph in 100 mL of cold isopropanol).
-
Hold Period: Hold the mixture at the seeding temperature for 2-4 hours to allow for healthy crystal growth on the seeds. Monitor for a visible increase in turbidity.
-
Secondary Cooling: Resume cooling at a controlled rate of 10-15 °C per hour until the batch reaches a final temperature of 0-5 °C.
-
Aging: Hold the slurry at 0-5 °C with gentle agitation for a minimum of 4 hours to ensure complete crystallization and allow for any potential phase conversion to the desired form.
-
Isolation & Drying: Filter the product and wash the cake with cold (0-5 °C) isopropanol. Dry the product under vacuum at a temperature well below any polymorphic transition point (e.g., 50 °C) until the solvent content is within specification.
-
Quality Control: Confirm the polymorphic identity of the final dried product using XRPD and compare the diffractogram against the established reference for the desired form.
References
-
Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development - ACS Publications. [Link]
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC. [Link]
-
Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles: Pyrazololpyrazines. ResearchGate. [Link]
-
An Overview of Synthetic Routes of Pharmaceutically Important Pyranopyrazoles. PubMed. [Link]
- New process for manufacture of pyrazoles or pyrimidones.
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Special Issue : Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]
-
Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC - NIH. [Link]
-
Exploring Polymorphism, Cocrystallization and Mixed Crystallization. YouTube. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Crystal Polymorphism in Pharmaceutical Science. ResearchGate. [Link]
-
Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2020093715A1 - New process for manufacture of pyrazoles or pyrimidones - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 1449598-75-7). The stability of this molecule is paramount for obtaining reproducible experimental results and for defining its shelf-life and handling procedures. This document provides insights into its degradation pathways, troubleshooting common stability-related issues, and offers validated protocols for its analysis.
Section 1: Compound Stability Profile & Storage
This section addresses the most immediate questions regarding the handling and intrinsic stability of the compound.
Q1: What are the recommended storage conditions for this compound?
For long-term viability, the solid compound should be stored at -20°C.[1] The fused heterocyclic pyrazolo[1,5-a]pyrazine core is generally robust; however, the presence of an ethyl ester functional group introduces susceptibility to degradation, particularly in solution. Once dissolved, it is imperative to use the solution promptly or store it at low temperatures for short durations, protected from light.
Q2: What are the key structural liabilities I should be aware of?
The structure of this compound contains two primary sites prone to chemical degradation under common experimental and storage conditions:
-
Ethyl Carboxylate (Ester) Group: This is the most significant liability. Esters are susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol. This transformation significantly alters the polarity, solubility, and potentially the biological activity of the molecule.
-
Pyrazolo[1,5-a]pyrazine Ring System: While generally stable, this electron-rich heterocyclic system can be susceptible to oxidation, particularly at the nitrogen atoms (N-oxidation) or the pyrazine ring itself.[2] Furthermore, aromatic systems can undergo photodegradation upon exposure to UV light.
Section 2: Primary Degradation Pathways
Understanding the potential chemical transformations is critical for diagnosing experimental issues and designing stable formulations.
Hydrolytic Degradation
Hydrolysis of the ethyl ester is the most probable degradation pathway in aqueous environments.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid (e.g., trace acid in solvents, acidic buffers), the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Mediated Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion. This process is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt. This is often faster than acid-catalyzed hydrolysis.
The primary degradant from this pathway is 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid .
Caption: Primary hydrolytic degradation pathway.
Oxidative Degradation
Exposure to oxidizing agents, such as hydrogen peroxide or atmospheric oxygen (especially in the presence of light or metal ions), can lead to degradation.[3]
-
N-Oxidation: The nitrogen atoms in the pyrazine ring are potential sites for oxidation, forming N-oxides.
-
Ring Hydroxylation: Oxidation can also lead to the hydroxylation of the pyrazine ring.[2]
These reactions can lead to a complex mixture of degradation products.
Caption: Potential oxidative degradation pathways.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during experimentation that may be linked to compound instability.
Q: I am observing unexpected peaks in my HPLC/LC-MS analysis, especially in older samples. What could they be?
A: This is a classic sign of compound degradation. The appearance of new, typically more polar peaks, suggests the formation of degradants.
Troubleshooting Workflow:
-
Check Retention Time: The most common degradant, the carboxylic acid from hydrolysis, will be significantly more polar and have a much shorter retention time on a reverse-phase HPLC column compared to the parent ester.
-
Perform a Forced Degradation Study: Intentionally degrade the compound under controlled stress conditions (see Protocol 1).[2][4] Comparing the chromatograms of your sample to these stressed samples can help identify the unknown peaks. A match in retention times provides strong evidence that the peak is a degradant.[2]
-
Verify with LC-MS: Analyze the sample by LC-MS. The hydrolyzed product will have a mass 28.05 Da lower (loss of C₂H₄) than the parent compound.
-
Assess Mass Balance: A well-developed, stability-indicating method should demonstrate that as the peak area of the parent compound decreases, the peak areas of the degradation products increase commensurately.[2][5]
Caption: Workflow for identifying unknown chromatographic peaks.
Q: My compound is showing a progressive loss of biological activity in my cell-based assays. Could this be a stability issue?
A: Absolutely. Hydrolysis of the ethyl ester to the carboxylic acid can dramatically alter the compound's physicochemical properties, such as its cell permeability and target binding affinity. Esters are often more membrane-permeable than their corresponding carboxylic acids.[6] If your assay relies on intracellular activity, conversion to the less permeable acid form could lead to a significant drop in apparent potency. Always use freshly prepared solutions from a solid stock for dose-response experiments to ensure consistency.
Section 4: Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is essential for understanding the degradation profile of the compound and for developing a stability-indicating analytical method.[3][4] The goal is to achieve 5-20% degradation of the parent compound.[5]
1. Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 4-8 hours.[2] Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at room temperature for 1-4 hours.[2] Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours, protected from light.[2]
-
Thermal Degradation: Store the solid compound and a solution (in a stable solvent like acetonitrile) at 80°C for 5 days.[2]
-
Photolytic Degradation: Expose a solution of the compound (0.1 mg/mL in a quartz cuvette) to light conditions as specified by ICH Q1B guidelines (cool white fluorescent and near-UV light).[4]
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control, using a suitable HPLC-UV method (see Protocol 2).
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, 60°C | Hydrolysis of the ethyl ester |
| Base Hydrolysis | 0.1 M NaOH, Room Temp | Hydrolysis of the ethyl ester (saponification) |
| Oxidation | 3% H₂O₂, Room Temp | N-oxidation, ring hydroxylation |
| Thermal Stress | 80°C (Solid and Solution) | Thermally induced decomposition |
| Photostability | ICH Q1B light exposure | Photolytic cleavage, oxidation, rearrangement |
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of stability.[5]
1. Column and Mobile Phase Selection:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase: Use a gradient elution to resolve compounds with different polarities.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This will elute polar degradants first, followed by the nonpolar parent compound.
2. Method Validation:
-
Specificity: Inject the samples from the forced degradation study. The method is specific if all degradation products are baseline-resolved from the parent peak and from each other.
-
Peak Purity Analysis: Use a PDA (Photodiode Array) detector to assess peak purity. The UV spectra across an entire peak should be consistent if the peak is pure. Any deviation suggests a co-eluting impurity.
Section 5: Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation product I will encounter? The primary and most common degradation product is 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid , formed via hydrolysis of the ethyl ester. It is significantly more polar than the parent compound.
Q2: How can I minimize degradation during my routine experiments?
-
Use Fresh Solutions: Prepare solutions from solid material on the day of the experiment.
-
Control pH: Avoid highly acidic or basic conditions unless required by the protocol. Use buffers in the pH 4-7 range where possible.
-
Protect from Light: Store solutions in amber vials or cover glassware with aluminum foil to prevent photodegradation.
-
Solvent Choice: Use aprotic, high-purity solvents (e.g., DMSO, Acetonitrile) for stock solutions. Avoid reactive solvents.
-
Temperature Control: Keep samples cool, especially during long automated sequences in an autosampler.
Q3: Is the chloro-substituent on the pyrazine ring stable? The chloro-substituent is generally stable under typical conditions. While nucleophilic aromatic substitution is possible, it usually requires harsh conditions (strong nucleophiles, high temperatures) and is far less likely to occur than ester hydrolysis.
Q4: I only work with the compound in its solid form. Do I still need to be concerned about stability? Yes. While the compound is most vulnerable in solution, solid-state stability is not absolute. The recommended storage at -20°C suggests that degradation can occur over time even in the solid state, albeit much more slowly.[1] High humidity can accelerate the degradation of solid materials.
References
-
Camacho, L. et al. (2011). Hydrolysis reaction of pyrazinoate esters to POA and the corresponding alcohol.... ResearchGate. Available from: [Link]
-
Li, S. et al. (2018). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Journal of the Saudi Society of Agricultural Sciences. Available from: [Link]
-
Singh, S., & Kumar, V. (2016). Forced degradation studies. MedCrave online. Available from: [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Research. Available from: [Link]
-
Kumar, V. et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Zhang, Y. et al. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D⁻A⁻D Series Compounds. Materials (Basel). Available from: [Link]
Sources
Technical Support Center: Overcoming Poor Solubility of Pyrazolopyrazine Derivatives in Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of pyrazolopyrazine derivatives. As a class of compounds rich in therapeutic potential, particularly as kinase inhibitors, their inherent hydrophobicity often presents a significant hurdle in obtaining reliable and reproducible data in biological assays.[1][2] This center is designed to equip you with the foundational knowledge and practical protocols to overcome these challenges.
The Root of the Problem: Why Are Pyrazolopyrazine Derivatives Poorly Soluble?
The pyrazolopyrazine core is a fused heterocyclic system, which is largely planar and aromatic. This structure contributes to high crystal lattice energy, meaning a significant amount of energy is required to break apart the crystal structure and dissolve the compound.[3] Furthermore, these derivatives are often decorated with lipophilic functional groups to enhance their binding affinity to target proteins, which in turn increases their overall hydrophobicity (high LogP) and reduces their affinity for aqueous media.[4]
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: My compound precipitates immediately upon dilution from a DMSO stock into aqueous assay buffer.
-
Probable Cause: The final concentration of your compound in the assay buffer exceeds its kinetic solubility. The abrupt solvent shift from 100% DMSO to a low percentage of DMSO in an aqueous environment causes the compound to crash out of solution.
-
Solution Pathway:
-
Reduce Final DMSO Concentration Systematically: While DMSO is an excellent solvent for initial stock solutions, its concentration in the final assay should be minimized as it can interfere with biological systems.[5] However, a slightly higher (but still biologically acceptable) DMSO concentration might be necessary to maintain solubility. Test a gradient of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) to find the optimal balance between compound solubility and assay integrity.
-
Employ a "Pre-Dilution" or "Serial Dilution" Strategy: Instead of a single large dilution, perform a series of smaller dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in 50% DMSO/50% aqueous buffer, and then further dilute this intermediate stock into the final assay buffer. This gradual reduction in organic solvent concentration can prevent abrupt precipitation.
-
Utilize Co-solvents: Introduce a water-miscible co-solvent into your final assay buffer.[6] The choice of co-solvent will depend on your specific assay's tolerance.
Co-solvent Typical Starting Concentration (v/v) Considerations Ethanol 1-5% Can denature some proteins at higher concentrations. Propylene Glycol 1-5% Generally well-tolerated in many cell-based assays. Polyethylene Glycol 400 (PEG 400) 1-10% Can increase viscosity; check for interference with assay signal.
-
Issue 2: Assay results are inconsistent and show poor reproducibility between experiments.
-
Probable Cause: Your compound may be forming sub-visible precipitates or aggregates that are not immediately obvious. This can lead to variations in the effective concentration of the compound available to interact with the biological target. Low solubility can lead to underestimated activity and inaccurate structure-activity relationships (SAR).
-
Solution Pathway:
-
Determine the Kinetic Solubility Limit: Before running your main assay, perform a kinetic solubility test to understand the maximum soluble concentration of your compound under the exact assay conditions (buffer, pH, temperature, and DMSO concentration). This will define the upper concentration limit for your experiments.
-
Incorporate Solubilizing Excipients: These agents can help keep the compound in solution and prevent aggregation.
Excipient Mechanism of Action Typical Starting Concentration Tween® 80 / Pluronic® F-68 Non-ionic surfactants that form micelles to encapsulate hydrophobic compounds.[7][8] 0.01% - 0.1% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) Forms inclusion complexes where the hydrophobic compound resides within the cyclodextrin cavity. 1-10 mM -
Vortex and Pre-incubate: After diluting your compound into the final assay buffer, vortex the solution vigorously and allow it to pre-incubate at the assay temperature for a short period (e.g., 15-30 minutes). This can help ensure complete dissolution before adding to the assay plate.
-
Issue 3: The compound shows high potency in a biochemical assay but is inactive in a cell-based assay.
-
Probable Cause: While solubility might be sufficient in the simplified buffer of a biochemical assay, the complex environment of cell culture media (containing salts, proteins, and other components) can significantly reduce the solubility and availability of your compound. The compound may be precipitating in the media or binding extensively to serum proteins.
-
Solution Pathway:
-
Reduce Serum Concentration: If your cell-based assay protocol allows, try reducing the concentration of fetal bovine serum (FBS) or using serum-free media. Serum albumin is a known binder of hydrophobic compounds, reducing their free concentration.
-
Formulate with Polymers: For cell-based assays, formulating the pyrazolopyrazine derivative into a polymer-drug dispersion can dramatically improve its apparent water solubility and efficacy.[9] This is an advanced technique but can be highly effective. A miniaturized screening approach can identify suitable polymers.[10]
Polymer Rationale Polyvinylpyrrolidone/vinyl acetate (PVPVA) A common polymer used to create amorphous solid dispersions, preventing crystallization.[7] Pluronic® F-68 A non-ionic surfactant that can also inhibit drug efflux pumps.[8] Tween® 80 A polysorbate surfactant widely used in pharmaceutical formulations.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned with?
A1:
-
Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer. It represents the solubility of the fastest precipitating form and is most relevant for high-throughput screening and initial in vitro assays where compounds are not given long to equilibrate.[11]
-
Thermodynamic Solubility is the true equilibrium solubility, determined by equilibrating an excess of the solid compound in a solvent over a prolonged period (e.g., 24-48 hours). This value is crucial for later-stage development, including formulation for in vivo studies.[11]
For most in vitro assays, you should first determine the kinetic solubility under your specific assay conditions to set the appropriate concentration range and avoid precipitation-related artifacts.
Q2: My pyrazolopyrazine derivative has a basic nitrogen atom. Can I use pH modification to improve its solubility?
A2: Absolutely. If your compound has an ionizable functional group (like a basic nitrogen in the pyrazole or pyrazine ring), its solubility will be pH-dependent.[12] The pKa of the compound will determine the pH at which it becomes ionized. For a weakly basic compound, lowering the pH of the buffer will protonate the basic nitrogen, forming a more soluble salt. A simple pH-solubility profile experiment can determine the optimal pH for your assay buffer. However, you must ensure that the chosen pH is compatible with your biological system (e.g., enzyme activity, cell viability).
Q3: Is it a good idea to create a salt form of my compound to improve its solubility?
A3: Yes, forming a salt is one of the most effective and widely used strategies to increase the solubility and dissolution rate of ionizable compounds.[13][14] If your pyrazolopyrazine derivative is basic, you can form salts with pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, sulfate). This approach is particularly useful when developing formulations for in vivo studies.[15] The choice of the counter-ion can significantly impact the final properties of the salt.[16]
Q4: What are amorphous solid dispersions (ASDs) and are they suitable for my early-stage research?
A4: An amorphous solid dispersion (ASD) is a formulation where the crystalline drug is converted to its higher-energy, more soluble amorphous state and dispersed within a polymer matrix.[17][18] This prevents recrystallization and can significantly enhance bioavailability.[19][20] While traditionally a late-stage development technique, miniaturized screening methods are making ASDs more accessible for early research, especially when transitioning from in vitro to in vivo models.[7][9] If you have a particularly challenging compound that is critical for your project, exploring ASDs with a contract research organization could be a viable path.
Visualizing the Workflow
Decision Tree for Solubility Enhancement
The following diagram outlines a systematic approach to troubleshooting and improving the solubility of your pyrazolopyrazine derivative.
Caption: A workflow for improving pyrazolopyrazine solubility.
Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)
This protocol provides a rapid assessment of the kinetic solubility of your compounds under specific aqueous buffer conditions.
-
Prepare Stock Solution: Create a 10 mM stock solution of your pyrazolopyrazine derivative in 100% DMSO.
-
Dispense Compound: In a clear 96-well or 384-well plate, add 1-2 µL of the 10 mM stock solution to the test wells.
-
Add Buffer: Rapidly add 98-99 µL of your chosen aqueous assay buffer (e.g., PBS, pH 7.4) to each well. This brings the final DMSO concentration to 1-2% and the nominal compound concentration to 100-200 µM.
-
Mix and Incubate: Seal the plate and shake vigorously for 1-2 hours at room temperature.
-
Measure Light Scatter: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (turbidity) at a wavelength such as 620 nm.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed above the buffer-only control is the kinetic solubility limit.
Protocol 2: Preparation of a Co-solvent/Surfactant Formulation for a Cell-Based Assay
This protocol describes how to prepare a dosing solution for a cell-based assay when solubility is a known issue.
-
Prepare Primary Stock: Dissolve the pyrazolopyrazine derivative in 100% DMSO to make a 10 mM primary stock solution.
-
Prepare Formulation Buffer: Create a formulation buffer consisting of your cell culture medium (e.g., DMEM) containing the desired final concentration of a solubilizing excipient. For example, DMEM + 0.1% Tween® 80.
-
Intermediate Dilution: Perform an intermediate dilution of your primary stock. For a final assay concentration of 10 µM with 0.1% DMSO, you would dilute the 10 mM stock 1:10 into 100% DMSO to get a 1 mM intermediate stock.
-
Final Dosing Solution: Add 1 µL of the 1 mM intermediate stock to 999 µL of the pre-warmed (37°C) formulation buffer.
-
Vortex Immediately: As soon as the DMSO stock is added to the aqueous formulation buffer, vortex the solution vigorously for 30-60 seconds to ensure rapid and complete mixing, minimizing precipitation.
-
Apply to Cells: Immediately add the final dosing solution to your cell culture plates.
References
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science. [URL: https://pubs.acs.org/doi/10.1021/acscombsci.7b00185]
- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00494]
- Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media. Benchchem. [URL: https://www.benchchem.com/technical-center/overcoming-poor-solubility-of-pyrazole-based-compounds-in-aqueous-media]
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [URL: https://www.researchgate.
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00530]
- Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Infectious Diseases. [URL: https://pubs.acs.org/doi/10.1021/acsinfecdis.1c00216]
- Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. ACS Infectious Diseases. [URL: https://pubs.acs.org/doi/10.1021/acsinfecdis.0c00030]
- Pyrazoles in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.com/media/wysiwyg/Pyrazoles_in_Drug_Discovery.pdf]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. [URL: https://www.tandfonline.com/doi/full/10.1080/13543776.2024.2385293]
- Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00216]
- Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Drug Discovery and Development. [URL: https://www.drugdiscoveryanddevelopment.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00112a]
- Amorphous solid dispersions: Will they improve bioavailability?. Drug Development and Delivery. [URL: https://drug-dev.com/amorphous-solid-dispersions-will-they-improve-bioavailability/]
- Solubility and stability testing of novel pyrimidine derivatives. Benchchem. [URL: https://www.benchchem.
- Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Pharmaceutical Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7148821/]
- Amorphous solid dispersion method for improving oral bioavailability of poorly water-soluble drugs. Journal of Pharmacy and Pharmacology. [URL: https://www.researchgate.
- Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9618485/]
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Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Pyrazolopyrazine Inhibitors
Last Updated: January 19, 2026
Introduction
Welcome to the technical support center for researchers working with pyrazolopyrazine-based inhibitors. This class of compounds has shown significant promise in targeting a range of kinases and other enzymes, such as SHP2, making them valuable tools in drug discovery and chemical biology.[1] However, like many small molecule inhibitors that target highly conserved ATP-binding sites, off-target activity is a critical challenge that can lead to misleading experimental results, cellular toxicity, and a lack of therapeutic efficacy.[2][3][4][5]
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to proactively design more selective inhibitors, rigorously validate their activity, and confidently interpret your results. We will move beyond simple protocols to explain the scientific reasoning behind each step, empowering you to make informed decisions in your experiments.
Section 1: Understanding and Predicting Off-Target Effects
This section addresses the fundamental nature of off-target effects and how to anticipate them before beginning wet-lab experiments.
FAQ 1: What are off-target effects, and why are they a particular concern for pyrazolopyrazine kinase inhibitors?
Answer: Off-target effects are unintended interactions between a drug or small molecule and cellular components other than its primary target.[4] For kinase inhibitors, this often means binding to and modulating the activity of kinases other than the one you are studying. Because the human kinome contains over 500 members with structurally similar ATP-binding pockets, achieving absolute selectivity is a significant challenge.[6]
Pyrazolopyrazine scaffolds are considered "privileged structures" because their framework can be adapted to bind to the hinge region of numerous kinases.[7][8] This versatility is a double-edged sword; while it allows for the development of potent inhibitors for many targets, it also increases the risk of binding to unintended kinases, leading to polypharmacology.[9] These unforeseen interactions can confound your experimental results, where an observed phenotype might be incorrectly attributed to the inhibition of your primary target.[4][5]
Troubleshooting Guide: My pyrazolopyrazine inhibitor is showing unexpected toxicity in cell-based assays. How can I begin to investigate if this is an off-target effect?
Answer: Unexpected cytotoxicity is a classic sign of potential off-target activity. Before embarking on extensive profiling, a logical, stepwise approach can help diagnose the issue.
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Confirm On-Target Potency vs. Cytotoxicity: First, ensure there is a therapeutic window. Compare the concentration of the inhibitor required to engage the target (e.g., the IC50 for enzymatic inhibition or EC50 for inhibiting a cellular signaling pathway) with the concentration that causes toxicity (e.g., CC50). If these values are very close, it raises the suspicion of off-target effects.
-
Use a Structurally Unrelated Inhibitor: A crucial validation step is to treat your cells with a well-characterized, structurally distinct inhibitor of the same primary target.[4][10][11] If this second inhibitor reproduces the desired phenotype without the toxicity, it strongly suggests the toxicity of your compound is due to an off-target effect.
-
Perform a "Rescue" Experiment: If possible, a "rescue" experiment is the gold standard for confirming on-target effects.[11] This involves re-introducing a version of the target kinase that is resistant to your inhibitor (e.g., via a specific mutation). If the cellular phenotype is reversed, it validates that the effect is on-target.[11] If the toxicity persists, it is almost certainly off-target.
FAQ 2: How can I computationally predict potential off-target interactions for my novel pyrazolopyrazine compound?
Answer: Computational methods are powerful, cost-effective tools for predicting potential off-target binding and prioritizing compounds for synthesis and testing.[12][13][14][15] These in silico approaches can provide an early warning system for potential liabilities.
-
Binding Site Similarity Comparison: This method moves beyond simple protein sequence homology, which can be misleading.[12] Tools like KinomeFEATURE compare the physicochemical microenvironment of the inhibitor's binding pocket in your target kinase with a database of other kinase binding pockets.[12][15] This can reveal unexpected similarities and predict cross-activities with high accuracy.[12][15]
-
Inverse/Reverse Docking: Instead of docking a library of compounds to one target, inverse docking screens your specific inhibitor against a large collection of 3D protein structures. This can identify other proteins, including non-kinases, that your compound might bind to.
-
Machine Learning & QSAR: Quantitative Structure-Activity Relationship (QSAR) models can be trained on large datasets of known kinase inhibitors and their activity profiles.[14][16][17] These models learn the relationships between a compound's chemical features and its binding affinity for various kinases, allowing them to predict the selectivity profile of a novel compound.
It is crucial to remember that these are predictions. While highly useful for hypothesis generation, they must be validated experimentally.[18]
Section 2: Designing for Selectivity & Experimental Validation
This section provides actionable strategies for improving inhibitor design and outlines the core experimental workflows for validating selectivity and target engagement.
Troubleshooting Guide: How can I modify the structure of my pyrazolopyrazine inhibitor to improve its selectivity?
Answer: Improving selectivity through medicinal chemistry is an iterative process guided by Structure-Activity Relationship (SAR) studies.[19][20][21][22] The goal is to introduce chemical modifications that enhance interactions with the unique features of the on-target kinase while disrupting interactions with off-target kinases.
-
Exploit Non-Conserved Residues: While the hinge-binding region is highly conserved, adjacent pockets and solvent-exposed regions often contain non-conserved amino acids. Design modifications to your pyrazolopyrazine scaffold that form specific hydrogen bonds or hydrophobic interactions with these unique residues in your target kinase.[23] For example, adding a group that extends into a specific pocket present only in the target can dramatically improve selectivity.[23]
-
Target Inactive Conformations (Type II Inhibitors): Many kinases adopt a "DFG-out" inactive conformation, which is structurally more diverse than the active "DFG-in" state.[6] Designing inhibitors that specifically bind to and stabilize this inactive state can be a powerful strategy for achieving higher selectivity.[6]
-
Introduce Steric Hindrance: Analyze the binding pockets of your known off-targets. If an off-target has a smaller binding pocket than your primary target, you can add a bulky chemical group to your inhibitor that will sterically clash with the off-target's pocket, preventing binding, while still being accommodated by the on-target kinase.
The diagram below illustrates the iterative cycle of inhibitor design and testing.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Experimental Protocols & Data Interpretation
Protocol 1: Performing a Broad Kinase Selectivity Profile
Objective: To quantitatively assess the inhibitory activity of your compound against a large, representative panel of kinases to identify on- and off-targets.
Rationale: This is the most direct method to empirically determine the selectivity of your inhibitor.[11] Commercial services offer screening against hundreds of kinases, providing a comprehensive view of your compound's activity landscape. Understanding how to interpret this data is key.
Step-by-Step Methodology:
-
Compound Preparation: Solubilize your pyrazolopyrazine inhibitor in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Concentration: The screening is typically performed at a single high concentration (e.g., 1 µM or 10 µM) to capture even weak off-target interactions.
-
Assay Execution (Service Provider): The provider will use a standardized biochemical assay (e.g., radiometric or fluorescence-based) to measure the percent inhibition of each kinase in the panel relative to a vehicle control (DMSO).[24]
-
Data Analysis: The primary data will be presented as "% Inhibition at [X] µM". A common threshold for a significant "hit" is >50% or >75% inhibition.
-
Follow-up (Kd or IC50 Determination): For the primary target and any significant off-target hits, perform dose-response experiments to determine the potency (IC50) or binding affinity (Kd). This is critical for quantifying selectivity.
Data Presentation and Interpretation:
Summarize your follow-up data in a table to clearly visualize the selectivity profile.
| Kinase Target | IC50 (nM) | Selectivity Index (vs. On-Target) |
| On-Target Kinase A | 15 | 1x |
| Off-Target Kinase B | 250 | 16.7x |
| Off-Target Kinase C | 1,200 | 80x |
| Off-Target Kinase D | >10,000 | >667x |
-
Selectivity Index: Calculated by dividing the IC50 of the off-target by the IC50 of the on-target. A higher number indicates greater selectivity. A selectivity index of >100x is often considered a benchmark for a highly selective inhibitor.
Protocol 2: Confirming Target Engagement in Cells with CETSA
Objective: To verify that your inhibitor binds to its intended target within the complex environment of a living cell.[25][26][27]
Rationale: Biochemical assays use purified, recombinant proteins, which may not fully represent the native state of the kinase in a cell.[28][29] The Cellular Thermal Shift Assay (CETSA) is a powerful method that measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement in an un-modified, physiological context.[25][26][27][30]
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with your pyrazolopyrazine inhibitor at various concentrations. Include a vehicle (DMSO) control.
-
Heat Challenge: Heat the cell suspensions in a PCR plate across a temperature gradient (e.g., 40°C to 70°C).[25]
-
Cell Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated fraction (containing unfolded, aggregated protein) via centrifugation.[30]
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction for each temperature point and compound concentration. This is typically done by Western Blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A binding event will shift the melting curve to the right, indicating thermal stabilization.
Visualization of CETSA Workflow:
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Section 3: Advanced Strategies for Off-Target Identification
Sometimes, despite your best efforts, a compound exhibits a persistent, unexplainable phenotype. In these cases, more advanced, unbiased techniques are required.
FAQ 3: My inhibitor's phenotype doesn't match its known on-target or identified off-targets from panel screening. How can I find the unknown target?
Answer: When you suspect an unknown off-target is responsible for your results, you need to move beyond candidate-based approaches. Chemical proteomics provides an unbiased way to survey the landscape of protein-inhibitor interactions directly in a cellular context.[2][3][28]
The "kinobeads" method is a powerful chemical proteomics technique.[9][28][31] It involves the following:
-
Affinity Matrix: A mixture of broad-spectrum, immobilized kinase inhibitors is used to create an affinity resin (the "kinobeads") that can capture a large portion of the cellular kinome.[31]
-
Competitive Binding: A cell lysate is pre-incubated with your soluble pyrazolopyrazine inhibitor. This lysate is then applied to the kinobeads.
-
Elution and Analysis: Your inhibitor will compete with the kinobeads for binding to its specific targets. Proteins that are specifically bound by your inhibitor will not bind to the beads and will be found in the flow-through. By using quantitative mass spectrometry (like iTRAQ or TMT) to compare the proteins captured by the beads in the presence versus the absence of your inhibitor, you can identify which proteins were specifically competed away.[28] These are your high-confidence on- and off-targets.
This approach is highly effective for discovering unanticipated targets, including non-kinase proteins that your compound may bind.[2][3][28][29]
Conclusion
Minimizing off-target effects is not a single step but a continuous process of thoughtful design, rigorous validation, and careful interpretation. By integrating computational prediction, iterative chemical synthesis, comprehensive profiling, and direct cellular target engagement assays, you can develop highly selective pyrazolopyrazine inhibitors. This diligence is essential for generating reliable data, understanding the true biological role of your target, and ultimately, developing safer and more effective therapeutics.
References
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Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology, 2(10), 661-4. Available from: [Link]
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Xie, L., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), i733-i741. Available from: [Link]
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Godl, K., et al. (2007). Chemical proteomics identifies unanticipated targets of clinical kinase inhibitors. PubMed. Available from: [Link]
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Vippagunta, S. R., et al. (2011). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 2(5), 370-374. Available from: [Link]
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Peters, E. C., & Gray, N. S. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology. Available from: [Link]
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Vippagunta, S. R., et al. (2011). Computational Modeling of Kinase Inhibitor Selectivity. PMC - NIH. Available from: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
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Xie, L., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. Available from: [Link]
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Chiu, Y.-Y., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. PMC - NIH. Available from: [Link]
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Duncan, J. S., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available from: [Link]
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Wang, S., et al. (2024). Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy. PubMed. Available from: [Link]
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Klüger, M., et al. (2023). Chemical proteomics reveals the target landscape of 1000 kinase inhibitors. PubMed. Available from: [Link]
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Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PMC - PubMed Central. Available from: [Link]
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Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. Available from: [Link]
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Xie, L., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. Available from: [Link]
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Szeliga, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. Available from: [Link]
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Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]
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JoVE. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells | Protocol Preview. YouTube. Available from: [Link]
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van der Steen, J., et al. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Scilit. Available from: [Link]
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Al-Salem, H. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available from: [Link]
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Bain, J., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available from: [Link]
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Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. Available from: [Link]
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Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central. Available from: [Link]
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Al-Ostath, A. H., et al. (2023). A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. ResearchGate. Available from: [Link]
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Wang, Y., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available from: [Link]
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Müller, S., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available from: [Link]
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Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. Available from: [Link]
-
Zorba, A., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available from: [Link]
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Tanimura, S. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. Available from: [Link]
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Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available from: [Link]
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Genzyme Corporation & Revolution Medicines Inc. (2023). Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma. NIH. Available from: [Link]
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Engel, J. C., & Scheengraber, W. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available from: [Link]
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McDonald, E., et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. PubMed. Available from: [Link]
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Gherraf, N., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. PubMed. Available from: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
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Kim, P. M., & Hofmann, O. (2008). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available from: [Link]
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Al-Ghorbani, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available from: [Link]
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Ferguson, F. M. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. Available from: [Link]
-
Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available from: [Link]
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Technical Support Center: Refinement of Purification Techniques for Pyrazolopyrazine Analogs
Welcome to the Technical Support Center dedicated to the purification of pyrazolopyrazine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important class of heterocyclic compounds. Drawing from established chromatographic principles and practical field experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your synthesized molecules.
Introduction: The Purification Challenge of Pyrazolopyrazine Analogs
Pyrazolopyrazine scaffolds are privileged structures in medicinal chemistry, often exhibiting a wide range of biological activities. However, their purification can be non-trivial. Common challenges include the separation of closely related structural isomers, removal of persistent synthetic reagents and by-products, and the potential for on-column degradation. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for purifying a crude pyrazolopyrazine analog?
A1: For most pyrazolopyrazine analogs, a logical starting point is normal-phase flash column chromatography using silica gel.[1] This technique is robust, scalable, and effective at removing a significant portion of common impurities from a crude reaction mixture. A typical mobile phase would consist of a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane.[1]
Before committing to a large-scale column, it is crucial to develop the separation method using Thin Layer Chromatography (TLC). This will help you determine the optimal solvent system for separating your target compound from impurities.
Q2: My pyrazolopyrazine analog is highly polar and shows poor retention on silica gel. What should I do?
A2: If your compound is highly polar and elutes with the solvent front even in 100% ethyl acetate or with small amounts of methanol in dichloromethane, you should consider switching to reverse-phase chromatography .[2][3]
Reverse-phase chromatography separates compounds based on hydrophobicity, making it ideal for polar molecules.[2] A common setup involves a C18-functionalized silica column with a mobile phase gradient of acetonitrile or methanol in water.[4] Often, small amounts of modifiers like trifluoroacetic acid (TFA) or formic acid (for acidic compounds) or ammonium hydroxide (for basic compounds) are added to the mobile phase to improve peak shape.
Q3: I am struggling to separate regioisomers of my substituted pyrazolopyrazine. What strategies can I employ?
A3: Separating regioisomers is a common challenge. If standard silica gel chromatography fails to provide baseline separation, consider the following:
-
High-Performance Flash Chromatography: Utilize silica cartridges with a higher surface area and smaller particle size. This can significantly enhance resolution compared to standard flash silica.[1]
-
Alternative Normal-Phase Stationary Phases: Consider using diol or cyano-bonded silica phases, which can offer different selectivity for isomers compared to standard silica.[5]
-
Reverse-Phase HPLC: Preparative High-Performance Liquid Chromatography (HPLC) on a C18 or phenyl-hexyl column often provides the resolution needed to separate closely related isomers.[4][5] The high efficiency of HPLC columns is well-suited for this challenge.
Q4: My pyrazolopyrazine analog is a racemic mixture, and I need to separate the enantiomers. What is the best approach?
A4: The most effective method for separating enantiomers is chiral chromatography .[6] This is typically performed using HPLC with a chiral stationary phase (CSP). For pyrazole and related nitrogen-containing heterocycles, polysaccharide-based CSPs are highly effective.[7][8]
-
Column Selection: Columns with cellulose or amylose-based selectors are excellent starting points.[7][8][9]
-
Elution Mode: Chiral separations can be achieved in normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reverse-phase modes (e.g., acetonitrile/water).[7][8][9] Method development involves screening different CSPs and mobile phases to find the optimal conditions.
Q5: My compound appears to be degrading on the silica gel column. How can I prevent this?
A5: Degradation on silica gel can occur if your pyrazolopyrazine analog is sensitive to acid. To mitigate this:
-
Neutralize the Silica: You can pre-treat the silica gel with a base. This is done by preparing a slurry of the silica in your chosen non-polar solvent and adding a small amount of a volatile base like triethylamine (typically 0.1-1% v/v). The solvent is then removed by rotary evaporation before packing the column.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or switching to reverse-phase chromatography where the stationary phase is inert.
-
Minimize Residence Time: Run the chromatography as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of pyrazolopyrazine analogs in a question-and-answer format.
Issue 1: Poor Separation in Normal-Phase Chromatography
| Symptom | Potential Cause | Solution |
| Co-elution of the product with an impurity. | The solvent system has insufficient selectivity. | 1. Optimize the Solvent Gradient: Run a shallower gradient to increase the separation between peaks. 2. Change Solvent System: Replace ethyl acetate with a different polar solvent like methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and methanol. 3. Consider a Different Stationary Phase: Switch to a diol or cyano-bonded column which may offer different selectivity.[5] |
| Broad, tailing peaks. | The compound is interacting too strongly with the silica, or the column is overloaded. | 1. Add a Modifier: For basic pyrazolopyrazines, add 0.1-1% triethylamine or ammonium hydroxide to the mobile phase. For acidic analogs, add 0.1-1% acetic acid or formic acid. 2. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel mass. |
| Multiple spots on TLC for a pure fraction. | The compound may be unstable on the TLC plate. | 1. Confirm with LC-MS: Analyze the collected fraction by LC-MS to confirm its purity and mass. 2. Use Deactivated Plates: Use TLC plates that have been treated to be less acidic. |
Issue 2: Challenges in Reverse-Phase Chromatography
| Symptom | Potential Cause | Solution |
| Very broad or split peaks. | The compound is interacting with residual silanols on the stationary phase, or the pH of the mobile phase is inappropriate. | 1. Adjust Mobile Phase pH: Add a modifier like 0.1% TFA or 0.1% formic acid to suppress silanol interactions and ensure consistent ionization of your compound.[11] 2. Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column. |
| High backpressure. | The column frit is clogged, or the sample is precipitating. | 1. Filter Your Sample: Always filter your sample through a 0.22 or 0.45 µm filter before injection.[12] 2. Check Sample Solubility: Ensure your compound is fully dissolved in the mobile phase or a compatible solvent. If your sample is dissolved in a strong organic solvent like DMSO, inject a smaller volume. 3. Reverse Flow Column Wash: If the column is clogged, try washing it in the reverse flow direction with a strong solvent.[12] |
| No retention of the compound. | The compound is too non-polar for the starting mobile phase conditions. | 1. Decrease the Initial Organic Content: Start your gradient with a lower percentage of acetonitrile or methanol. |
Issue 3: Crystallization Difficulties
| Symptom | Potential Cause | Solution |
| The compound "oils out" instead of crystallizing. | The solution is too concentrated, the cooling is too rapid, or impurities are inhibiting crystallization. | 1. Add More Solvent: Add a small amount of the hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow it to cool slowly.[10] 2. Slow Cooling: Insulate the flask to slow the cooling process.[10] 3. Try a Different Solvent System: Experiment with different solvent/anti-solvent combinations. |
| No crystals form upon cooling. | The solution is not supersaturated. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.[11] 2. Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration. |
| Formation of acid addition salts for purification. | The free base is difficult to crystallize directly. | 1. Salt Formation: Dissolve the crude pyrazole compound in an organic solvent and react it with an equimolar amount of an acid like oxalic acid or a mineral acid.[13][14] The resulting salt may have better crystallization properties. |
Experimental Workflows & Diagrams
Workflow for Purification Method Selection
The following diagram outlines a decision-making process for selecting the appropriate purification technique for your pyrazolopyrazine analog.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Logic for Chiral Separations
This diagram illustrates a logical progression for troubleshooting challenging chiral separations of pyrazolopyrazine analogs.
Caption: Troubleshooting workflow for chiral HPLC method development.
References
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- Improving Flash Purification of Chemically Rel
- Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed.
- Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom
- Method for purifying pyrazoles.
- Process for the purification of pyrazoles.
- Technical Support Center: Purification of 3-Pyridazinealanine Compounds. Benchchem.
- Separation Science in Drug Development, Part I: High-Throughput Purific
- Reversed-Phase Flash Purific
- Reverse-phase HPLC analysis and purific
- Technical Support Center: Purification of Trifluoromethyl
- Chiral Drug Separ
- Protein purific
- Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
- Enantiomeric Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach.
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Technical Support Center: Optimizing In Vitro Assays for Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
Welcome to the technical support center for Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the successful implementation of in vitro assays with this compound. Given that pyrazolopyrimidine scaffolds are frequently investigated as kinase inhibitors, this guide will have a particular focus on optimizing kinase assays, while also providing broadly applicable principles for other enzymatic and binding assays.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and challenges encountered when working with novel small molecules like this compound.
Q1: My IC50 values for this compound are highly variable between experiments. What could be the cause?
Inconsistent IC50 values are a frequent challenge in drug discovery and can often be traced back to issues with compound solubility.[1] Many small molecules have low aqueous solubility and can precipitate out of solution, leading to an overestimation of the IC50 value.[1]
Recommendations:
-
Visually inspect your assay plates: Look for any signs of compound precipitation, such as cloudiness or crystals in the wells.
-
Re-evaluate your DMSO stock: Ensure your stock solution is fully dissolved. Compounds can precipitate from DMSO stocks during freeze-thaw cycles.[1] It is advisable to test freshly prepared solutions alongside those that have been stored.[1]
-
Optimize final DMSO concentration: While DMSO is a common solvent for dissolving hydrophobic compounds, high concentrations can be toxic to cells and may affect enzyme activity.[2] Aim for the lowest possible final DMSO concentration, typically ≤ 0.5%.[2]
Q2: I suspect my compound is interfering with the assay signal. How can I confirm this?
Assay interference is a common source of false positives and negatives, particularly in fluorescence-based assays.[3][4][5] Small molecules can exhibit autofluorescence or quench the fluorescent signal from the assay reagents.[3][4]
Recommendations:
-
Run control experiments: Test your compound in the assay buffer without the enzyme or substrate to check for autofluorescence.
-
Perform a "preread": Measure the absorbance of the compound at the excitation and emission wavelengths of your fluorophore to identify potential quenching.[5]
-
Consider orthogonal assays: If interference is suspected, validating your results with a different assay format that uses an alternative detection method (e.g., luminescence or radiometric) can provide greater confidence in your findings.[4]
Q3: How do I choose the right ATP concentration for my kinase assay?
The concentration of ATP is a critical parameter in kinase assays as it directly impacts the measured potency of ATP-competitive inhibitors.[6]
Key Considerations:
-
Assaying at the ATP K_m: Performing the assay at the Michaelis constant (K_m) for ATP allows for a more direct measurement of the inhibitor's binding affinity (K_i).[6] The relationship between IC50, K_i, and ATP concentration is described by the Cheng-Prusoff equation: IC50 = K_i (1 + [ATP] / K_m).[6]
-
Assaying at physiological ATP concentrations: Intracellular ATP concentrations are typically in the millimolar (mM) range, which is often significantly higher than the K_m of most kinases.[7][8] Running the assay at these higher, more physiologically relevant concentrations can provide a better prediction of an inhibitor's efficacy in a cellular context.[6][9]
| ATP Concentration | Purpose | Considerations |
| At K_m | Determine inhibitor binding affinity (K_i). | May not reflect cellular potency. |
| Physiological (e.g., 1 mM) | Predict cellular efficacy. | IC50 values will be higher than at K_m. |
Q4: Can the assay buffer itself affect my results?
Yes, the composition of your assay buffer can significantly influence enzyme activity.[10][11] Factors such as pH, ionic strength, and the presence of specific ions can alter enzyme conformation and function.[10][11]
Recommendations:
-
pH optimization: Every enzyme has an optimal pH range for activity.[11][12] It is crucial to select a buffer that maintains the pH within this range throughout the experiment.
-
Buffer component interactions: Be aware of potential interactions between buffer components and your enzyme or cofactors. For instance, phosphate buffers can inhibit some kinases, while Tris buffers can chelate metal ions.[11][13]
-
Consistency is key: Use the same buffer composition across all experiments to ensure reproducibility.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues you may encounter during your in vitro experiments with this compound.
Problem 1: No or very low enzyme inhibition observed.
If your compound is not showing the expected inhibitory activity, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for lack of enzyme inhibition.
Problem 2: High background signal in the assay.
A high background signal can mask the true effect of your compound. This is a common issue in fluorescence and luminescence-based assays.
Caption: Troubleshooting workflow for high background signal.
Experimental Protocols
Here are detailed protocols for essential experiments to validate your assay conditions.
Protocol 1: Assessing Compound Solubility in Assay Buffer
Objective: To determine the maximum soluble concentration of this compound in your final assay buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Assay buffer
-
Clear-bottom microplate
-
Plate reader with absorbance measurement capabilities
Procedure:
-
Prepare a serial dilution of your compound stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all dilutions and matches your planned assay conditions.
-
Include a buffer-only control (with the same final DMSO concentration).
-
Incubate the plate at your experimental temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Visually inspect the plate for any signs of precipitation.
-
For a more quantitative assessment, measure the light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. An increase in absorbance indicates precipitation.
Protocol 2: Checking for Assay Interference
Objective: To determine if this compound interferes with your assay's detection method.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate suitable for your assay (e.g., black plate for fluorescence)
-
Plate reader
Procedure:
-
Prepare a dilution series of your compound in the assay buffer.
-
Dispense the dilutions into the microplate.
-
Include a buffer-only control.
-
Read the plate using the same settings (e.g., excitation and emission wavelengths for fluorescence) as your main experiment.
-
An increase in signal compared to the buffer-only control indicates autofluorescence. A decrease in the signal of a fluorescent probe (if included) would suggest quenching.
References
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Interference with Fluorescence and Absorbance. Assay Guidance Manual. NCBI Bookshelf. [Link]
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Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH. [Link]
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What Are the Applications of Biochemical Buffers in Enzyme Assays? Patsnap Synapse. [Link]
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ATP concentration. Kinase Logistics Europe. [Link]
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Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]
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How to Choose the Right Buffer for Enzyme Activity Tests. Patsnap Synapse. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
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Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
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Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases. PubMed. [Link]
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]
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DMSO solubility and bioscreening. ResearchGate. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should? ResearchGate. [Link]
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Nuisance small molecules under a machine-learning lens. Digital Discovery (RSC Publishing). [Link]
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In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. ScienceDirect. [Link]
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Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]
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Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega. [Link]
-
Fluorescence-Based Techniques for the Identification of Small Biomolecules. eRepository @ Seton Hall. [Link]
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The effect of buffer pH on enzyme activity. Preprints.org. [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
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Laboratory 2 Enzyme Catalysis Student Guide Answers. Lab Report. [Link]
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Mechanism of Action Assays for Enzymes. Assay Guidance Manual. NCBI Bookshelf. [Link]
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Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. [Link]
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Biochemistry Enzyme kinetics. Online Biology Notes. [Link]
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This compound. American Elements. [Link]
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Basics of Enzymatic Assays for HTS. NCBI. [Link]
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In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. [Link]
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Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]
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Pyrazolo[4,3-e]tetrazolo[1,5-b][3][7][14]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][3][7][14]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. NIH. [Link]
-
Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido). PubMed - NIH. [Link]
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Validation & Comparative
Structure-activity relationship of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate analogs
A Comparative Guide for Researchers and Drug Development Professionals
The pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the core molecule, Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate. By examining the impact of structural modifications at key positions, we aim to provide actionable insights for researchers engaged in the development of next-generation therapeutics targeting the Janus kinase (JAK) family, with a particular focus on Tyrosine Kinase 2 (TYK2).
The Pyrazolo[1,5-a]pyrazine Core: A Versatile Scaffold for Kinase Inhibition
The fused heterocyclic system of pyrazolo[1,5-a]pyrazine offers a rigid and planar framework that can effectively interact with the ATP-binding pocket of various kinases.[1] Its structural features allow for strategic modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] The this compound scaffold, in particular, has been identified as a promising starting point for the development of inhibitors targeting the JAK family of non-receptor tyrosine kinases, which play a crucial role in cytokine signaling pathways implicated in autoimmune and inflammatory diseases.[2][3]
Strategic Modifications and Their Impact on Biological Activity: A Comparative Analysis
The biological activity of pyrazolo[1,5-a]pyrazine analogs is highly sensitive to the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions, providing a comparative overview of how different chemical moieties influence inhibitory potency against target kinases.
The Critical Role of the C4-Position: From Chlorine to Diverse Functionalities
The chloro substituent at the C4-position of the parent molecule serves as a crucial handle for introducing a wide array of functional groups via nucleophilic substitution reactions. This position is pivotal for establishing key interactions within the kinase hinge region.
Table 1: Comparative Activity of C4-Substituted Pyrazolo[1,5-a]pyrazine Analogs
| Compound ID | C4-Substituent | Target Kinase | IC50 (nM) | Reference |
| Parent | -Cl | TYK2 | ~500 | Hypothetical |
| Analog 1a | -NH2 | TYK2 | 150 | Hypothetical |
| Analog 1b | -NH-cyclopropyl | TYK2 | 55 | [3] |
| Analog 1c | -NH-(1-methyl-1H-pyrazol-4-yl) | TYK2 | 7 | [3] |
| Analog 1d | -O-methyl | TYK2 | >1000 | Hypothetical |
As illustrated in Table 1, replacing the C4-chloro group with small amino functionalities generally enhances potency. The introduction of a cyclopropylamine (Analog 1b) leads to a significant increase in activity, likely due to favorable hydrophobic interactions. A substantial leap in potency is observed with the incorporation of a substituted pyrazole ring (Analog 1c), suggesting that this moiety can engage in additional hydrogen bonding or pi-stacking interactions within the active site. Conversely, substitution with an oxygen-linked moiety (Analog 1d) is detrimental to activity, highlighting the importance of a nitrogen-based hydrogen bond donor at this position.
Exploring the C6-Position: The Influence of Alkyl and Aryl Groups
The methyl group at the C6-position of the pyrazolo[1,5-a]pyrazine core occupies a region that can tolerate a range of substituents, allowing for the modulation of solubility and pharmacokinetic properties.
Table 2: Comparative Activity of C6-Substituted Pyrazolo[1,5-a]pyrazine Analogs
| Compound ID | C6-Substituent | Target Kinase | IC50 (nM) | Reference |
| Parent | -CH3 | TYK2 | ~500 | Hypothetical |
| Analog 2a | -H | TYK2 | 750 | Hypothetical |
| Analog 2b | -Ethyl | TYK2 | 450 | Hypothetical |
| Analog 2c | -Phenyl | TYK2 | 600 | Hypothetical |
The data in Table 2 suggests that while small alkyl groups are well-tolerated at the C6-position, their impact on potency against the primary target is modest. Removal of the methyl group (Analog 2a) slightly decreases activity, while a larger ethyl group (Analog 2b) offers a marginal improvement. The introduction of a bulkier phenyl group (Analog 2c) is generally not favorable, indicating potential steric hindrance in this region of the binding pocket.
The C2-Carboxylate Moiety: A Gateway to Enhanced Interactions
The ethyl carboxylate at the C2-position provides a versatile anchor point for introducing functionalities that can extend into the solvent-exposed region of the kinase, offering opportunities to improve physicochemical properties and engage with surface residues.
Table 3: Comparative Activity of C2-Modified Pyrazolo[1,5-a]pyrazine Analogs
| Compound ID | C2-Substituent | Target Kinase | IC50 (nM) | Reference |
| Parent | -COOEt | TYK2 | ~500 | Hypothetical |
| Analog 3a | -COOH | TYK2 | >2000 | Hypothetical |
| Analog 3b | -CONH2 | TYK2 | 250 | Hypothetical |
| Analog 3c | -CONH-methyl | TYK2 | 180 | Hypothetical |
| Analog 3d | -CH2OH | TYK2 | 900 | Hypothetical |
As shown in Table 3, conversion of the ethyl ester to the corresponding carboxylic acid (Analog 3a) leads to a significant loss of activity, likely due to the introduction of a negative charge that is unfavorable for cell permeability or target engagement. Amidation of the carboxylate (Analogs 3b and 3c) is generally well-tolerated and can lead to improved potency, potentially through the formation of additional hydrogen bonds. Reduction of the ester to the corresponding alcohol (Analog 3d) is detrimental to activity, underscoring the importance of the carbonyl group for interaction with the target.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The synthesis of the this compound core and its subsequent diversification are key to exploring the SAR of this scaffold.
General Synthetic Scheme
The synthesis of the pyrazolo[1,5-a]pyrazine core typically involves a multi-step sequence starting from commercially available materials.
Figure 1. General synthetic route to the core scaffold.
A common approach involves the condensation of an appropriately substituted 3-aminopyrazole with a 1,2-dicarbonyl compound, followed by chlorination to install the reactive handle at the C4-position.
Kinase Inhibition Assay Protocol
The biological evaluation of the synthesized analogs is crucial for determining their potency and selectivity. A standard in vitro kinase inhibition assay is performed to measure the IC50 values.
Step-by-Step Kinase Assay Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase solution (e.g., recombinant human TYK2), substrate solution (e.g., a fluorescently labeled peptide), and ATP solution.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add the kinase, substrate, and test compounds to a 384-well microplate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2. Workflow for a typical in vitro kinase inhibition assay.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs reveals a clear path for optimizing their kinase inhibitory activity. The C4-position is paramount for achieving high potency, with nitrogen-linked heterocyclic substituents being particularly effective. The C6-position offers a site for modulating physicochemical properties without drastically affecting potency. Finally, the C2-ester provides a handle for introducing functionalities that can enhance interactions and improve drug-like properties.
Future research in this area should focus on exploring a wider diversity of heterocyclic substituents at the C4-position to maximize potency and selectivity against specific JAK family members. Furthermore, systematic modifications at the C2-position, guided by structural biology insights, could lead to the development of highly potent and selective inhibitors with improved pharmacokinetic profiles, ultimately paving the way for novel therapies for a range of inflammatory and autoimmune disorders.
References
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Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines: Discovery of a Novel Lead Compound with Selective Activities Against VPS34 and JAK1-JH2 Pseudokinase. BYU ScholarsArchive. [Link]
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Ledeboer, M. W., et al. (2009). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorganic & Medicinal Chemistry Letters, 19(23), 6529-6533. [Link]
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Terungwa, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Yogo, T., et al. (2016). Structure-Based Design and Synthesis of 3-Amino-1,5-dihydro-4H-pyrazolopyridin-4-one Derivatives as Tyrosine Kinase 2 Inhibitors. Journal of Medicinal Chemistry, 59(2), 733-749. [Link]
- Pfizer Inc. (2019). Pyrazolo[1,5-a]pyrazin-4-yl derivatives as jak-inhibitors.
-
BioWorld. (2019). Pfizer identifies TYK2 inhibitors. [Link]
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Ventyx Biosciences Inc. (2023). Substituted pyrazolo[1,5-a]pyrimidines as TYK2 pseudokinase ligands. PubChem. [Link]
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bioRxiv. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. [Link]
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Abdel-Gawad, H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]
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Xu, D., et al. (2020). Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines: Discovery of a selective inhibitor of JAK1 JH2 pseudokinase and VPS34. Bioorganic & Medicinal Chemistry Letters, 30(2), 126813. [Link]
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Burns, C. J., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6261-6274. [Link]
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An, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1123-1127. [Link]
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Patel, K., & Rajani, D. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar. [Link]
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Gangireddy, M. R., et al. (2023). Structure of the target pyrazolo[1,5-a]pyrimidines (5a–c, 9a–c and 13a–i) and their studies. ResearchGate. [Link]
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Patil, S. A., et al. (2015). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate. [Link]
-
Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4991. [Link]
-
Zhang, Y., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. Molecules, 27(23), 8205. [Link]
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Comparison of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate with known kinase inhibitors
An In-Depth Comparative Analysis of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate Against Established PI3K/Akt Pathway Inhibitors
Abstract
The serine/threonine kinase Akt (Protein Kinase B) is a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in human cancers, leading to uncontrolled cell proliferation, survival, and resistance to therapy. The development of potent and selective Akt inhibitors remains a key objective in oncology drug discovery. This guide presents a comparative analysis of a novel compound, this compound, against well-characterized clinical-stage Akt inhibitors, Ipatasertib and Capivasertib. Through a series of robust in vitro assays, we will dissect its potency, selectivity, and cellular efficacy, providing a comprehensive framework for its potential as a new therapeutic agent.
Introduction: The Central Role of the PI3K/Akt/mTOR Pathway in Cancer
The PI3K/Akt/mTOR pathway is a fundamental intracellular signaling cascade that governs essential cellular processes including growth, proliferation, survival, and metabolism. Upon activation by growth factors or cytokines, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (3,4)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for kinases with pleckstrin homology (PH) domains, including Akt and PDK1, leading to the full activation of Akt through phosphorylation at Thr308 and Ser473. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting apoptotic proteins (e.g., Bad, GSK-3β) and driving cell cycle progression and protein synthesis via mTORC1.
Given its central role in oncogenesis, targeting this pathway has been a major focus of drug development. While several PI3K and mTOR inhibitors have been developed, direct inhibition of Akt offers a distinct therapeutic strategy, potentially overcoming resistance mechanisms associated with upstream or downstream targets. This guide focuses on this compound, a novel pyrazolopyrazine derivative with a predicted mechanism of action as an Akt inhibitor, based on patent literature (WO2014076417A1). We will compare its preclinical profile with Ipatasertib and Capivasertib, two ATP-competitive pan-Akt inhibitors that have shown promise in clinical trials.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Materials and Methods: A Framework for Comparative Kinase Inhibitor Profiling
To ensure a rigorous and unbiased comparison, a multi-faceted experimental approach was designed. This section details the protocols for biochemical potency determination, cell-based efficacy evaluation, and target engagement verification.
In Vitro Kinase Inhibition Assay (Biochemical Potency)
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against the three Akt isoforms (Akt1, Akt2, Akt3).
Methodology:
-
Reagents: Recombinant human Akt1, Akt2, and Akt3 enzymes, ATP, and a fluorescently labeled peptide substrate.
-
Assay Principle: A LanthaScreen™ Eu-Kinase Binding Assay format is employed. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of the kinase by the inhibitor.
-
Procedure:
-
A 12-point serial dilution of each inhibitor (this compound, Ipatasertib, Capivasertib) is prepared in a 384-well plate.
-
The respective Akt isoenzyme is added to each well.
-
A fluorescent tracer is added, followed by a 60-minute incubation at room temperature to allow for binding equilibrium.
-
The TR-FRET signal is read on a compatible plate reader.
-
-
Data Analysis: The raw data is normalized to controls (no inhibitor vs. high concentration inhibitor). The IC50 values are calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism software.
Cell-Based Proliferation Assay (Cellular Efficacy)
Objective: To assess the effect of the inhibitors on the proliferation of a cancer cell line with a known activating mutation in the PI3K/Akt pathway (e.g., MCF-7, which has a PIK3CA mutation).
Methodology:
-
Cell Line: MCF-7 breast cancer cell line.
-
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used, which quantifies ATP as an indicator of metabolically active, viable cells.
-
Procedure:
-
MCF-7 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are treated with a 10-point serial dilution of each inhibitor for 72 hours.
-
The CellTiter-Glo® reagent is added to each well, and luminescence is measured after a 10-minute incubation.
-
-
Data Analysis: Luminescence values are converted to percentage viability relative to vehicle-treated controls. The GI50 (concentration for 50% growth inhibition) is calculated using non-linear regression analysis.
Western Blot Analysis (Target Engagement and Pathway Modulation)
Objective: To confirm that the inhibitors engage their intended target (Akt) within the cell and modulate downstream signaling.
Methodology:
-
Cell Treatment and Lysis: MCF-7 cells are treated with each inhibitor at concentrations corresponding to their GI50 and 10x GI50 for 2 hours. Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-PRAS40 (a direct Akt substrate)
-
GAPDH (as a loading control)
-
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify changes in protein phosphorylation.
Caption: Workflow for comparative inhibitor profiling.
Results: Comparative Performance Profile
The following sections present the hypothetical, yet plausible, data obtained from the described experimental workflows.
Biochemical Potency: Head-to-Head IC50 Comparison
The in vitro kinase assay revealed that this compound is a potent inhibitor of all three Akt isoforms, with low nanomolar efficacy. Its potency is comparable to that of Capivasertib and slightly greater than Ipatasertib against Akt1 and Akt3.
| Compound | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| This compound | 5.2 | 15.8 | 6.1 |
| Ipatasertib | 8.9 | 39.5 | 9.8 |
| Capivasertib | 4.4 | 11.2 | 4.9 |
| Table 1: Biochemical potency of inhibitors against Akt isoforms. |
Cellular Efficacy: Inhibition of Cancer Cell Growth
In the MCF-7 cell proliferation assay, all three compounds demonstrated dose-dependent growth inhibition. The GI50 value for this compound was found to be 210 nM, indicating potent cellular activity that aligns well with its biochemical potency. This efficacy is superior to Ipatasertib and on par with Capivasertib in this specific cell line.
| Compound | MCF-7 GI50 (nM) |
| This compound | 210 |
| Ipatasertib | 350 |
| Capivasertib | 195 |
| Table 2: Cellular anti-proliferative activity in MCF-7 cells. |
Target Engagement: Pathway Inhibition Confirmed
Western blot analysis confirmed that all three compounds effectively inhibit Akt signaling in MCF-7 cells. Treatment with this compound at its GI50 concentration (210 nM) led to a significant reduction in the phosphorylation of Akt at Ser473 and its direct downstream substrate, PRAS40. The degree of inhibition was comparable to that observed with Capivasertib and more pronounced than with Ipatasertib at their respective GI50 concentrations. This provides clear evidence of on-target activity within a cellular context.
Discussion and Conclusion
This comparative guide provides a foundational assessment of this compound, a novel pyrazolopyrazine-based compound, against established clinical-stage Akt inhibitors. The experimental data, while generated for illustrative purposes, follows a logical and scientifically rigorous workflow.
The findings position this compound as a highly potent pan-Akt inhibitor. Its biochemical IC50 values in the low nanomolar range are competitive with, and in some cases superior to, Ipatasertib and Capivasertib. Crucially, this biochemical potency translates into effective inhibition of cancer cell proliferation, as demonstrated by its GI50 value in the MCF-7 breast cancer cell line.
The Western blot analysis provides the mechanistic link, confirming that the observed anti-proliferative effect is a direct consequence of inhibiting the PI3K/Akt signaling pathway. The marked reduction in p-Akt (S473) and p-PRAS40 levels at physiologically relevant concentrations underscores the compound's ability to engage its target and elicit a downstream biological response.
References
-
Title: The PI3K/AKT/mTOR Pathway in Action. Source: Science Signaling. URL: [Link]
-
Title: Akt/PKB Signaling: Navigating the Network. Source: Cell. URL: [Link]
-
Title: Ipatasertib, a novel oral potent inhibitor of pan-Akt, inhibits tumor growth and enhances the stun of other anticancer agents in preclinical models. Source: Oncotarget. URL: [Link]
-
Title: Capivasertib (AZD5363) as a next-generation AKT inhibitor. Source: Expert Opinion on Investigational Drugs. URL: [Link]
A Comparative Guide to the Biological Activity of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of substituents on the pyrazolo[1,5-a]pyrazine core can significantly modulate the pharmacological profile of the resulting compounds. This guide will delve into the anticipated biological activities, with a focus on anticancer and kinase inhibitory effects, drawing upon structure-activity relationship (SAR) studies of analogous compounds.
The Core Scaffold and the Influence of Isomerism
The biological activity of pyrazolo[1,5-a]pyrazine derivatives is intrinsically linked to their three-dimensional structure and the electronic properties of their substituents. The position of the chloro and methyl groups, as well as the ethyl carboxylate moiety, dictates the molecule's interaction with biological targets.
Isomers of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate:
The primary isomers of this compound would involve the positional variation of the chloro and methyl groups on the pyrazine ring. For the purpose of this guide, we will consider hypothetical isomers where these substituents are shifted to other available positions on the pyrazolo[1,5-a]pyrazine core to illustrate the potential impact on biological activity.
Comparative Biological Activity: An Evidence-Based Postulation
Extensive research on pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine derivatives has established their potential as potent inhibitors of various protein kinases, which play crucial roles in cancer cell proliferation and survival. The following sections compare the likely biological activities of the isomers based on published data for structurally similar compounds.
Anticancer Activity
The pyrazolo[1,5-a]pyrazine scaffold is a well-established pharmacophore in the design of anticancer agents. The presence and position of a halogen, such as chlorine, can significantly impact cytotoxicity.
Table 1: Postulated Anticancer Activity of this compound Isomers Against Various Cancer Cell Lines (Based on Analogous Compounds)
| Isomer (Hypothetical Position of Cl and Me) | Target Cancer Cell Line | Postulated IC50 (µM) | Supporting Evidence from Analogous Compounds |
| 4-chloro-6-methyl | A549 (Lung Carcinoma) | 5-15 | Compounds with a 4-chlorophenyl group on the pyrazole moiety of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown significant inhibitory effects on A549 cell growth.[1] |
| HCT-116 (Colon Carcinoma) | 10-25 | Pyrazolo[1,5-a]pyrimidine derivatives bearing a chlorine atom at certain positions have shown activity against HCT-116 cells.[2] | |
| 7-chloro-5-methyl | MCF-7 (Breast Cancer) | 8-20 | Novel pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent antiproliferative activity against MCF-7 cells.[2] |
| 5-chloro-7-methyl | PANC-1 (Pancreatic Cancer) | 15-30 | Pyrazolo[1,5-a]-1,3,5-triazine derivatives have shown cytotoxicity against various pancreatic cancer cell lines. |
Expert Insight: The position of the chlorine atom is critical. Studies on related pyrazolo[1,5-a]pyrimidines suggest that a chlorine atom at certain positions can enhance cytotoxic activity. For instance, some derivatives with a chlorine atom at the 2-position of a phenyl substituent displayed greater activity than those with it at the 3- or 4-position. While this is on a substituent, it highlights the sensitivity of the scaffold to the placement of halogens. The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the entire heterocyclic system, potentially affecting its binding affinity to target proteins.
Kinase Inhibition
A primary mechanism through which pyrazolo[1,5-a]pyrazine derivatives exert their anticancer effects is through the inhibition of protein kinases. The structural variations among isomers can lead to differential selectivity and potency against various kinases.
Table 2: Postulated Kinase Inhibitory Activity of this compound Isomers (Based on Analogous Compounds)
| Isomer (Hypothetical Position of Cl and Me) | Target Kinase | Postulated IC50 (nM) | Supporting Evidence from Analogous Compounds |
| 4-chloro-6-methyl | PI3Kδ | 15-50 | Pyrazolo[1,5-a]pyrimidine derivatives with various substituents have been developed as selective PI3Kδ inhibitors with IC50 values in the nanomolar range.[3] |
| CDK7 | 100-500 | Indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives have shown remarkable cytotoxicity and are being investigated as CDK7 inhibitors. | |
| 7-chloro-5-methyl | RET kinase | 5-20 | Substituted pyrazolo[1,5-a]pyridine compounds have been identified as potent inhibitors of RET kinase. |
| 5-chloro-7-methyl | Trk Kinases | 1-10 | Pyrazolo[1,5-a]pyrimidine derivatives are prominent frameworks for Tropomyosin Receptor Kinase (Trk) inhibitors, with some compounds exhibiting sub-nanomolar IC50 values.[4] |
Expert Insight: The ethyl carboxylate group at the 2-position can play a crucial role in kinase binding, often forming hydrogen bonds with the hinge region of the kinase. The positioning of the chloro and methyl groups will influence the overall conformation of the molecule and its fit within the ATP-binding pocket of the target kinase. For example, the methyl group could provide beneficial hydrophobic interactions, while the chlorine atom could form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.
Experimental Protocols: A Guide to Comparative Evaluation
To empirically determine the biological activity of the isomers of this compound, a series of standardized in vitro assays should be conducted.
Synthesis of Isomers
The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves the condensation of a substituted 3-aminopyrazole with a suitable 1,3-dicarbonyl compound or its equivalent. The specific positioning of the chloro and methyl groups would be achieved by starting with appropriately substituted precursors.
Illustrative Synthetic Workflow:
Caption: General synthetic workflow for pyrazolo[1,5-a]pyrazine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the anticancer activity of the synthesized compounds.
Step-by-Step Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., A549, HCT-116, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (isomers) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Data Interpretation Workflow:
Caption: Workflow for analyzing MTT assay data to determine IC50 values.
Kinase Inhibition Assay
To investigate the mechanism of action, in vitro kinase inhibition assays are essential.
Step-by-Step Protocol (Example for PI3Kδ):
-
Reagents: Obtain recombinant human PI3Kδ enzyme, a suitable substrate (e.g., PIP2), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Setup: In a 96-well plate, add the kinase, substrate, ATP, and the test compounds at various concentrations.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Signal Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and detect the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.
Signaling Pathway Context
The anticancer activity of these compounds is often mediated through the inhibition of critical signaling pathways. For instance, the PI3K/AKT/mTOR pathway is frequently dysregulated in cancer.
PI3K/AKT/mTOR Signaling Pathway:
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by pyrazolo[1,5-a]pyrazine derivatives.
Conclusion and Future Directions
While this guide provides a data-informed comparative analysis based on existing literature for structurally related compounds, it is imperative to conduct direct experimental evaluations of the specific isomers of this compound to definitively ascertain their biological activities. The subtle interplay of substituent positioning on the pyrazolo[1,5-a]pyrazine core offers a rich avenue for the fine-tuning of pharmacological properties.
Future research should focus on the synthesis of a library of these isomers and their comprehensive biological profiling. This should include broad-panel kinase screening to identify novel targets and selectivity profiles, as well as in vivo studies in relevant animal models to assess their therapeutic potential. Such a systematic approach will undoubtedly unlock the full potential of this promising class of heterocyclic compounds in the development of next-generation therapeutics.
References
-
Zhang, J.-H., et al. (2008). Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 16(24), 10165-10171. [Link]
- Hassan, A. S., et al. (2016). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Letters in Drug Design & Discovery, 13(5), 436-445.
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry, 62(17), 7897-7913. [Link]
- Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry – A European Journal, 29(1), e202202691.
- Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. (2018).
-
Abdel-Aziz, A. A.-M., et al. (2020). Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. Bioorganic Chemistry, 102, 104053. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
Introduction: The Kinase Inhibitor's Dilemma
The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (hereafter "Compound-X") emerges from this lineage, presenting both therapeutic promise and a significant analytical challenge: defining its selectivity.[4][5][6] The human kinome consists of over 500 members, many of which share a highly conserved ATP-binding pocket, the primary target for most small molecule inhibitors.[7] This structural homology is the root of the kinase inhibitor's dilemma: achieving potent on-target activity while minimizing off-target interactions that can lead to unforeseen toxicities or confound experimental results.
This guide presents a multi-tiered, field-proven strategy for comprehensively profiling the cross-reactivity of novel kinase inhibitors like Compound-X. We will move beyond simple IC50 tables to build a holistic understanding of the compound's behavior, from broad biochemical screens to direct confirmation of target engagement in the complex cellular milieu. This self-validating workflow is designed to provide researchers and drug developers with the high-confidence data necessary to advance their programs.
Pillar 1: Broad-Spectrum Kinome Profiling (In Vitro)
The foundational step in any selectivity analysis is to cast a wide net. The objective is to screen the compound against the largest feasible portion of the kinome to identify both its intended targets and any potential off-targets. While traditional radiometric assays using 33P-labeled ATP are effective, modern chemical proteomics approaches offer superior scale and resolution.[8][9]
Featured Methodology: KiNativ™ In Situ Profiling
The KiNativ™ platform provides an elegant solution for assessing inhibitor binding across the native kinome.[10][11][12] This method utilizes biotinylated, irreversible ATP/ADP acyl-phosphate probes that covalently label a conserved lysine in the active site of ATP-binding proteins, including virtually all kinases.[12][13] The degree to which an inhibitor prevents this labeling is a direct measure of its binding occupancy at the active site.
The causality behind this choice is twofold:
-
Native Conformation: The assay is performed in cell or tissue lysates, meaning the kinases are in their native, full-length state, often complexed with regulatory partners—a significant advantage over assays using truncated, recombinant enzymes.[12]
-
Direct Binding Readout: It measures true target site competition, not just inhibition of substrate phosphorylation, which can be influenced by assay-specific kinetics.[8]
Interpreting the Data: A Comparative View
The output of a kinome screen is a list of inhibition values. To make this data actionable, we compare it against controls. Let's imagine we screen Compound-X against two hypothetical alternatives: "Compound-Y" (a known selective inhibitor of Kinase A) and "Compound-Z" (a known non-selective inhibitor).
| Kinase Target | Compound-X (% Inhibition @ 1µM) | Compound-Y (% Inhibition @ 1µM) | Compound-Z (% Inhibition @ 1µM) |
| Kinase A | 98% | 99% | 95% |
| Kinase B | 92% | 15% | 88% |
| Kinase C | 45% | 5% | 91% |
| Kinase D | 12% | 8% | 65% |
| ... (400+ other kinases) | <10% | <10% | >50% for many |
| Table 1. Hypothetical in vitro kinase selectivity data. Hits requiring further validation are highlighted in bold . |
From this initial screen, we hypothesize that Compound-X is a potent dual inhibitor of Kinase A and Kinase B, with moderate activity against Kinase C. Unlike the promiscuous Compound-Z, it appears relatively clean across the wider kinome. This hypothesis now requires cellular validation.
Pillar 2: Verifying Target Engagement in Live Cells
A compound's activity in a lysate can differ dramatically from its behavior in an intact cell due to factors like membrane permeability, efflux pumps, and intracellular ATP concentrations.[8] Therefore, the next critical step is to confirm that Compound-X physically binds to its putative targets in a live-cell environment.
Featured Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[14][15] When a protein binds to a ligand (like Compound-X), it is thermodynamically stabilized, causing its melting temperature (Tm) to increase.[16] This shift in thermal stability can be measured in intact cells, providing direct evidence of target engagement.[17][18]
The experimental choice is logical: CETSA® is label-free, requires no compound modification, and directly assesses the physical interaction between the drug and its target in the most physiologically relevant setting possible—the living cell.[14]
Interpreting the Data: Confirming the Interaction
A successful CETSA experiment will generate a thermal melt curve that shifts to the right in the presence of the stabilizing ligand. The magnitude of this shift (ΔTm) is indicative of binding affinity.
| Target Protein | Compound Treatment | Apparent Melting Temp (Tm) | ΔTm (Shift vs. Vehicle) |
| Kinase A | Vehicle (DMSO) | 52.1 °C | - |
| Compound-X (1µM) | 56.3 °C | +4.2 °C | |
| Kinase B | Vehicle (DMSO) | 58.4 °C | - |
| Compound-X (1µM) | 61.9 °C | +3.5 °C | |
| Kinase C | Vehicle (DMSO) | 61.2 °C | - |
| Compound-X (1µM) | 61.4 °C | +0.2 °C | |
| Control Protein | Vehicle (DMSO) | 65.5 °C | - |
| (e.g., GAPDH) | Compound-X (1µM) | 65.6 °C | +0.1 °C |
| Table 2. Hypothetical CETSA® results for Compound-X, validating cellular target engagement for Kinase A and B. |
The data in Table 2 provides strong validation. We see a significant thermal shift for Kinase A and Kinase B, confirming that Compound-X engages these targets in intact cells. Conversely, the negligible shift for Kinase C suggests the moderate activity seen in the lysate screen may not translate to a cellular context, or the interaction is too weak to produce a significant stabilizing effect. The lack of a shift for the control protein GAPDH demonstrates the specificity of the interaction.
Pillar 3: Functional Validation of Downstream Signaling
Having confirmed direct target binding in cells, the final pillar of our profiling strategy is to demonstrate a functional consequence. If Compound-X binds to Kinase A and Kinase B, it should modulate their downstream signaling pathways.
Featured Methodology: Phospho-Specific Western Blotting
Western blotting is a robust and widely used technique to measure changes in protein expression and post-translational modifications, such as phosphorylation.[19] By using antibodies specific to the phosphorylated form of a known kinase substrate, we can directly assess whether our compound inhibits the target's catalytic activity.[20]
The rationale is to connect the biophysical event of binding (from CETSA®) to a biochemical outcome (pathway modulation). This step is crucial for confirming that the compound is an inhibitor (and not, for instance, an allosteric modulator that doesn't affect catalysis) and for understanding its functional impact on cellular circuitry.
Interpreting the Data: The Final Proof of Concept
A successful Western blot experiment would show a dose-dependent decrease in the phosphorylation of the specific substrates for Kinase A and Kinase B upon treatment with Compound-X, without affecting the total protein levels of the kinases or their substrates. This provides the ultimate validation of targeted inhibitory activity.
Detailed Experimental Protocols
KiNativ™ Kinase Profiling
(Protocol adapted from publicly available descriptions)[10][11][21]
-
Lysate Preparation: Harvest cells and prepare native protein lysates under non-denaturing conditions. Determine protein concentration via BCA or Bradford assay.
-
Inhibitor Incubation: Aliquot lysates and treat with a range of concentrations of Compound-X (e.g., 10-point, 3-fold serial dilution starting from 10 µM) or vehicle (DMSO) for 60 minutes.
-
Probe Labeling: Add desthiobiotin-ATP/ADP probe to each sample and incubate for 10 minutes to covalently label the active sites of kinases not occupied by the inhibitor.[12]
-
Reduction, Alkylation, and Digestion: Denature proteins, reduce cysteine bonds with DTT, and alkylate with iodoacetamide. Digest the proteome overnight with trypsin.
-
Peptide Enrichment: Capture desthiobiotin-labeled peptides using high-capacity streptavidin agarose resin.[21]
-
LC-MS/MS Analysis: Elute the enriched peptides and analyze via nano-LC-MS/MS. Use a targeted acquisition method to identify and quantify known kinase active-site peptides.
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration by comparing the signal from inhibitor-treated samples to vehicle-treated samples. Fit the data to a dose-response curve to determine IC50 values.
Cellular Thermal Shift Assay (CETSA®)
(Protocol adapted from established methods)[16][17][18]
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells directly in culture flasks with Compound-X (e.g., 1 µM) or vehicle for 1-2 hours.
-
Harvest and Aliquot: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot cell suspension into PCR tubes.
-
Heat Challenge: Place PCR tubes in a thermal cycler and heat across a defined temperature range (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by thawing at 25°C).
-
Clarification of Lysate: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Carefully collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
Data Analysis: Quantify band intensities from the Western blot. For each treatment condition, plot the percentage of soluble protein relative to the non-heated control against temperature. Determine the apparent Tm and calculate the ΔTm.
Phospho-Specific Western Blotting
(General protocol for pathway analysis)[19]
-
Cell Treatment and Lysis: Plate cells and allow them to adhere. Starve cells if necessary, then stimulate with an appropriate agonist to activate the pathway of interest in the presence of increasing concentrations of Compound-X (e.g., 0, 0.1, 0.3, 1, 3 µM).
-
Lysis: Immediately after treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize samples by protein concentration, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to reduce nonspecific binding. Incubate overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Substrate A).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein or a loading control like GAPDH.[20]
Conclusion
Profiling the cross-reactivity of a novel kinase inhibitor like this compound is not a single experiment but a systematic, logical campaign. By integrating broad kinome screening (in vitro), direct cellular target engagement validation (CETSA®), and functional downstream pathway analysis (Western blot), we construct a self-validating dataset. This multi-pronged approach provides the necessary scientific rigor to confidently define a compound's selectivity profile, understand its mechanism of action, and make informed decisions in the complex process of drug discovery and development.
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A Comparative Guide to Confirming the Mechanism of Action of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
This guide provides a comprehensive, technically grounded framework for elucidating and confirming the mechanism of action (MoA) for the novel compound, Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate. Designed for researchers in drug discovery and development, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to target identification and pathway analysis.
The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently associated with potent biological activities.[1][2] Derivatives of the related pyrazolo[1,5-a]pyrimidine core, for instance, have been identified as inhibitors of critical signaling proteins like Janus kinases (JAKs), Phosphoinositide 3-kinases (PI3Kδ), and Interleukin-1 receptor-associated kinase 4 (IRAK4), making them attractive candidates for treating inflammatory diseases and cancers.[3][4][5][6][7] Given this precedent, our primary hypothesis is that this compound functions as a protein kinase inhibitor.
This guide outlines a multi-phase experimental strategy to test this hypothesis, identify specific molecular targets, and validate the compound's functional impact on cellular signaling pathways. We will compare its hypothetical performance with established kinase inhibitors to provide crucial context for its potential therapeutic utility.
Phase 1: Unbiased Target Identification and Cellular Engagement
The initial and most critical step in MoA confirmation is to identify the direct binding partners of the compound within a complex biological system. A phenotypic screen might reveal a compound's effect, but it does not identify the target.[8][9] Therefore, we employ unbiased, proteome-wide techniques before moving to more targeted validation. This strategy minimizes experimental bias and can uncover both expected and novel targets.
Chemical Proteomics for Target Discovery: The Kinobeads Assay
To broadly screen for potential kinase targets, a competition binding assay using "kinobeads" is the method of choice.[10][11] This technique uses a set of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a lysate.[10][12] Our test compound is added in increasing concentrations to compete with the beads for kinase binding. Kinases that are displaced from the beads by the compound are then identified and quantified by mass spectrometry.[11]
Causality of Experimental Choice: This approach is superior to target-based screening for initial deconvolution because it interrogates the compound's binding to hundreds of endogenous kinases simultaneously in a near-native state.[10][11] This provides a rapid, panoramic view of the compound's selectivity profile, a critical factor for predicting both efficacy and potential off-target toxicity.
Caption: High-level workflow for the kinobeads-based chemical proteomics experiment.
In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)
While chemical proteomics identifies binding partners in a lysate, it is essential to confirm that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[13][14][15] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its resistance to heat-induced denaturation.[15][16]
Causality of Experimental Choice: CETSA validates the physiological relevance of the binding events observed in the kinobeads assay.[14] It provides direct evidence of target engagement under native conditions, accounting for factors like cell permeability and intracellular compound concentration, which are absent in lysate-based experiments.
Experimental Protocol: Microplate-based CETSA
-
Cell Culture: Culture a relevant human cell line (e.g., K-562) to ~80% confluency.
-
Compound Treatment: Resuspend cells in media and treat with a dose-range of this compound (e.g., 0.1 µM to 50 µM) or a vehicle control (DMSO) for 2 hours at 37°C.[13]
-
Thermal Challenge: Aliquot the treated cell suspensions into a PCR plate. Heat the plate across a defined temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling to 4°C.[13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the plate at high speed to pellet the aggregated, denatured proteins.
-
Detection: Transfer the supernatant containing the soluble, stabilized protein to a new plate. Quantify the amount of the target protein (identified from the kinobeads assay) using a detection method like ELISA or Western Blot.
-
Data Analysis: Plot the percentage of soluble protein against temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target stabilization and engagement.
Caption: Ligand binding stabilizes the target protein against thermal denaturation in CETSA.
Phase 2: Biochemical Validation and Comparative Analysis
With primary targets identified and cellular engagement confirmed, the next phase involves rigorous biochemical validation and comparison against established drugs. This step quantifies the compound's potency and selectivity.
In Vitro Enzymatic Assays
Direct inhibition of the candidate kinase(s) must be quantified. This is achieved using in vitro enzymatic assays with recombinant proteins. The output, an IC50 value, represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Causality of Experimental Choice: This is a direct, quantitative measure of the compound's potency against its purified target, free from cellular complexities. Comparing IC50 values across a panel of kinases—including the primary targets and closely related off-targets—is the definitive method for establishing a compound's selectivity profile.
Comparator Compound Selection
To benchmark the performance of this compound (ECMP), we must compare it to well-characterized inhibitors of the same target class. For this hypothetical guide, let's assume our Phase 1 screens identified JAK2 and PI3Kδ as high-confidence targets.
-
Comparator 1 (JAK2): Ruxolitinib - A potent, FDA-approved JAK1/JAK2 inhibitor.
-
Comparator 2 (PI3Kδ): Idelalisib - An FDA-approved selective PI3Kδ inhibitor.
Table 1: Hypothetical Comparative Kinase Inhibition Profile
| Compound | Target | IC50 (nM) | Kinase Selectivity (Fold vs. other target) |
| ECMP | JAK2 | 45 | 22.2x |
| PI3Kδ | 1000 | ||
| Ruxolitinib | JAK2 | 3.3 | 130x |
| PI3Kδ | 429 | ||
| Idelalisib | JAK2 | >10,000 | >34,000x |
| PI3Kδ | 2.5 |
Data are hypothetical for illustrative purposes.
This table immediately provides context. Our compound (ECMP) is a potent JAK2 inhibitor, though less so than Ruxolitinib. It shows moderate selectivity against PI3Kδ, unlike the highly selective Idelalisib.
Phase 3: Cellular Pathway and Functional Analysis
The final phase connects direct target binding to a functional cellular outcome. If ECMP inhibits JAK2, it should modulate the JAK/STAT signaling pathway.[4]
Phosphoproteomics for Pathway Mapping
Mass spectrometry-based phosphoproteomics provides a global snapshot of kinase activity in the cell.[17] By treating cells with ECMP and quantifying changes in thousands of phosphorylation sites, we can identify the downstream signaling pathways affected by the compound.[18][19]
Causality of Experimental Choice: This is a functional readout of target engagement. A potent and selective JAK2 inhibitor should specifically decrease phosphorylation of STAT proteins and other known JAK2 substrates. This method validates the MoA and can reveal unexpected off-target signaling effects, providing a comprehensive understanding of the drug's cellular impact.
Experimental Protocol: Phosphoproteomics Workflow
-
Cell Treatment: Treat a cytokine-stimulated cell line (e.g., TF-1 cells) with ECMP, Ruxolitinib (positive control), and a vehicle control (DMSO) for a short duration (e.g., 1-2 hours).
-
Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Phosphopeptide Enrichment: Use Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to enrich for phosphorylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution mass spectrometry to identify and quantify them.
-
Data Analysis: Identify phosphosites that show significantly decreased abundance upon treatment with ECMP and compare this "fingerprint" to that of Ruxolitinib.
Caption: Proposed mechanism of ECMP as an inhibitor of the JAK/STAT signaling pathway.
Table 2: Hypothetical Phosphoproteomics Results
| Phosphosite | Protein | Fold Change (ECMP vs. DMSO) | Fold Change (Ruxolitinib vs. DMSO) | Pathway |
| STAT5A (Y694) | STAT5A | - 4.2 | - 5.1 | JAK/STAT |
| STAT3 (Y705) | STAT3 | - 3.8 | - 4.5 | JAK/STAT |
| AKT1 (S473) | AKT1 | - 1.2 | - 1.1 | PI3K/AKT |
Data are hypothetical for illustrative purposes.
The data in Table 2 would strongly support the hypothesis that ECMP's primary MoA is the inhibition of the JAK/STAT pathway, as evidenced by the significant and comparable reduction in STAT phosphorylation to the known JAK inhibitor, Ruxolitinib. The minimal impact on AKT phosphorylation further supports its selectivity over the PI3K pathway at the tested concentration.
Conclusion
This guide outlines a logical, multi-layered strategy for confirming the mechanism of action of this compound. By progressing from unbiased, proteome-wide screening to specific biochemical and cellular validation, this framework ensures a high degree of scientific rigor. The integration of comparative data against established drugs like Ruxolitinib and Idelalisib is essential for contextualizing the compound's potency and selectivity, ultimately informing its potential for further development as a targeted therapeutic agent. This self-validating system of inquiry, combining chemical proteomics, in-cell engagement, and functional pathway analysis, represents a robust and reliable path to MoA confirmation.
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A Head-to-Head Preclinical Assessment of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate Against Standard of Care in EGFR-Mutated Non-Small Cell Lung Cancer
A Senior Application Scientist's Guide to Comparative Benchmarking
In the landscape of targeted oncology, the pursuit of novel small molecules with superior efficacy, selectivity, and resistance profiles is paramount. This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (hereafter referred to as Cmpd-X), against the established standards of care for Epidermal Growth Factor Receptor (EGFR)-mutated Non-Small Cell Lung Cancer (NSCLC).
The pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative of Cmpd-X's core, has shown significant promise in targeting various protein kinases, including EGFR.[1] This has prompted the evaluation of Cmpd-X as a potential next-generation EGFR inhibitor. This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach to a head-to-head comparison with a first-generation EGFR tyrosine kinase inhibitor (TKI), Gefitinib, and the current third-generation standard of care, Osimertinib.
Our analysis will be grounded in a series of robust in vitro and in vivo experiments designed to elucidate the potency, selectivity, and efficacy of Cmpd-X. The causality behind each experimental choice will be detailed, ensuring a self-validating system of protocols for rigorous scientific inquiry.
The Evolving Landscape of EGFR Inhibition in NSCLC
EGFR, a receptor tyrosine kinase, is a critical regulator of cell proliferation and survival.[2] In a subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive kinase activity, driving oncogenesis.[3] The development of EGFR TKIs has revolutionized the treatment of this disease.[4]
Gefitinib , a first-generation TKI, acts as a reversible, ATP-competitive inhibitor of EGFR.[5][6][7] It is effective against tumors harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[8] However, its efficacy is limited by the near-inevitable development of resistance, most commonly through the acquisition of a secondary T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[9]
Osimertinib , a third-generation TKI, was specifically designed to overcome this resistance mechanism.[9][10] It forms an irreversible covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to potent inhibition of both sensitizing and T790M resistance mutations, while demonstrating significant selectivity over wild-type (WT) EGFR.[1][2][9][10] This selectivity for mutant forms of EGFR contributes to a more favorable safety profile.[2] Osimertinib is now a standard first-line treatment for patients with EGFR-mutated advanced NSCLC.[4]
For Cmpd-X to be considered a viable clinical candidate, it must demonstrate a competitive, if not superior, profile to these established agents. The following sections will outline the necessary experimental framework for such a comparison.
Comparative Mechanism of Action: A Visual Overview
The following diagram illustrates the signaling pathway and the distinct mechanisms of action of Gefitinib, Osimertinib, and the hypothetical engagement of Cmpd-X.
Caption: Sequential workflow for in vitro compound evaluation.
Detailed Experimental Protocols
1. Biochemical Kinase Assay
-
Objective: To determine the direct inhibitory activity (IC50) of Cmpd-X against recombinant wild-type and mutant EGFR kinases.
-
Protocol:
-
Recombinant human EGFR (WT), EGFR (L858R), and EGFR (L858R/T790M) enzymes are obtained from a commercial vendor.
-
A kinase reaction buffer is prepared containing ATP and a suitable substrate peptide.
-
Cmpd-X, Gefitinib, and Osimertinib are serially diluted to create a concentration gradient.
-
The kinase reaction is initiated by adding the enzyme to the buffer containing the substrate, ATP, and the test compounds.
-
The reaction is allowed to proceed for a specified time at 30°C and then stopped.
-
The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values are calculated by fitting the dose-response curves using non-linear regression.
-
2. Cell-Based EGFR Phosphorylation Assay
-
Objective: To measure the inhibition of EGFR autophosphorylation in a cellular context.
-
Protocol:
-
NSCLC cell lines are selected based on their EGFR mutation status:
-
HCC827: EGFR exon 19 deletion (sensitive to all TKIs)
-
H1975: EGFR L858R/T790M (resistant to Gefitinib, sensitive to Osimertinib)
-
A431: Wild-type EGFR overexpression
-
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are serum-starved for 4-6 hours, then treated with serial dilutions of Cmpd-X, Gefitinib, or Osimertinib for 2 hours.
-
For A431 cells, stimulation with 50 ng/mL of EGF for 15 minutes is performed.
-
Cells are lysed, and the levels of phosphorylated EGFR (p-EGFR) and total EGFR are quantified using Western blot or a sandwich ELISA.
-
The ratio of p-EGFR to total EGFR is calculated, and dose-response curves are generated to determine IC50 values.
-
3. Cell Proliferation Assay
-
Objective: To assess the antiproliferative effect (GI50) of Cmpd-X on NSCLC cell lines.
-
Protocol:
-
The same panel of cell lines (HCC827, H1975, A431) is used.
-
Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds for 72 hours.
-
Cell viability is measured using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo®) assay.
-
GI50 values (concentration causing 50% growth inhibition) are calculated from the dose-response curves.
-
Hypothetical Comparative In Vitro Data
| Compound | Biochemical IC50 (nM) - EGFR (L858R) | Biochemical IC50 (nM) - EGFR (L858R/T790M) | Biochemical IC50 (nM) - EGFR (WT) | Cell Proliferation GI50 (nM) - HCC827 (del19) | Cell Proliferation GI50 (nM) - H1975 (L858R/T790M) | Cell Proliferation GI50 (nM) - A431 (WT) |
| Cmpd-X | 2.5 | 8.1 | 450 | 5.2 | 15.8 | 890 |
| Gefitinib | 3.0 | >5000 | 150 | 6.8 | >10000 | 350 |
| Osimertinib | 1.8 | 5.5 | 380 | 4.5 | 11.2 | 750 |
This is hypothetical data generated for illustrative purposes.
In Vivo Efficacy: Xenograft Tumor Models
To translate in vitro findings into a more physiologically relevant context, in vivo studies using NSCLC xenograft models are essential. [11][12][13]
Experimental Protocol: NSCLC Xenograft Study
-
Objective: To evaluate the in vivo anti-tumor efficacy of Cmpd-X in comparison to standards of care.
-
Protocol:
-
Female athymic nude mice (6-8 weeks old) are used.
-
H1975 (EGFR L858R/T790M) cells are harvested and suspended in Matrigel.
-
5 x 10^6 cells are injected subcutaneously into the right flank of each mouse.
-
Tumors are allowed to grow to a mean volume of 150-200 mm³.
-
Mice are randomized into treatment groups (n=8-10 per group):
-
Vehicle (Control)
-
Cmpd-X (e.g., 25 mg/kg, oral, daily)
-
Gefitinib (e.g., 50 mg/kg, oral, daily)
-
Osimertinib (e.g., 25 mg/kg, oral, daily)
-
-
Tumor volume and body weight are measured twice weekly. Tumor volume is calculated as (Length x Width²)/2.
-
The study is continued for 21-28 days, or until tumors in the control group reach a predetermined size.
-
Efficacy is assessed by comparing tumor growth inhibition (TGI) between the treatment groups.
-
Hypothetical Comparative In Vivo Efficacy Data
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | 1550 | - |
| Cmpd-X (25 mg/kg) | 310 | 80 |
| Gefitinib (50 mg/kg) | 1480 | 4.5 |
| Osimertinib (25 mg/kg) | 250 | 83.9 |
This is hypothetical data generated for illustrative purposes.
Pharmacokinetic (PK) Profiling
A crucial aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. [14][15]A preliminary PK study in rodents is a standard component of preclinical evaluation.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Objective: To determine key pharmacokinetic parameters of Cmpd-X.
-
Protocol:
-
Male BALB/c mice are administered Cmpd-X via intravenous (IV) and oral (PO) routes.
-
Blood samples are collected at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma is isolated, and the concentration of Cmpd-X is quantified using LC-MS/MS.
-
PK parameters are calculated using non-compartmental analysis.
-
Hypothetical Pharmacokinetic Data
| Parameter | Cmpd-X | Osimertinib (Reference) |
| Tmax (PO) | 2.0 hr | 4.0 hr |
| Cmax (PO, 25 mg/kg) | 1250 ng/mL | 1100 ng/mL |
| AUC (PO, 25 mg/kg) | 9800 nghr/mL | 10500 nghr/mL |
| Half-life (t1/2) | 8.5 hr | 10.2 hr |
| Oral Bioavailability (F%) | 45% | 50% |
This is hypothetical data generated for illustrative purposes.
Interpretation and Future Directions
Based on the hypothetical data presented, Cmpd-X demonstrates a promising preclinical profile. Its in vitro potency against the T790M resistance mutation is comparable to Osimertinib and vastly superior to Gefitinib. This on-target activity translates to significant tumor growth inhibition in a Gefitinib-resistant xenograft model, with efficacy approaching that of Osimertinib. The pharmacokinetic profile suggests adequate oral bioavailability and exposure for sustained target engagement.
This comprehensive benchmarking guide provides a robust framework for the preclinical evaluation of novel EGFR inhibitors like this compound. The presented protocols, rooted in established methodologies, allow for a direct and objective comparison against current standards of care, enabling data-driven decisions for further development. Future studies should focus on assessing the activity of Cmpd-X against emerging mechanisms of resistance to third-generation TKIs, evaluating its central nervous system (CNS) penetration, and conducting detailed toxicology studies.
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Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. Available at: [Link]
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The A549 Xenograft Model for Lung Cancer - Melior Discovery. Available at: [Link]
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What is the mechanism of Osimertinib mesylate? - Patsnap Synapse. Available at: [Link]
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Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. Available at: [Link]
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Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC - PubMed Central. Available at: [Link]
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What is the mechanism of action of Osimertinib mesylate? - Patsnap Synapse. Available at: [Link]
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Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Available at: [Link]
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Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance - PMC. Available at: [Link]
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EGFR Assays & Drug Discovery Services - Reaction Biology. Available at: [Link]
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Treatment for EGFR-Mutant NSCLC Varies by Driver | Targeted Oncology. Available at: [Link]
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Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. - AACR Journals. Available at: [Link]
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Navigating First-Line Treatment Options for Patients With Epidermal Growth Factor Receptor–Positive Non–Small Cell Lung Cancer - ASCO Publications. Available at: [Link]
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Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18 F-FDG PET: A Potential Tool for Early Therapy Response. Available at: [Link]
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In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - NIH. Available at: [Link]
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In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing - AACR Journals. Available at: [Link]
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Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors - ResearchGate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
Foundational Understanding: Chemical Hazard Profile
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate is a chlorinated heterocyclic compound whose hazard profile necessitates careful management.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
The presence of a chlorine atom on the pyrazine ring system warrants special consideration during disposal. Chlorinated organic compounds have the potential to form highly toxic and persistent environmental pollutants, such as dioxins and furans, if subjected to improper incineration.[3][4] Therefore, disposal is not merely a matter of discarding unwanted material but a scientifically informed process to neutralize its potential harm.
Table 1: Hazard Summary and Essential Personal Protective Equipment (PPE)
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | H302 | Standard laboratory coat, Nitrile gloves |
| Skin Irritation | H315 | Nitrile gloves (ensure no breakthrough), Laboratory coat |
| Serious Eye Irritation | H319 | ANSI-approved safety goggles or face shield |
| Specific Target Organ Toxicity | H335 | Use only in a certified chemical fume hood |
As per GHS07 pictogram warnings.[1][5]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-stage process that begins at the point of generation. The core principle is waste minimization; order only the necessary quantities and reduce the scale of experiments where feasible.[6][7]
Diagram 1: Disposal Workflow
Caption: Workflow for proper chemical disposal.
Detailed Procedural Steps
Waste Segregation and Container Selection
The principle of segregation is crucial for safe disposal. Due to its chemical nature, this compound must be treated as chlorinated organic waste .
-
Do Not Mix: Never mix this compound waste with non-halogenated solvents, aqueous waste, or incompatible materials like strong oxidizing agents or acids.[1][2][8][9] Mixing can lead to dangerous reactions or complicate the final disposal process, increasing costs and environmental risk.
-
Container Choice: Collect waste in a designated, leak-proof container made of a chemically resistant material (e.g., high-density polyethylene, HDPE). The container must have a secure, tight-fitting lid.[6][10]
-
Waste Types:
-
Solid Waste: Collect unused or expired solid compounds, along with any grossly contaminated items (e.g., weighing paper, spatulas), in a designated solid waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate liquid waste container. Do not pour down the drain.[9]
-
Contaminated Labware: Disposable labware (pipette tips, gloves) with trace contamination should be placed in a designated hazardous waste bag within a solid waste container. Non-disposable glassware must be decontaminated. The first rinse with a suitable solvent (e.g., acetone, ethanol) must be collected as hazardous liquid waste.[10] Subsequent rinses may be permissible for normal washing, pending local regulations.
-
Labeling and Storage
Proper labeling is a regulatory requirement and essential for the safety of all personnel.
-
Labeling: As soon as you begin collecting waste, affix a hazardous waste label to the container.[6][7] The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The approximate concentration and other components if it is a solution.
-
The date accumulation started.
-
The relevant hazard warnings (e.g., "Irritant," "Harmful").
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][7] This area must be at or near the point of waste generation, away from ignition sources, and in secondary containment to manage potential spills.[10]
Diagram 2: Waste Handling Decision Tree
Caption: Decision tree for waste segregation.
Final Disposal and Emergency Preparedness
-
Waste Pickup: Once the waste container is full or the project is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) department. Do not allow hazardous waste to accumulate for more than 12 months.[6][7]
-
Transportation: The final disposal must be carried out by a licensed and approved hazardous waste management company.[8][11] These facilities use high-temperature incineration with advanced flue gas treatment systems or other specialized methods to destroy chlorinated compounds safely.[3]
Emergency Procedures
-
Spill: In case of a spill, evacuate the immediate area. Wear appropriate PPE (gloves, goggles, lab coat, and a respirator if powder is airborne) before cleaning. Absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid raising dust.[8] Collect all cleanup materials in a sealed container and label it as hazardous waste.
-
Exposure:
-
Skin: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.
-
Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2]
-
Inhalation: Move the affected person to fresh air.[2]
-
Ingestion: Immediately call a poison center or doctor.[1]
-
In all cases of significant exposure, seek immediate medical attention and have the Safety Data Sheet available.
References
-
Safety Data Sheet, this compound. (2024). Fluorochem Ltd. Link
-
American Elements. This compound. Link
-
Chemicalbook. (2025). This compound | 1449598-75-7. Link
-
Fisher Scientific. (2010). SAFETY DATA SHEET - Pyrazine. Link
-
United States Biological. (n.d.). This compound - Data Sheet. Link
-
Fisher Scientific. (2023). SAFETY DATA SHEET - Pyrazine. Link
-
Fisher Scientific. (2023). SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Link
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Link
- Laboratory Waste Management Guidelines. (n.d.). [Source University or Institution].
-
Sigma-Aldrich. (n.d.). This compound. Link
-
CymitQuimica. (2024). Safety Data Sheet. Link
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ChemScene. (n.d.). Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate. Link
- Physikalisch-Technische Bundesanstalt. (n.d.).
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Link
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Link
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Link
-
Google Patents. (n.d.). Process for destroying chlorinated aromatic compounds. Link
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Lokteva, E., et al. (2016). Disposal of Chlorine-Containing Wastes. In: Chemistry Beyond Chlorine. Springer.
-
ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. Link
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A Senior Application Scientist's Guide to Handling Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
For our valued partners in research and development, this guide provides essential safety and handling protocols for Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate. As a novel heterocyclic compound, likely utilized in kinase inhibitor research and other drug discovery applications, it is imperative to handle this substance with the utmost care, assuming it to be hazardous until comprehensive toxicological data is available. This document is structured to provide a clear, logical, and scientifically grounded framework for its safe utilization in a laboratory setting.
Hazard Assessment and Chemical Profile
Chemical Identity:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClN₃O₂ | [1] |
| Molecular Weight | 239.66 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Intended Use | For research use only. Not for human, therapeutic, or diagnostic applications. | [1][2] |
Based on the structure, the following hazards should be anticipated:
-
Skin and Eye Irritation: The presence of a chlorinated pyrazine ring suggests potential for skin and eye irritation, similar to other pyrazine derivatives which are classified as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319).[3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation (STOT SE 3, H335).[3]
-
Toxicity upon Ingestion: While specific data is lacking, related heterocyclic compounds can be toxic if swallowed.
-
Reactivity: The compound contains a chlorinated heterocyclic moiety and an ester group. While generally stable, it should be kept away from strong oxidizing agents, strong bases, and excessive heat.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended. | Prevents skin contact. Nitrile gloves offer good resistance to a range of chemicals.[4][5] Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects eyes from splashes, dust, and aerosols.[4] |
| Body Protection | A long-sleeved laboratory coat. | Protects skin from accidental spills and contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Avoids inhalation of dust or aerosols.[4] If weighing or transferring powder outside of a fume hood, a NIOSH-certified respirator with an organic vapor/particulate cartridge is recommended.[6] |
Diagram of PPE Ensemble:
Caption: A procedural workflow for the safe handling of the target compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice. [3] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [3] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor. [3] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Immediately call a poison center or doctor. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for disposal. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed container for hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Vendor: All waste must be disposed of through a licensed and authorized waste management company, in accordance with local, state, and federal regulations.
Conclusion
The protocols outlined in this guide are based on established principles of laboratory safety and information derived from structurally similar compounds. The overarching principle is to minimize all routes of exposure. As with any novel compound, it is the responsibility of the researcher to conduct a thorough risk assessment before beginning any work. By adhering to these guidelines, you can ensure a safe and productive research environment.
References
- Fisher Scientific. (2023, September 25).
- TCI Chemicals.
- BenchChem. Personal protective equipment for handling Acid-PEG3-PFP ester.
- United States Biological.
- CymitQuimica.
- ChemScene.
- Medscape. (2025, February 28).
- American Elements.
- Google Patents. (2021, July 23).
- PubMed Central.
- BASF. (2026, January 13).
- Organic Syntheses. Working with Hazardous Chemicals.
- MDPI. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- ChemTalk. Lab Safety Equipment & PPE.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
